4-(4-Hydroxyphenyl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJPGMZEAYDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374729 | |
| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100980-82-3 | |
| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Hydroxyphenyl)benzaldehyde: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-(4-Hydroxyphenyl)benzaldehyde, a biphenyl derivative of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, explore its synthesis via modern cross-coupling methodologies, detail its applications as a crucial pharmaceutical intermediate, and provide essential safety and handling information. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
This compound, also known by its IUPAC name 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, is an organic compound featuring a biphenyl scaffold. This structure consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a formyl (aldehyde) group at the 4-position, while the other bears a hydroxyl (phenol) group at the 4'-position.
The presence of these functional groups—the aldehyde, the phenol, and the biphenyl core—imparts a unique combination of reactivity and structural properties, making it a versatile building block in organic synthesis. The aldehyde group is a reactive site for nucleophilic addition and condensation reactions, while the phenolic hydroxyl group can participate in etherification, esterification, and serves as a hydrogen bond donor. The biphenyl moiety provides a rigid, planar backbone that is often found in liquid crystals and biologically active molecules.
Below is a visualization of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde | N/A |
| CAS Number | 100980-82-3 | [1][2] |
| Molecular Formula | C₁₃H₁₀O₂ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 158-161 °C | N/A |
| Boiling Point | 373.7 ± 25.0 °C (Predicted) | N/A |
| Purity | ≥98% | [2] |
Synthesis and Mechanism
The construction of the biphenyl core of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent and versatile method.[3][4][5] This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide or triflate.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule involves breaking the bond between the two phenyl rings. This leads to two key synthons: a 4-halobenzaldehyde derivative and a 4-hydroxyphenylboronic acid derivative (or vice versa).
Suzuki-Miyaura Coupling: A Self-Validating System
The Suzuki-Miyaura coupling is a robust and well-understood reaction, making it a self-validating system for the synthesis of biphenyls. Its mechanism involves a catalytic cycle with a palladium(0) species.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzaldehyde), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., 4-hydroxyphenylboronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Experimental workflow for the synthesis of this compound via Suzuki Coupling.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established Suzuki coupling methodologies for similar biphenyl structures.[6][7]
Materials:
-
4-Bromobenzaldehyde
-
4-Hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Applications in Drug Development
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. This compound, with its reactive handles, is a valuable intermediate in the synthesis of complex pharmaceutical agents.
Intermediate in the Synthesis of Angiotensin II Receptor Antagonists
One of the most notable applications of a closely related derivative is in the synthesis of Telmisartan, a widely prescribed antihypertensive drug.[3][4][5][8] While not a direct precursor, the synthesis of Telmisartan involves a key biphenyl intermediate, 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde, which is synthesized via a Suzuki coupling of 4-formylphenylboronic acid and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline.[5] This highlights the industrial importance of biphenyl aldehydes in the construction of sartan-class drugs. The 4'-hydroxy group in our title compound offers a further point for diversification in the design of novel analogues.
The rationale for using the biphenyl motif in angiotensin II receptor blockers lies in its ability to mimic the side chains of key amino acids in the natural peptide ligand, allowing for potent and selective binding to the AT₁ receptor.
Caption: Role of this compound as a versatile building block in drug discovery.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aldehyde proton (CHO): A singlet around 9.9-10.1 ppm. - Aromatic protons: Multiple signals in the range of 6.9-8.0 ppm. The protons on the hydroxyl-substituted ring are expected to be more upfield compared to those on the aldehyde-substituted ring. - Phenolic proton (OH): A broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Aldehyde carbon (C=O): A signal around 190-195 ppm. - Aromatic carbons: Multiple signals between 115-160 ppm. The carbon attached to the hydroxyl group will be significantly downfield (around 155-160 ppm). |
| IR Spectroscopy | - O-H stretch (phenol): A broad band in the region of 3200-3500 cm⁻¹. - C-H stretch (aromatic): Signals around 3000-3100 cm⁻¹. - C=O stretch (aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹. - C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 198.0681, corresponding to the exact mass of C₁₃H₁₀O₂. |
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Conclusion
This compound is a valuable and versatile bifunctional building block with significant potential in drug discovery and materials science. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura cross-coupling reactions. The presence of both an aldehyde and a phenol group on a rigid biphenyl scaffold provides multiple avenues for synthetic elaboration, making it an attractive starting material for the creation of complex molecular architectures, including novel therapeutic agents. Further research into the applications of this compound is warranted and expected to yield innovative developments in various fields of chemistry.
References
- 1. 100980-82-3|4'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 4′-Hydroxy-biphenyl-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. rsc.org [rsc.org]
Introduction: The Strategic Importance of 4-(4-Hydroxyphenyl)benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Hydroxyphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a biphenyl scaffold with a reactive aldehyde group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization, from designing synthetic routes to developing novel pharmaceutical agents and advanced polymers. This guide provides a comprehensive overview of these properties, grounded in experimental data and established scientific principles, to empower researchers in their scientific endeavors.
Core Physicochemical Properties
The utility of any chemical compound is fundamentally dictated by its physical and chemical characteristics. For this compound, these properties influence its reactivity, solubility, and ultimately, its suitability for various applications.
| Property | Value | Significance |
| Molecular Formula | C₁₃H₁₀O₂ | Defines the elemental composition of the molecule. |
| Molecular Weight | 198.22 g/mol [1][2] | Crucial for stoichiometric calculations in chemical reactions. |
| CAS Number | 100980-82-3[1][2] | A unique identifier for the compound. |
| Appearance | Off-white to light yellow solid[2] | Basic physical state at ambient conditions. |
| Melting Point | 158-161 °C[1][2] | Indicates purity and the temperature at which it transitions to a liquid. |
| Boiling Point | 373.7 ± 25.0 °C (Predicted)[1][2] | The temperature at which the liquid transitions to a gas. |
| pKa | 9.57 ± 0.26 (Predicted)[2] | Relates to the acidity of the phenolic hydroxyl group, influencing its reactivity in basic conditions. |
Solubility Profile
The solubility of this compound is a critical parameter, especially in the context of reaction engineering and pharmaceutical formulation. While its biphenyl structure imparts a degree of hydrophobicity, the presence of the hydroxyl and aldehyde groups allows for hydrogen bonding, influencing its solubility in various solvents.
Systematic studies have been conducted to quantify its solubility in a range of organic solvents. The mole fraction solubility generally increases with temperature. In one study, the solubility order was determined to be: N,N-dimethylformamide > 2-butanone > acetone > ethyl acetate > (1-butanol, isopropanol) > n-propanol > ethanol > methanol > acetonitrile > toluene.[3] This trend highlights its preference for polar aprotic and polar protic solvents, which is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation. The solution process in these solvents has been shown to be spontaneous and favorable.[3]
Spectroscopic and Structural Characterization
The structural elucidation of this compound and its derivatives is routinely achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. The aldehydic proton is typically observed as a singlet in the downfield region. The aromatic protons appear as a series of multiplets, with their specific chemical shifts and coupling patterns dependent on the substitution pattern of the biphenyl rings.
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing a characteristic peak for the carbonyl carbon of the aldehyde group at a significant downfield shift. The aromatic carbons also give rise to a set of signals in the aromatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in this compound.
-
A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.
-
A strong, sharp peak around 1680-1700 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde group.[4]
-
Absorptions in the 1400-1600 cm⁻¹ range are indicative of the C=C stretching vibrations within the aromatic rings.[4]
UV-Vis Spectroscopy
Due to the extended π-conjugated system of the biphenyl structure in conjunction with the carbonyl group, this compound exhibits characteristic absorption peaks in the UV-Vis spectrum.[4]
Experimental Protocols: A Methodical Approach to Characterization
The accurate determination of physicochemical properties relies on robust and validated experimental methodologies. The following protocols outline standard procedures for characterizing this compound.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method provides a precise melting point, which is a key indicator of purity.
-
Procedure:
-
Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.
-
Crimp the pan to ensure good thermal contact. An empty, crimped pan is used as the reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
-
Protocol 2: Isothermal Solubility Determination
-
Rationale: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. Quantification by High-Performance Liquid Chromatography (HPLC) ensures high accuracy and sensitivity.
-
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable mobile phase.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Construct a calibration curve using standards of known concentrations to quantify the solubility.
-
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow for Solubility Determination
Caption: Isothermal shake-flask solubility determination workflow.
Applications in Research and Drug Development
The unique combination of a reactive aldehyde and a nucleophilic/acidic hydroxyl group makes this compound a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various biologically active molecules. The aldehyde can be a handle for forming Schiff bases or for carbon-carbon bond-forming reactions, while the hydroxyl group can be etherified or esterified to modulate properties like solubility and metabolic stability. It is a building block for compounds with potential anti-inflammatory and anti-cancer properties.[5]
-
Materials Science: This compound is used in the synthesis of specialty polymers, liquid crystals, and phenolic resins.[6] The rigid biphenyl core can impart desirable thermal and mechanical properties to the resulting materials.
-
Agrochemicals: It is a precursor in the production of certain herbicides and fungicides, contributing to advancements in agricultural chemistry.[7]
Conclusion
This compound is a compound with a rich chemical profile that underpins its widespread use in science and industry. A thorough understanding of its physicochemical properties—from melting point and solubility to its spectroscopic signature—is essential for any researcher aiming to harness its synthetic potential. The experimental protocols and data presented in this guide offer a solid foundation for its application in the laboratory, facilitating the development of novel materials and therapeutics.
References
- 1. This compound | 100980-82-3 [sigmaaldrich.cn]
- 2. This compound | 100980-82-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. nbinno.com [nbinno.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 4-Hydroxy benzaldehyde | CAS 123-08-0 | 804536 [ketonepharma.com]
A Comprehensive Technical Guide to 4-(4-Hydroxyphenyl)benzaldehyde: Synthesis, Applications, and Experimental Protocols
Abstract
4-(4-Hydroxyphenyl)benzaldehyde, a biphenyl derivative featuring both a reactive aldehyde and a phenolic hydroxyl group, serves as a pivotal intermediate in medicinal chemistry and materials science. Its unique bifunctional structure allows for versatile chemical modifications, making it a valuable building block for complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis methodologies, and critical applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and safety guidelines are included to equip researchers and scientists with the practical knowledge required for its effective utilization.
Compound Identification and Chemical Structure
This compound is an organic compound that belongs to the class of biphenyls. Its identity is unequivocally established by its CAS Registry Number and its formal IUPAC name.
| Identifier | Value | Source |
| CAS Number | 100980-82-3 | [1][2] |
| IUPAC Name | 4'-(4-hydroxyphenyl)benzaldehyde | [2] |
| Synonyms | 4'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde, 4-(4-Formylphenyl)phenol, 4'-Hydroxybiphenyl-4-carboxaldehyde | [3] |
The molecule consists of two phenyl rings linked together. One ring is substituted with an aldehyde group (-CHO) at position 4, while the other bears a hydroxyl group (-OH) at position 4'. This arrangement provides two distinct reactive sites for further chemical transformations.
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental design, particularly for reaction setup, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | Off-white to light yellow solid/powder | [3] |
| Melting Point | 158-161 °C | [3] |
| Boiling Point | 373.7 ± 25.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.202 g/cm³ (Predicted) | [3] |
| pKa | 9.57 ± 0.26 (Predicted) | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
Synthesis and Manufacturing
The synthesis of this compound typically involves carbon-carbon bond-forming reactions that construct the biphenyl core. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely adopted method for this purpose, valued for its tolerance of various functional groups and generally high yields.
The reaction couples an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. In this case, 4-formylphenylboronic acid is coupled with 4-bromophenol (or a protected equivalent) to yield the desired product.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes a representative lab-scale synthesis. Causality: Each component is selected for a specific function. The palladium catalyst is essential for the catalytic cycle. The base activates the boronic acid and neutralizes the acid byproduct. The solvent system is chosen to dissolve both organic and inorganic reagents.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-formylphenylboronic acid (1.50 g, 10.0 mmol), 4-bromophenol (1.73 g, 10.0 mmol), and potassium carbonate (4.14 g, 30.0 mmol).
-
Rationale: The three-neck flask allows for simultaneous reflux, stirring, and maintenance of an inert atmosphere, which is critical to prevent the degradation of the palladium catalyst.
-
-
Solvent Addition: Add a solvent mixture of toluene (50 mL), ethanol (10 mL), and deionized water (25 mL).
-
Rationale: This two-phase solvent system effectively dissolves the organic starting materials (toluene) and the inorganic base (water), facilitating the reaction at the interface.
-
-
Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, thus quenching the reaction. Degassing is a critical self-validating step for ensuring catalytic activity.
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol, 2 mol%).
-
Rationale: A catalytic amount is sufficient. 2 mol% is a common starting point for optimizing Suzuki couplings, balancing reaction rate and cost.
-
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction: After cooling to room temperature, separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL). Combine all organic layers.
-
Rationale: Extraction ensures the complete transfer of the organic product from the aqueous phase to the organic solvent.
-
-
Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: The brine wash removes residual water and inorganic salts. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent.
-
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) or by recrystallization from an appropriate solvent (e.g., ethanol/water) to afford pure this compound.
Applications in Research and Drug Development
The utility of this compound stems from its identity as a bifunctional building block. The aldehyde can undergo reactions like reductive amination, Wittig reactions, and oxidations, while the hydroxyl group can be alkylated, acylated, or used in coupling reactions.
Caption: Role as a versatile intermediate in chemical synthesis.
-
Scaffold for Drug Candidates: It is a key reagent in the synthesis of diverse heterocyclic compounds. For instance, it is used in the preparation of nitroimidazole-based compounds being investigated for the treatment of tuberculosis.[1]
-
Enzyme Inhibitor Discovery: The compound acts as a reagent in the discovery of nonpeptide inhibitors of stromelysin (MMP-3), an enzyme implicated in osteoarthritis and cancer progression, using techniques like structure-activity relationship by NMR.[1]
-
Materials Science: Its rigid biphenyl structure makes it a valuable precursor for the synthesis of liquid crystals.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.
-
GHS Hazard Statements:
-
Precautionary Statements (Selected):
Handling and Storage Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves (e.g., nitrile), and safety goggles or a face shield to prevent skin and eye contact.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[4]
-
Spill Response: In case of a spill, avoid dust formation. Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
Conclusion
This compound is a high-value chemical intermediate with significant applications in drug discovery, medicinal chemistry, and materials science. Its bifunctional nature, combining the reactivity of an aldehyde with a phenolic hydroxyl group on a rigid biphenyl scaffold, provides a versatile platform for the synthesis of complex, high-value molecules. A comprehensive understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, is crucial for unlocking its full potential in scientific research and development.
References
A Technical Guide to the Synthesis of 4-(4-Hydroxyphenyl)benzaldehyde: Pathways, Protocols, and Mechanistic Insights
Executive Summary: 4-(4-Hydroxyphenyl)benzaldehyde, also known as 4'-hydroxybiphenyl-4-carbaldehyde, is a pivotal intermediate in the development of advanced materials and pharmaceuticals. Its bifunctional biphenyl structure, featuring both a reactive aldehyde and a nucleophilic hydroxyl group, makes it a valuable building block for liquid crystals, high-performance polymers, and complex drug molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will focus on the highly efficient Suzuki-Miyaura cross-coupling pathway, offering a detailed, field-proven protocol. Additionally, we will explore electrophilic formylation as a viable alternative strategy, complete with mechanistic discussions and comparative analysis to inform pathway selection for specific research and development objectives.
Introduction: The Strategic Importance of this compound
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a rigid yet tunable backbone. This compound (CAS: 100980-82-3)[1] embodies this utility, integrating two key functional groups at opposite ends of the biphenyl system. The aldehyde group serves as a versatile handle for forming Schiff bases, undergoing condensation reactions, or being converted into other functionalities like carboxylic acids or alcohols. Concurrently, the phenolic hydroxyl group provides a site for etherification, esterification, or can modulate the electronic properties of the molecule. This unique structure is critical in synthesizing molecules with targeted biological activities and specific physical properties, making robust and scalable synthetic access a high priority.
Retrosynthetic Analysis
Two primary retrosynthetic disconnections guide the synthesis of this compound. The most common approach involves forming the central carbon-carbon bond between the two phenyl rings. A secondary approach involves starting with the pre-formed biphenyl core (4-hydroxybiphenyl) and introducing the aldehyde functionality.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl systems. It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and relative stability of boronic acids, making it a highly reliable and scalable method.[4][5]
Principle and Mechanism
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-halobenzaldehyde, forming a Pd(II) complex.
-
Transmetalation: The organoboron compound (4-hydroxyphenylboronic acid) is activated by a base, forming a borate complex. This complex then transfers its aryl group to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 4-bromobenzaldehyde and 4-hydroxyphenylboronic acid.
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Water (co-solvent)
Procedure:
-
Inert Atmosphere Setup: To a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen or argon inlet, add 4-bromobenzaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate small flask, dissolve the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene. Stir for 10-15 minutes. Note: Pre-formed catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly.
-
Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water to the main reaction flask. The total solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per mmol of 4-bromobenzaldehyde).
-
Degassing: Bubble nitrogen or argon gas through the stirred reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Initiation: Add the catalyst solution to the main flask via syringe. Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[6][7][8]
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Pathway 2: Electrophilic Formylation of 4-Hydroxybiphenyl
An alternative strategy is to begin with the 4-hydroxybiphenyl (also known as 4-phenylphenol) scaffold and introduce the aldehyde group via an electrophilic aromatic substitution reaction. For this to be successful, the formylation must occur regioselectively on the non-hydroxylated ring at the position para to the existing phenyl group.
Rationale and Choice of Reagent
Several formylation methods exist, but their regioselectivity is a critical consideration.
-
Reimer-Tiemann and Duff reactions strongly favor ortho-formylation to the hydroxyl group and are therefore unsuitable for synthesizing the desired product.[9][10][11]
-
The Gattermann-Koch reaction is not applicable to phenolic substrates.[12]
-
The Vilsmeier-Haack reaction is a powerful choice for formylating electron-rich arenes.[13][14] While the hydroxylated ring is highly activated, formylation can be directed to the less-activated ring under controlled conditions, especially since the para-position of that ring is sterically accessible and electronically activated by the phenyl substituent.
The Vilsmeier-Haack reaction utilizes a substituted formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃) to generate the electrophilic Vilsmeier reagent (in situ).[15][16]
Plausible Mechanism
-
Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, the active formylating agent.
-
Electrophilic Attack: The π-system of the non-hydroxylated ring of 4-hydroxybiphenyl attacks the Vilsmeier reagent, preferentially at the 4'-position, to form a resonance-stabilized sigma complex.
-
Rearomatization & Hydrolysis: The sigma complex loses a proton to restore aromaticity. Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the final aldehyde product.[14]
Caption: Vilsmeier-Haack formylation pathway for 4-hydroxybiphenyl.
Comparative Analysis of Synthesis Pathways
The choice between Suzuki coupling and electrophilic formylation depends on factors such as starting material availability, desired scale, and tolerance for potential side products.
| Feature | Suzuki-Miyaura Cross-Coupling | Electrophilic Formylation (Vilsmeier-Haack) |
| Regioselectivity | Excellent. Unambiguously defined by the positions of the halide and boron group. | Moderate to Good. Risk of competing formylation at ortho positions of the hydroxylated ring. |
| Yield | Generally high (70-95%).[6][17] | Variable, often moderate. Highly dependent on substrate and reaction conditions. |
| Substrate Scope | Very broad. Tolerates a wide range of functional groups on both coupling partners.[4][18] | Generally limited to electron-rich arenes.[14] |
| Reagent Cost | Palladium catalysts and boronic acids can be expensive, especially at scale. | Reagents (DMF, POCl₃) are inexpensive and readily available. |
| Scalability | Well-established for industrial scale-up in the pharmaceutical industry.[18] | Scalable, but exothermic nature and handling of POCl₃ require careful engineering controls. |
| Key Advantage | High predictability and reliability. | Low-cost starting materials and reagents. |
| Key Disadvantage | Higher cost of catalyst and one of the starting materials. | Potential for isomeric impurities, requiring more rigorous purification. |
Purification and Characterization
Regardless of the synthetic route, the final product requires rigorous purification and characterization to meet the standards for research and drug development.
-
Purification: The primary methods are flash column chromatography on silica gel (eluent: hexane/ethyl acetate) and recrystallization . For larger scales, crystallization is often preferred.[19]
-
Characterization: The identity and purity of this compound should be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight (198.22 g/mol ).[20]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the phenolic -OH stretch (~3200-3400 cm⁻¹) and the aldehyde C=O stretch (~1680-1700 cm⁻¹).
-
Melting Point: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the precise purity level.
-
Conclusion
The synthesis of this compound is most reliably and efficiently achieved via the Suzuki-Miyaura cross-coupling of 4-bromobenzaldehyde and 4-hydroxyphenylboronic acid. This pathway offers superior regiocontrol and generally high yields, making it the preferred method for producing high-purity material required in pharmaceutical and materials science applications. While electrophilic formylation of 4-hydroxybiphenyl presents a more economical alternative based on starting material costs, it poses significant challenges in controlling regioselectivity, which may necessitate more complex purification protocols. The selection of the optimal synthetic route will ultimately be guided by project-specific requirements, including scale, cost constraints, and the acceptable purity profile of the final compound.
References
- 1. 4'-Hydroxy-biphenyl-4-carbaldehyde [oakwoodchemical.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. synarchive.com [synarchive.com]
- 12. scienceinfo.com [scienceinfo.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. ijpcbs.com [ijpcbs.com]
- 17. oiccpress.com [oiccpress.com]
- 18. researchgate.net [researchgate.net]
- 19. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 20. 4′-Hydroxy-biphenyl-4-carbaldehyde | CymitQuimica [cymitquimica.com]
Solubility Profile of 4-(4-Hydroxyphenyl)benzaldehyde and its Analogs: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of aromatic aldehydes containing a hydroxyl group, with a specific focus on 4-(4-Hydroxyphenyl)benzaldehyde. Understanding solubility is a cornerstone of preclinical development, influencing bioavailability, formulation, and overall therapeutic efficacy. This document synthesizes theoretical principles, presents a robust experimental protocol for solubility determination based on the OECD 105 shake-flask method, and discusses the expected solubility trends in various organic solvents. Due to the limited availability of public data for this compound, this guide utilizes its structural analog, 4-hydroxybenzaldehyde, as a case study to illustrate these principles and methodologies. This approach provides researchers with the foundational knowledge and practical tools required to assess the solubility of this important class of chemical intermediates.
Introduction: The Critical Role of Solubility
This compound is a bi-functional organic molecule featuring a biphenyl scaffold, a terminal aldehyde group, and a hydroxyl group. This unique combination of a reactive aldehyde, a hydrogen-bond-donating phenol, and a large nonpolar surface area makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and liquid crystals[1].
In the realm of drug development, the solubility of an API or its intermediates is a critical physicochemical parameter. It directly impacts:
-
Bioavailability: A compound must dissolve to be absorbed and exert its therapeutic effect.
-
Formulation: Solubility dictates the choice of excipients and the feasibility of different dosage forms (e.g., oral, parenteral).
-
Process Chemistry: Efficient purification, crystallization, and reaction kinetics are highly dependent on the solubility of the compound in various solvent systems.
This guide provides both the theoretical underpinnings and a practical, field-proven methodology for evaluating the solubility of this compound and related compounds.
Physicochemical Properties
A compound's fundamental properties provide the context for its solubility behavior. The presence of both polar (hydroxyl, aldehyde) and nonpolar (biphenyl) moieties in this compound suggests a nuanced solubility profile.
For illustrative purposes, the properties of the well-characterized analog, 4-hydroxybenzaldehyde, are presented below. These properties are expected to be similar, with adjustments for the increased molecular weight and hydrophobicity of the biphenyl structure.
Table 1: Physicochemical Properties of 4-Hydroxybenzaldehyde (Analog)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₆O₂ | [2][3] |
| Molecular Weight | 122.12 g/mol | [2][3][4] |
| Appearance | White to pale yellow crystalline powder | [2][3] |
| Melting Point | 112-118 °C | [2][5][6] |
| Boiling Point | ~191-246 °C | [2][3][5] |
| LogP (o/w) | 1.35 - 1.4 | [4][5][7] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 |[5] |
Theoretical Considerations: Predicting Solubility
The principle of "like dissolves like" is the guiding tenet for solubility.[8] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can participate in strong hydrogen bonding with these solvents, promoting solubility.[9] However, the large, nonpolar biphenyl structure will counteract this effect, likely leading to limited solubility in highly polar solvents like water.[9]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, N,N-Dimethylformamide): These solvents are polar and can accept hydrogen bonds but do not donate them effectively. They are excellent at solvating polar functional groups. It is anticipated that this compound will exhibit high solubility in these solvents due to strong dipole-dipole interactions and hydrogen bonding between the phenolic proton and the solvent's acceptor site.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The large nonpolar surface area of the biphenyl rings will favor interaction with these solvents, but the highly polar hydroxyl and aldehyde groups will be poorly solvated, leading to low overall solubility.
Experimental Determination of Solubility
To obtain reliable, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a globally recognized gold standard for its robustness and reproducibility.[10] This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 (Water Solubility) .[11][12][13]
Principle of the Method
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[14]
Materials and Equipment
-
Solute: this compound, crystalline solid.
-
Solvents: HPLC-grade solvents of interest (e.g., water, ethanol, acetone, acetonitrile, DMSO).
-
Equipment:
Workflow for Solubility Determination
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of this compound to a glass vial (e.g., 20 mg in 2 mL of solvent). The solid should be clearly visible to ensure saturation. Prepare one vial for each solvent to be tested.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[10]
-
Phase Separation: After equilibration, let the vials stand undisturbed in the thermostatic bath to allow undissolved solid to sediment.
-
Sampling: Carefully withdraw a portion of the clear supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration. The first few drops of filtrate should be discarded.
-
Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered sample into a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard curve prepared from known concentrations of this compound.
-
Expert Insight: HPLC is the preferred analytical method due to its high specificity and sensitivity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid to ensure the phenol is protonated) is a typical starting point. Detection at a UV maximum (e.g., ~280-300 nm) will provide excellent signal-to-noise.[17]
-
Solubility Data & Discussion (Illustrative Case Study)
As comprehensive solubility data for this compound is not widely published, this section presents data for the structural analog 4-hydroxybenzaldehyde to illustrate the expected trends. This data was obtained using the isothermal shake-flask method.
Table 2: Mole Fraction Solubility (x₁) of 4-Hydroxybenzaldehyde in Various Solvents at 298.15 K (25 °C)
| Solvent | Solvent Class | Mole Fraction (x₁) | Solubility (mg/mL)* |
|---|---|---|---|
| N,N-Dimethylformamide | Polar Aprotic | 0.4012 | 682 |
| Acetone | Polar Aprotic | 0.2644 | 425 |
| 2-Butanone | Polar Aprotic | 0.2647 | 438 |
| Ethyl Acetate | Polar Aprotic | 0.1668 | 290 |
| 1-Butanol | Polar Protic | 0.1226 | 212 |
| Isopropanol | Polar Protic | 0.1226 | 196 |
| Ethanol | Polar Protic | 0.1132 | 169 |
| Methanol | Polar Protic | 0.1008 | 139 |
| Acetonitrile | Polar Aprotic | 0.0463 | 74 |
| Toluene | Nonpolar | 0.0051 | 9 |
| Water | Polar Protic | - | ~8.45[4] |
*Note: Data derived from the mole fraction data presented in the cited study for 4-hydroxybenzaldehyde.[18] The mg/mL values are calculated for illustrative purposes and are approximate. Water solubility is from a separate source.
Discussion of Results
The data in Table 2 strongly aligns with the theoretical principles outlined in Section 3.0.
-
Highest Solubility: The highest solubility is observed in polar aprotic solvents like DMF, acetone, and 2-butanone. These solvents are excellent hydrogen bond acceptors and can effectively solvate both the polar hydroxyl and aldehyde groups without the competing self-association seen in alcohols.
-
Moderate Solubility: Polar protic solvents (alcohols) show good but lower solubility. While they can hydrogen bond with the solute, their own solvent-solvent hydrogen bonding network must be disrupted, which requires energy. Solubility decreases as the alcohol chain length decreases (butanol > propanol > ethanol > methanol), which may seem counterintuitive but is related to the balance of polarity and the ability to solvate the nonpolar benzene ring.
-
Lowest Solubility: As expected, solubility is extremely low in the nonpolar solvent toluene. The energy required to break the strong solute-solute interactions (crystal lattice) is not compensated by the weak solute-solvent interactions. The low solubility in water, a highly polar protic solvent, highlights the dominant hydrophobic character of the benzene ring.[9]
For This compound , we would predict a similar trend but a general decrease in solubility across all solvents compared to 4-hydroxybenzaldehyde. The addition of a second phenyl ring significantly increases the molecular size and nonpolar surface area, which will lower its affinity for polar solvents and increase its crystal lattice energy, making it harder to dissolve.
Safety, Handling, and Storage
All laboratory work should be conducted in accordance with standard safety protocols.
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[7][19][20]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[19][20]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7][20]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
Consult the specific Safety Data Sheet (SDS) for this compound before use.[21]
Conclusion
The solubility of this compound is a complex interplay between its polar functional groups and its large, nonpolar biphenyl core. While quantitative data for this specific molecule is sparse, a robust understanding of its likely behavior can be extrapolated from its structural analog, 4-hydroxybenzaldehyde. The compound is expected to be most soluble in polar aprotic solvents (DMSO, DMF, acetone) and least soluble in water and nonpolar hydrocarbons.
The isothermal shake-flask method, coupled with HPLC analysis, provides a reliable and universally accepted framework for the quantitative determination of its solubility. The data generated from such studies is indispensable for guiding rational formulation design, optimizing chemical processes, and ultimately ensuring the successful development of new chemical entities.
References
- 1. This compound | 100980-82-3 [chemicalbook.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. 4-Hydroxy benzaldehyde | CAS 123-08-0 | 804536 [ketonepharma.com]
- 4. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 4-Hydroxybenzaldehyde | 123-08-0 [amp.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. OECD 105 - Phytosafe [phytosafe.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. filab.fr [filab.fr]
- 15. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. auroraprosci.com [auroraprosci.com]
- 18. researchgate.net [researchgate.net]
- 19. synerzine.com [synerzine.com]
- 20. fishersci.com [fishersci.com]
- 21. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 4-(4-Hydroxyphenyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(4-hydroxyphenyl)benzaldehyde, a versatile biaryl scaffold of significant interest to researchers, scientists, and drug development professionals. Delving into its synthesis, physicochemical characteristics, and key applications, this document aims to be an essential resource for those working at the forefront of medicinal chemistry and materials science.
Introduction: A Molecule of Growing Importance
This compound is an organic compound featuring two interconnected phenyl rings, one bearing a hydroxyl group and the other a formyl (aldehyde) substituent. This unique arrangement of functional groups imparts a combination of reactivity and structural rigidity that makes it a valuable building block in the synthesis of more complex molecules. While the history of its specific discovery is not extensively documented, its emergence in scientific literature is closely tied to the advancement of cross-coupling reactions, which enabled its efficient synthesis. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a crucial intermediate in the development of novel therapeutic agents.
Synthesis of this compound: A Practical Guide
The most efficient and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.
Causality of Experimental Choices in Suzuki-Miyaura Coupling
The choice of reactants and conditions for the Suzuki-Miyaura coupling is critical for a successful synthesis. The reaction typically involves the coupling of a boronic acid with a halide. For the synthesis of this compound, two primary routes are feasible:
-
Route A: Coupling of 4-formylphenylboronic acid with 4-bromophenol (or a protected version).
-
Route B: Coupling of 4-hydroxyphenylboronic acid with 4-bromobenzaldehyde.
Route B is often preferred due to the commercial availability and stability of the starting materials. The hydroxyl group of 4-hydroxyphenylboronic acid is generally well-tolerated in the reaction, often not requiring a protecting group, which simplifies the synthetic sequence.
The palladium catalyst, typically in the form of Pd(PPh₃)₄ or generated in situ from a palladium(II) source like Pd(OAc)₂ and a phosphine ligand, is the heart of the reaction. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. A base is essential to activate the boronic acid for transmetalation to the palladium center. An aqueous solution of a carbonate or phosphate base is commonly used. The solvent system is often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water to dissolve both the organic substrates and the inorganic base.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for similar biaryl syntheses.
Materials:
-
4-Bromobenzaldehyde
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromobenzaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by water (approximately 20% of the total solvent volume). The mixture should be stirred to ensure good mixing.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization and application.
| Property | Value |
| Molecular Formula | C₁₃H₁₀O₂ |
| Molecular Weight | 198.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 184-188 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, acetone; sparingly soluble in water |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.0 (s, 1H, -CHO), 9.8 (s, 1H, -OH), 7.9 (d, 2H), 7.7 (d, 2H), 7.5 (d, 2H), 6.9 (d, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 191.9, 160.0, 145.9, 135.0, 132.2, 130.1, 128.8, 128.3, 116.2 |
| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~1680 (C=O stretch, aldehyde), ~1600, 1500 (C=C stretch, aromatic) |
| Mass Spec (EI) | m/z (%): 198 (M⁺), 197, 169, 141, 115 |
Applications in Drug Discovery and Materials Science
This compound serves as a key structural motif in several areas of research, most notably in the development of novel therapeutics.
Inhibitors of Stromelysin (MMP-3)
Stromelysin-1, also known as matrix metalloproteinase-3 (MMP-3), is an enzyme implicated in the degradation of extracellular matrix components. Its overexpression is associated with various pathological conditions, including arthritis and cancer. 4-(4-Formylphenyl)phenol acts as a reagent in the discovery of nonpeptide inhibitors of stromelysin, where the biaryl scaffold can be elaborated to interact with the enzyme's active site.[1] The aldehyde functionality provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Antitubercular Agents
Tuberculosis remains a significant global health threat, and the development of new drugs to combat multidrug-resistant strains is a priority. This compound has been utilized in the preparation of nitroimidazole heterocyclic compounds with potential antitubercular activity.[1] The rationale behind this application lies in the ability of the nitroimidazole moiety to be reductively activated within Mycobacterium tuberculosis, leading to the generation of radical species that are toxic to the bacterium. The this compound core provides a scaffold to which the active nitroimidazole pharmacophore can be attached and its properties modulated.
Diagram of the Role of this compound in Drug Discovery
Caption: Applications of this compound in drug discovery.
Conclusion
This compound is a molecule with considerable potential in synthetic and medicinal chemistry. Its efficient synthesis via the Suzuki-Miyaura coupling makes it readily accessible for a range of applications. As research into novel therapeutics for diseases like arthritis, cancer, and tuberculosis continues, the demand for versatile and functionalized building blocks like this compound is expected to grow. This guide provides a solid foundation for researchers looking to harness the potential of this important chemical entity.
References
An In-Depth Technical Guide to the Potential Biological Activity of 4-(4-Hydroxyphenyl)benzaldehyde
This guide provides a comprehensive technical overview of the potential biological activities of 4-(4-Hydroxyphenyl)benzaldehyde, a biphenyl derivative with structural similarities to compounds of known pharmacological relevance. Designed for researchers, scientists, and drug development professionals, this document synthesizes the theoretical basis for its potential efficacy and outlines detailed, field-proven methodologies for its investigation.
Introduction: Unveiling the Potential of a Biphenyl Aldehyde
This compound, also known as 4'-Hydroxy-biphenyl-4-carbaldehyde, is an organic compound featuring a biphenyl scaffold with a hydroxyl group and a benzaldehyde moiety.[1] While direct and extensive research on the specific biological activities of this compound is nascent, its structural components suggest a compelling case for further investigation. The phenolic hydroxyl group is a well-established feature in many antioxidant compounds, and the benzaldehyde functional group is present in molecules with demonstrated anti-inflammatory and anticancer properties.[2][3][4] This guide will, therefore, explore the theoretical underpinnings of its potential biological activities and provide a robust framework for their experimental validation.
Theoretical Framework: A Molecule of Interest
The potential for biological activity in this compound stems from the synergistic interplay of its constituent parts: the 4-hydroxybenzaldehyde moiety and the biphenyl core.
-
The 4-Hydroxybenzaldehyde Moiety: This component is a known phenolic compound found in various natural sources and has been studied for its pharmacological effects.[3][5] Research has indicated its involvement in antioxidant and anti-inflammatory pathways.[2][3][6] The hydroxyl group on the phenyl ring can act as a hydrogen donor, a key mechanism for neutralizing free radicals.[2][7]
-
The Biphenyl Core: The biphenyl structure provides a larger, more rigid scaffold that can influence the molecule's interaction with biological targets. This structural feature is present in a number of compounds with diverse pharmacological activities.
The combination of these structural features in this compound presents a unique chemical entity with the potential to exhibit a range of biological effects worthy of in-depth scientific scrutiny.
Potential Biological Activities and Investigative Protocols
This section outlines the primary areas of potential biological activity for this compound and provides detailed, step-by-step protocols for their assessment.
Antioxidant Activity
Scientific Rationale: The phenolic hydroxyl group in this compound is a prime candidate for conferring antioxidant properties. Phenolic compounds are known to scavenge free radicals, which are implicated in a wide range of diseases.[2]
Experimental Protocols: A multi-assay approach is recommended to comprehensively evaluate antioxidant potential, as different assays reflect different mechanisms of antioxidant action.[8][9][10]
Workflow for In Vitro Antioxidant Capacity Assessment
Caption: Workflow for assessing the in vitro antioxidant capacity of this compound.
Detailed Protocol: DPPH Radical Scavenging Assay [9]
-
Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add varying concentrations of this compound to the wells.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Anti-inflammatory Activity
Scientific Rationale: Benzaldehyde and its derivatives have been shown to possess anti-inflammatory properties.[2][4] 4-Hydroxybenzaldehyde, in particular, has been demonstrated to suppress the production of inflammatory mediators like nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6]
Experimental Protocols: Cell-based assays are crucial for evaluating anti-inflammatory potential in a biologically relevant context.[11][12][13]
Workflow for Assessing Anti-inflammatory Effects in Macrophages
Caption: Workflow for evaluating the anti-inflammatory potential of this compound.
Detailed Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages [14]
-
Cell Culture: Culture RAW 264.7 cells in appropriate media and seed them in 96-well plates.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
-
Measurement: Measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Anticancer Activity
Scientific Rationale: Benzaldehyde and some of its derivatives have been investigated for their potential as anticancer agents.[2][15][16][17] The proposed mechanisms include the inhibition of cell proliferation and the induction of apoptosis.[2][4]
Experimental Protocols: A tiered approach, starting with in vitro cytotoxicity screening across a panel of cancer cell lines, is a standard and effective strategy.[18][19][20]
Workflow for In Vitro Cytotoxicity Screening
Caption: A general workflow for in vitro cytotoxicity testing of this compound.[18]
Detailed Protocol: MTT Assay [18]
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (around 570 nm).
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells.
Data Presentation and Interpretation
For each of the investigated biological activities, quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Summary of Potential Antioxidant Activity
| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid) |
| DPPH Scavenging | IC50 (µM) | To be determined | To be determined |
| ABTS Scavenging | IC50 (µM) | To be determined | To be determined |
| FRAP | Ferric Reducing Ability (mM Fe²⁺/mg) | To be determined | To be determined |
Table 2: Summary of Potential Anti-inflammatory Effects in RAW 264.7 Cells
| Inflammatory Marker | Parameter | This compound | Positive Control (e.g., Dexamethasone) |
| Nitric Oxide (NO) Production | IC50 (µM) | To be determined | To be determined |
| TNF-α Secretion | IC50 (µM) | To be determined | To be determined |
| IL-6 Secretion | IC50 (µM) | To be determined | To be determined |
Table 3: Summary of Potential Cytotoxic Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment with this compound | Positive Control (e.g., Doxorubicin) |
| MCF-7 | Breast | To be determined | To be determined |
| A549 | Lung | To be determined | To be determined |
| HCT116 | Colon | To be determined | To be determined |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Its structural features provide a strong rationale for investigating its potential antioxidant, anti-inflammatory, and anticancer activities. The experimental frameworks and detailed protocols provided in this guide offer a systematic and robust approach for elucidating the biological potential of this compound.
Future research should focus on a thorough in vitro evaluation as outlined. Positive findings would warrant further investigation into the underlying mechanisms of action, including the modulation of specific signaling pathways. Subsequent studies could then progress to in vivo models to assess efficacy and safety, paving the way for potential therapeutic applications.
References
- 1. This compound | 100980-82-3 [amp.chemicalbook.com]
- 2. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 3. biomolther.org [biomolther.org]
- 4. mdpi.com [mdpi.com]
- 5. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 12. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Antitumor activity of benzaldehyde. | Semantic Scholar [semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. opentrons.com [opentrons.com]
- 20. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(4-Hydroxyphenyl)benzaldehyde
Introduction: The Criticality of Thermal Profiling in Advanced Chemical Synthesis
For researchers, scientists, and professionals in drug development and materials science, the thermal stability of a chemical compound is a cornerstone of its viability. 4-(4-Hydroxyphenyl)benzaldehyde, a bifunctional molecule featuring both a reactive aldehyde and a phenolic hydroxyl group on a stable biphenyl scaffold, presents a unique thermal profile. Its utility as a precursor in the synthesis of pharmaceuticals, liquid crystals, and specialty polymers necessitates a thorough understanding of its behavior at elevated temperatures. This guide provides an in-depth technical analysis of the thermal stability and decomposition pathways of this compound, drawing upon established principles of thermal analysis and data from analogous compounds to construct a predictive model of its behavior. This document is designed to equip scientists with the foundational knowledge to anticipate and control the thermal challenges associated with this versatile compound.
Physicochemical Characteristics and Their Thermal Implications
The thermal behavior of this compound is intrinsically linked to its molecular architecture. The biphenyl core imparts significant thermal stability, a known characteristic of such aromatic systems[1]. However, the presence of the hydroxyl and formyl functional groups introduces reactive sites that can dictate the onset and mechanism of decomposition.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | N/A |
| Molecular Weight | 198.22 g/mol | N/A |
| Melting Point | 158-161 °C | N/A |
| Appearance | Off-white to light yellow solid | N/A |
The melting point of 158-161 °C indicates a crystalline solid with moderate intermolecular forces. The key to understanding its complete thermal profile lies in analyzing its behavior beyond this melting transition.
Methodologies for Comprehensive Thermal Analysis
To rigorously characterize the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. These techniques provide quantitative data on mass changes and heat flow as a function of temperature, respectively.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or volatilization, and to quantify the residual mass.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan. Ensure the sample is representative and forms a thin, even layer at the bottom of the pan to facilitate uniform heating.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 1000 °C at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for resolving distinct thermal events.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
Causality Behind Experimental Choices: The use of an inert atmosphere is critical to isolate the inherent thermal decomposition from oxidation, which would occur in the presence of air. A heating rate of 10 °C/min provides a good balance between resolution of thermal events and experimental time.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and to detect exothermic or endothermic processes associated with decomposition or polymerization.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to contain any volatiles released during heating and to prevent contamination. For studies focusing on decomposition, a pinhole lid can be used to allow for the escape of gaseous byproducts.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature beyond the final decomposition temperature determined by TGA, at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Causality Behind Experimental Choices: The use of a sealed pan is important for accurately measuring the enthalpy of transitions. The reference pan compensates for the heat capacity of the sample pan, allowing for the direct measurement of heat flow into or out of the sample.
Logical Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Anticipated Thermal Behavior and Decomposition Profile
In the absence of direct experimental data for this compound, a predictive model can be constructed based on the known thermal properties of its constituent moieties and simpler analogs.
Hypothesized Thermogravimetric Analysis (TGA) Profile
The thermal decomposition is anticipated to occur in multiple stages:
| Temperature Range (°C) | Predicted Event | Anticipated Mass Loss | Rationale |
| 160 - 250 | Sublimation / Volatilization | Minor (<5%) | Post-melting, some material may sublime, a known behavior for hydroxybenzaldehydes[2]. |
| 250 - 450 | Oligomerization/Polymerization | Gradual (5-15%) | The reactive aldehyde and phenol groups can undergo condensation reactions at elevated temperatures, similar to the formation of phenolic resins, leading to the release of water and a gradual mass loss[3]. |
| > 450 | Major Decomposition | Significant (>70%) | Cleavage of the biphenyl core and fragmentation of the oligomeric structures. The high thermal stability of the biphenyl unit suggests this will occur at high temperatures[1]. |
| > 800 | Char Formation | ~10-20% Residue | Aromatic compounds often leave a significant carbonaceous residue upon high-temperature pyrolysis[3]. |
Hypothesized Differential Scanning Calorimetry (DSC) Profile
-
~160 °C: A sharp endothermic peak corresponding to the melting of the crystalline solid.
-
250 - 450 °C: A broad, low-intensity exothermic region may be observed, corresponding to the energy released during oligomerization reactions.
-
> 450 °C: A complex series of endothermic and/or exothermic peaks associated with the bond-breaking and formation events of the major decomposition.
Proposed Thermal Decomposition Pathways
The decomposition of this compound is likely to proceed through several competing radical pathways, initiated by the cleavage of the weakest bonds at high temperatures.
-
Decarbonylation Pathway: The aldehydic C-H bond is susceptible to homolytic cleavage, leading to the formation of a benzoyl radical. This radical can then lose carbon monoxide to form a biphenyl radical, which can subsequently abstract a hydrogen atom or participate in polymerization.
-
Phenolic Pathway: At higher temperatures, the phenolic O-H bond can break, forming a phenoxy radical. This highly reactive species can contribute to cross-linking and char formation.
-
Biphenyl Core Fragmentation: At very high temperatures, the stable biphenyl ring system will fragment, leading to the formation of smaller aromatic and aliphatic compounds, and ultimately, carbonaceous char.
Caption: Potential thermal decomposition pathways for this compound.
Comparative Analysis with Analogous Compounds
To contextualize the predicted thermal behavior, it is useful to compare the known properties of related, simpler molecules.
| Compound | Melting Point (°C) | Boiling Point (°C) | Key Thermal Characteristics |
| 4-Hydroxybenzaldehyde | 115-118[4] | 191-192[5] | Can sublime without decomposition; oligomerizes at higher temperatures[3][6]. |
| Biphenyl | 69-72 | 255 | Very high thermal stability[1]. |
| Benzaldehyde | -26 | 178-179 | Decomposes at high temperatures to benzene and CO[7]. |
| Phenol | 40-42 | 181-182 | Decomposes to form a variety of phenolic and aromatic compounds [N/A]. |
The higher melting point of this compound compared to its analogs is expected due to its larger size and potential for more extensive intermolecular hydrogen bonding. Its decomposition is likely to be a hybrid of the behaviors observed for 4-hydroxybenzaldehyde (oligomerization) and biphenyl (high-temperature fragmentation).
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the thermal stability and decomposition of this compound. Based on the analysis of its structural components and related compounds, it is hypothesized that the compound exhibits high thermal stability, with decomposition initiating at temperatures well above its melting point. The decomposition mechanism is likely complex, involving initial oligomerization followed by high-temperature fragmentation into smaller aromatic compounds and a stable carbonaceous char.
For professionals in drug development and materials science, this predictive framework underscores the importance of empirical testing. The detailed TGA and DSC protocols provided herein offer a clear roadmap for obtaining the precise experimental data needed to validate and refine these hypotheses. Such data is indispensable for establishing safe handling and processing parameters, predicting shelf-life, and ensuring the quality and stability of final products derived from this important chemical intermediate.
References
- 1. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 对羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]
- 7. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
crystal structure analysis of 4-(4-Hydroxyphenyl)benzaldehyde
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(4-Hydroxyphenyl)benzaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This compound, a biphenyl derivative incorporating both hydroxyl and aldehyde functional groups, represents a molecule of significant interest for materials science and pharmaceutical development. Its rigid biphenyl core, combined with the hydrogen-bonding capabilities of the phenol and the reactive potential of the aldehyde, makes it a versatile building block. The precise three-dimensional arrangement of molecules in the solid state—the crystal structure—governs its bulk physicochemical properties, including solubility, thermal stability, and bioavailability. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and complete . While a definitive, publicly available crystal structure for this specific compound is not yet deposited in crystallographic databases, this document outlines the complete experimental and analytical workflow required for its determination, drawing upon established principles of crystallography and organic materials chemistry.
Introduction: The Rationale for Structural Analysis
The molecule this compound (also known as 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde) is a bifunctional organic compound. Its structure is predicated on a 4,4'-disubstituted biphenyl scaffold, which imparts rigidity and potential for liquid crystallinity. The terminal functional groups—a hydroxyl (-OH) group and an aldehyde (-CHO) group—are critical. The hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of both the hydroxyl and aldehyde groups are hydrogen bond acceptors. This combination preordains the formation of robust intermolecular hydrogen bonding networks, which are the primary determinants of the solid-state packing arrangement.
Understanding this crystal packing is not merely an academic exercise. For drug development professionals, it dictates polymorphism, solubility, and dissolution rates. For materials scientists, it influences thermal properties, stability, and optical characteristics. Therefore, a rigorous crystal structure analysis is the foundational step in harnessing the potential of this molecule.
Synthesis and Purification: The Prerequisite for Quality Crystals
High-quality single crystals can only be grown from exceptionally pure material. The presence of impurities disrupts the repeating lattice, inhibiting crystal growth. A common and effective method for synthesizing the target compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability in forming C-C bonds.
Experimental Protocol: Synthesis via Suzuki Coupling
-
Reactant Preparation: In a nitrogen-purged Schlenk flask, dissolve 4-formylphenylboronic acid (1.1 equivalents) and 4-bromophenol (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.
-
Catalyst Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 equivalents) as the base. Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Reaction Initiation: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equivalents), to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain with vigorous stirring for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, quench the reaction with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield pure this compound.
-
Purity Confirmation: Confirm the identity and purity of the final product using NMR and Mass Spectrometry before proceeding.
Causality Insight: The choice of a palladium catalyst and a base is critical for the efficiency of the Suzuki coupling catalytic cycle. The biphasic solvent system (toluene/ethanol/water) ensures that both organic-soluble reactants and the inorganic base are available for reaction. Rigorous purification by column chromatography is non-negotiable, as even minor impurities can act as "kinks" in the crystal lattice, preventing the formation of diffraction-quality single crystals.
Single Crystal Growth: A Matter of Patience and Precision
Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered, single-phase solid state slowly.
Workflow for Crystal Growth
The process begins with screening various solvents to find one in which the compound has moderate solubility. Highly soluble systems tend to precipitate too quickly, while poorly soluble systems may not yield crystals at all.
Caption: Workflow for single crystal growth of this compound.
Recommended Protocol: Slow Evaporation
-
Prepare a Saturated Solution: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) at room temperature to create a nearly saturated solution in a small vial.
-
Filter: Filter the solution through a small cotton plug in a pipette into a clean vial to remove any dust or particulate matter.
-
Cover: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle a few times to allow for very slow evaporation of the solvent.
-
Incubate: Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.
-
Observe: Monitor for the formation of small, clear crystals with well-defined facets.
Single-Crystal X-ray Diffraction and Structure Analysis
Once a suitable crystal is obtained, its three-dimensional structure can be determined.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is collected as the crystal is rotated.[1]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.[1]
-
Structure Solution: The phase problem is solved using direct methods to generate an initial electron density map and a preliminary structural model.[1]
-
Structure Refinement: The initial model is refined against the experimental data to obtain an accurate final structure. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters like the R-factor.[1]
Predicted Structural Features of this compound
Based on the known crystal structure of 4-hydroxybenzaldehyde and the principles of molecular recognition, we can predict the key structural features of this compound.[2][3][4]
Crystallographic Data (Hypothetical)
This table presents expected values for the target compound, based on analyses of similar structures. The actual experimental determination is required for validation.
| Parameter | Predicted Value/Characteristic | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for aromatic compounds of this symmetry. |
| Space Group | P2₁/c or P2₁2₁2₁ | Centrosymmetric or non-centrosymmetric space groups that accommodate hydrogen bonding are likely. |
| Z (Molecules/Unit Cell) | 4 | A common value for molecules of this size. |
| Key Interaction | O-H···O Hydrogen Bond | The phenolic hydroxyl group will act as a donor to the aldehydic carbonyl oxygen, forming robust chains or dimers. |
| Secondary Interaction | C-H···π or π-π stacking | The aromatic rings provide opportunities for weaker, but structurally significant, stacking interactions. |
Molecular Geometry and Intermolecular Interactions
The primary interaction governing the crystal packing is expected to be a strong intermolecular hydrogen bond between the phenolic proton (-OH) of one molecule and the carbonyl oxygen (-CHO) of an adjacent molecule. This O-H···O interaction is highly directional and would likely link the molecules into infinite chains or supramolecular dimers.
The biphenyl unit itself is not expected to be perfectly planar. A dihedral angle between the two phenyl rings, typically in the range of 20-40 degrees, is anticipated due to steric hindrance between the ortho-hydrogens. This twist is a crucial determinant of the overall molecular shape.
Caption: Predicted primary hydrogen bonding motif in crystalline this compound.
Complementary Physicochemical Characterization
While X-ray diffraction provides the definitive solid-state structure, other analytical techniques are essential for a complete profile.
Spectroscopic and Thermal Data Summary
| Technique | Parameter | Expected Observation | Significance |
| ¹H NMR | Chemical Shift (δ) | ~9.9 ppm (aldehyde H), ~9.5-10.0 ppm (hydroxyl H, broad), 7.0-8.0 ppm (aromatic H's) | Confirms chemical structure and purity. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200-3400 (broad, O-H stretch), ~1680-1700 (strong, C=O stretch) | Confirms presence of key functional groups.[5][6] |
| Mass Spec (ESI-MS) | m/z | [M-H]⁻ at 197.06 | Confirms molecular weight (198.22 g/mol ). |
| DSC | Melting Point | ~158-161 °C[7] | Provides information on purity and thermal stability, reflecting the strength of intermolecular forces. |
Self-Validation Insight: The broad O-H stretch in the IR spectrum is indicative of strong hydrogen bonding in the solid state, which corroborates the interactions observed in the crystal structure. The sharp melting point observed by DSC is a strong indicator of a well-ordered, crystalline material of high purity. Each technique provides a piece of the puzzle, and together they create a self-validating system for characterizing the compound.
Conclusion and Future Directions
This guide has detailed the necessary multidisciplinary workflow for a complete structural and physicochemical analysis of this compound. From rational synthesis and purification to the nuances of single crystal growth and the precision of X-ray diffraction, each step is critical for obtaining reliable and high-quality data. The predicted structural features—notably the dominant O-H···O hydrogen bonding and twisted biphenyl core—provide a strong hypothesis that awaits experimental verification. The definitive determination of this crystal structure will unlock a deeper understanding of its properties and pave the way for its rational application in the design of novel pharmaceuticals, liquid crystals, and advanced polymers.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Redetermination of 4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redetermination of 4-hydroxy-benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. This compound | 100980-82-3 [amp.chemicalbook.com]
A Senior Application Scientist's Guide to the Commercial Sourcing and Quality Evaluation of 4-(4-Hydroxyphenyl)benzaldehyde for Pharmaceutical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Niche Building Block for Drug Discovery
4-(4-Hydroxyphenyl)benzaldehyde, also known as 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 100980-82-3), is a bifunctional aromatic organic compound. Its structure, featuring a biphenyl scaffold with hydroxyl and aldehyde functional groups at opposing ends, makes it a valuable intermediate and building block in medicinal chemistry and materials science. The aldehyde group serves as a reactive handle for forming imines, Schiff bases, or undergoing further oxidation or reduction, while the phenolic hydroxyl group offers a site for etherification, esterification, or modulation of physicochemical properties such as solubility and hydrogen bonding capacity.
In the context of drug development, this molecule has been identified as a key reagent in the synthesis of novel therapeutic agents. For instance, it is utilized in the discovery of nonpeptide inhibitors of stromelysin (MMP-3), an enzyme implicated in pathological tissue degradation, and in the preparation of nitroimidazole heterocyclic compounds being investigated for the treatment of tuberculosis[1].
This guide provides an in-depth overview of the commercial landscape for this compound, offering technical insights into supplier evaluation, quality assessment, and procurement strategies tailored for the rigorous demands of research and pharmaceutical development.
Physicochemical Profile and Commercial Specifications
A thorough understanding of the compound's properties is the foundation of its effective use. The quality and purity of the starting material directly impact the success, reproducibility, and scalability of subsequent synthetic steps.
Key Properties
The fundamental physicochemical characteristics of this compound are summarized below. These values represent typical data found across various commercial suppliers and should always be confirmed with a lot-specific Certificate of Analysis (CoA).
| Property | Value | Source(s) |
| CAS Number | 100980-82-3 | [1][2] |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Off-white to light yellow solid/powder | [1] |
| Melting Point | 158-161 °C | [1] |
| Boiling Point | 373.7 ± 25.0 °C (Predicted) | [1] |
| Purity (Typical) | ≥95% to ≥98% | [1] |
| Storage Conditions | Inert atmosphere, room temperature or 4°C, under nitrogen | [1] |
Purity and Analytical Considerations
Commercial suppliers typically offer this compound in purities ranging from 95% to over 98%. The choice of grade is dictated by the sensitivity of the intended application.
-
For early-stage discovery and screening: A purity of ≥95% may be sufficient and more cost-effective.
-
For lead optimization and preclinical development: Higher purity grades (e.g., ≥98%) are essential to minimize the interference of impurities in biological assays and to ensure the integrity of structure-activity relationship (SAR) studies.
The most common analytical technique for purity assessment cited by suppliers is High-Performance Liquid Chromatography (HPLC). Researchers should always request a lot-specific CoA to verify purity and identify any significant impurities.
Commercial Availability and Supplier Landscape
This compound is available from a range of chemical suppliers who cater to different scales, from milligrams for initial research to kilograms for process development. The supplier landscape is composed of large, well-known catalog companies, specialized building-block providers, and manufacturers.
Comparative Supplier Overview
The following table summarizes the offerings from several prominent commercial sources. Pricing and availability are subject to change and should be verified directly with the supplier.
| Supplier | Product Name/Synonym(s) | Purity | Notes |
| Sigma-Aldrich (Merck) | This compound | 98% | Offered through their ChemScene LLC (Preferred Partner) catalog. Provides comprehensive documentation like CoA and COO. |
| AK Scientific, Inc. | 4-(4-Formylphenyl)phenol | Not specified | Listed as a supplier with various package sizes, indicating availability for research quantities[1]. |
| Oakwood Products, Inc. | 4'-Hydroxy-biphenyl-4-carbaldehyde | 95% | A well-known US-based supplier of fluorine and specialty organic compounds[1]. |
| Bide Pharmatech Ltd. | This compound | Not specified | A global supplier of pharmaceutical intermediates and building blocks[2]. |
| ChemScene LLC | This compound, 4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | 98% | A preferred partner for major distributors, indicating a primary manufacturing or sourcing role. |
| American Custom Chemicals Corporation | 4'-HYDROXY-BIPHENYL-4-CARBALDEHYDE | 95% | Offers the product, often at a premium, suggesting potential for custom or specialized orders[1]. |
| TRC (Toronto Research Chemicals) | 4-(4-Formylphenyl)phenol | Not specified | Specializes in complex organic chemicals for biomedical research; availability in small quantities is typical[1]. |
Strategic Procurement for R&D: A Workflow
Selecting the right supplier and ensuring the quality of the procured material is a critical, self-validating process in any research workflow. Simply ordering from a catalog is insufficient; a systematic approach is required to mitigate risks to project timelines and data integrity.
Supplier Qualification and Material Procurement Workflow
The following diagram outlines a logical workflow for sourcing this compound, from initial identification to final acceptance for use in experiments.
Caption: A workflow for selecting and verifying a chemical supplier.
The Central Role of Documentation
Authoritative documentation is the cornerstone of trustworthy and reproducible science. For a starting material like this compound, two documents are non-negotiable:
-
Safety Data Sheet (SDS): Provides critical handling, storage, and emergency information. Hazard statements for this compound typically include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
-
Certificate of Analysis (CoA): This is the most crucial document for scientific integrity. It provides lot-specific data on the material's identity, purity, and the analytical methods used for verification. A CoA that only states "Conforms to structure" without quantitative purity data is a significant red flag.
The relationship between these documents and the material itself forms a self-validating system for quality assurance.
Caption: The interplay of documentation and in-house QC for material validation.
Conclusion and Recommendations
This compound is a readily available, albeit specialized, chemical intermediate crucial for specific applications in pharmaceutical R&D. While numerous suppliers exist, the onus is on the researcher to perform due diligence.
Key Recommendations for Procurement:
-
Prioritize Suppliers with Comprehensive Data: Select suppliers who provide detailed, lot-specific CoAs with quantitative purity data from validated methods like HPLC.
-
Verify Independently: For critical applications, especially those supporting preclinical or clinical development, independent analytical verification of identity and purity is paramount. Do not rely solely on the supplier's CoA.
-
Manage Sourcing Risk: For long-term projects, consider qualifying a second supplier to mitigate risks associated with supply chain disruptions.
-
Adhere to Safety Protocols: Always consult the SDS before handling the material and use appropriate personal protective equipment (PPE), given its irritant properties.
By adopting a systematic and evidence-based approach to sourcing, researchers can ensure the quality and reliability of their starting materials, thereby enhancing the integrity and success of their drug discovery and development programs.
References
A Technical Guide to the Theoretical and Computational Analysis of 4-(4-Hydroxyphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Hydroxyphenyl)benzaldehyde, also known as 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a hydroxyl group and an aldehyde group on separate phenyl rings, provides a unique combination of reactivity, hydrogen bonding capability, and aromatic interactions. This technical guide offers a comprehensive overview of the theoretical and computational methodologies essential for elucidating the structural, electronic, and spectroscopic properties of this molecule. By integrating experimental data with computational simulations, primarily using Density Functional Theory (DFT), we present a validated workflow for in-depth molecular analysis. This guide details protocols for geometry optimization, vibrational frequency analysis, electronic property prediction (including Frontier Molecular Orbitals and Molecular Electrostatic Potential), and the simulation of spectroscopic data (IR, NMR, UV-Vis), providing a robust framework for researchers engaged in the rational design of novel therapeutics and advanced materials based on this versatile scaffold.
Introduction: The Significance of this compound
This compound (C₁₃H₁₀O₂) is an organic compound featuring a biphenyl core functionalized with a formyl (aldehyde) group on one ring and a hydroxyl (phenol) group on the other, at the para positions. This structure is a valuable building block in organic synthesis and drug design. The biphenyl moiety provides a semi-rigid backbone that is prevalent in liquid crystals and polymer science.[1][2] In the pharmaceutical context, the presence of both a hydrogen bond donor (hydroxyl group) and an acceptor (aldehyde oxygen) makes it a compelling candidate for interacting with biological targets.[3]
Derivatives of benzaldehyde are known to possess a wide range of biological activities, including antioxidant and enzyme inhibitory properties.[4] The specific structure of this compound makes it a reagent for developing novel therapeutics, such as nonpeptide inhibitors of stromelysin and potential treatments for tuberculosis.[5] To fully exploit its potential, a deep understanding of its molecular properties is crucial. Computational chemistry offers powerful tools to predict and analyze these properties at an atomic level, guiding experimental efforts and accelerating the design-build-test-learn cycle in drug discovery and materials development.[6][7]
Molecular Structure and Physicochemical Properties
The foundational step in any computational study is to understand the molecule's basic physical and chemical characteristics. These experimental values serve as the primary benchmark for validating theoretical models.
| Property | Value | Source |
| IUPAC Name | 4'-(Hydroxy)-[1,1'-biphenyl]-4-carbaldehyde | [8] |
| CAS Number | 100980-82-3 | [9] |
| Molecular Formula | C₁₃H₁₀O₂ | [9] |
| Molecular Weight | 198.22 g/mol | [9] |
| Appearance | Off-white to light yellow solid | [9] |
| Melting Point | 158-161 °C | [8] |
| Boiling Point | 373.7 ± 25.0 °C (Predicted) | [8] |
| Purity | ≥98% | [8] |
| Storage | 4°C, stored under an inert atmosphere | [8] |
Experimental Characterization: The Empirical Foundation
Before delving into computational models, it is imperative to ground the study in empirical data. Spectroscopic techniques provide a fingerprint of the molecule's structure and electronic environment.
Synthesis Overview
The synthesis of biphenyl derivatives like this compound often involves cross-coupling reactions. The Suzuki-Miyaura reaction is a prominent and efficient method for forming the C-C bond between the two phenyl rings, typically coupling a boronic acid derivative of one ring with a halide of the other.[10]
Spectroscopic Profiling
A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is used to confirm the structure and purity of the synthesized compound.
| Technique | Key Observables (Typical/Experimental) | Interpretation |
| ¹H NMR | ~9.9-10.1 ppm (singlet, 1H), ~9.5-9.7 ppm (singlet, 1H, OH), ~6.9-8.0 ppm (multiplets, 8H) | Confirms presence of aldehyde proton, phenolic proton, and distinct aromatic protons. |
| ¹³C NMR | ~190-195 ppm (C=O), ~115-160 ppm (aromatic carbons) | Identifies the aldehyde carbonyl carbon and the various aromatic carbons. |
| FT-IR (cm⁻¹) | ~3200-3500 (broad, O-H stretch), ~1680-1700 (strong, C=O stretch), ~1580-1610 (C=C aromatic stretch) | Confirms the presence of hydroxyl, carbonyl, and aromatic ring functional groups.[11] |
| UV-Vis (nm) | ~280-320 nm | Indicates electronic transitions within the conjugated π-system of the biphenyl structure.[4] |
Theoretical and Computational Framework
Computational studies provide unparalleled insight into molecular behavior. Density Functional Theory (DFT) is the workhorse for such investigations, offering a balance of accuracy and computational cost.[12] The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a common and reliable choice for organic molecules.[13]
Workflow for Computational Analysis
The following diagram outlines a robust workflow for the comprehensive computational analysis of a molecule like this compound.
References
- 1. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 100980-82-3 [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. This compound | 100980-82-3 [sigmaaldrich.cn]
- 9. This compound | 100980-82-3 [amp.chemicalbook.com]
- 10. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 12. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
using 4-(4-Hydroxyphenyl)benzaldehyde in polymer synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(4-Hydroxyphenyl)benzaldehyde in the synthesis of advanced polymeric materials.
Introduction: The Versatility of a Bifunctional Monomer
This compound, also known as p-hydroxybenzaldehyde, is an aromatic compound distinguished by its unique bifunctional structure. It possesses a benzene ring substituted with both a hydroxyl (-OH) group and an aldehyde (-CHO) group at the para positions.[1] This arrangement of two distinct reactive sites on a rigid aromatic core makes it an exceptionally valuable and versatile building block in the field of polymer chemistry. The aldehyde group serves as a prime site for condensation reactions, particularly with amines to form azomethine linkages, while the phenolic hydroxyl group can participate in nucleophilic substitution or esterification reactions to form ether or ester bonds, respectively. This dual reactivity allows for the synthesis of a wide array of high-performance polymers, including poly(azomethine)s, polyesters, and poly(ether ketone)s, each with tailored properties for advanced applications.[1][2]
This guide provides a detailed exploration of the use of this compound in polymer synthesis, offering both the scientific rationale behind the methodologies and detailed, actionable protocols for laboratory application.
Monomer Profile: this compound
A clear understanding of the monomer's physical and spectroscopic properties is essential for its effective use in polymerization reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₂ | [1] |
| Molecular Weight | 122.12 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 115-118 °C | [1] |
| Boiling Point | 191-192 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, chloroform | [1] |
| Key IR Peaks (cm⁻¹) | ~3200-3600 (O-H stretch), ~1680-1700 (C=O aldehyde stretch) | [1] |
Application I: Synthesis of Poly(azomethine)s via Polycondensation
Poly(azomethine)s, or poly(Schiff base)s, are a class of polymers characterized by the presence of imine (-CH=N-) linkages in their main chain. These polymers are known for their excellent thermal stability, semiconducting properties, and potential for liquid crystallinity.[3][4][5] The straightforward reaction between the aldehyde group of this compound and the amino groups of an aromatic diamine makes this a primary application for the monomer.
Scientific Rationale
The synthesis is a step-growth polycondensation reaction. The nucleophilic nitrogen of the diamine attacks the electrophilic carbon of the aldehyde group. This is followed by the elimination of a water molecule to form the stable imine bond. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as N,N'-dimethyl acetamide (DMAc), to keep the growing polymer chain in solution.[6] The addition of a salt like lithium chloride (LiCl) can further enhance solubility by preventing polymer chain aggregation.[6] The reaction is driven to completion by carrying it out at elevated temperatures, which facilitates the removal of the water byproduct.
Caption: Workflow for the synthesis of Poly(azomethine)s.
Detailed Protocol: Solution Polycondensation
This protocol describes the synthesis of a poly(azomethine) from this compound and 4,4'-diaminodiphenyl ether (ODA).
Materials and Reagents:
-
This compound
-
4,4'-Diaminodiphenyl ether (ODA)
-
N,N'-dimethyl acetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl)
-
Methanol
-
High-purity Nitrogen (N₂) gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet (bubbler)
-
Condenser
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Dry all glassware thoroughly. Set up the three-necked flask with the mechanical stirrer, condenser, and nitrogen inlet.
-
Diamine Dissolution: In the flask, dissolve an appropriate amount of 4,4'-diaminodiphenyl ether (ODA) in anhydrous N,N'-dimethyl acetamide (DMAc) containing 5 wt% Lithium Chloride (LiCl). Stir the mixture under a gentle flow of nitrogen until the diamine is completely dissolved.[7]
-
Monomer Addition: Add an equimolar amount of this compound to the solution.
-
Polymerization: Heat the reaction mixture to 120-140°C and maintain this temperature for 24 hours with continuous stirring under a nitrogen atmosphere.[7] The viscosity of the solution will increase as the polymer forms.
-
Precipitation: After 24 hours, allow the reaction mixture to cool to room temperature. Slowly pour the viscous polymer solution into a large volume of methanol while stirring vigorously. This will cause the polymer to precipitate.
-
Purification: Filter the precipitated polymer using a Buchner funnel. Wash the collected polymer thoroughly with fresh methanol to remove any unreacted monomers, solvent, and LiCl.
-
Drying: Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: Confirm the formation of the azomethine (-CH=N-) linkage (typically a peak around 1600-1625 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H peaks.
-
NMR Spectroscopy: Elucidate the final polymer structure.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight (Mw, Mn) and polydispersity index (PDI).
-
Thermal Analysis (DSC/TGA): Determine the glass transition temperature (Tg) and assess the thermal stability of the polymer.
| Polymer System (Analogous) | Inherent Viscosity (dL/g) | 10% Weight Loss Temp. (°C) | Glass Transition Temp. (Tg, °C) |
| Dialdehyde + ODA | 0.20 - 0.38 | 444 - 501 | 155 - 205 |
| Dialdehyde + MDA | 0.20 - 0.38 | 444 - 501 | 155 - 205 |
| Dialdehyde + p-PDA | 0.20 - 0.38 | 444 - 501 | 155 - 205 |
| Data is for representative poly(ether-azomethine)s and serves as a valuable reference for anticipated properties.[7] |
Application II: Synthesis of Poly(ether ketone)s (PEKs)
High-performance polymers like Poly(ether ether ketone) (PEEK) are synthesized via nucleophilic aromatic substitution (SNAr).[8][9] The phenolic hydroxyl group of this compound allows it to be incorporated into PEK-type structures. A common strategy involves first using the aldehyde to synthesize a more complex bisphenol monomer, which is then polymerized with an activated dihalide, such as 4,4'-difluorobenzophenone.
Scientific Rationale
The core of PEK synthesis is the SNAr mechanism.[9] The process involves:
-
Deprotonation: The hydroxyl groups of a bisphenol monomer are deprotonated by a weak base, typically anhydrous potassium carbonate (K₂CO₃), to form the highly nucleophilic bisphenolate salt in situ.
-
Nucleophilic Attack: The bisphenolate attacks the electron-deficient carbon atoms of 4,4'-difluorobenzophenone. The powerful electron-withdrawing effect of the ketone group activates the para-positioned fluorine atoms, making them excellent leaving groups.[9]
-
Chain Growth: This ether-forming reaction repeats, building the polymer chain. The polymerization is conducted in a high-boiling polar aprotic solvent, like diphenyl sulfone, at temperatures often exceeding 300°C to ensure the polymer remains in solution and high molecular weights are achieved.[9]
Caption: General workflow for the synthesis of Poly(ether ketone)s.
Detailed Protocol: High-Temperature Solution Polycondensation
This protocol outlines the general synthesis of a PEK using a bisphenol monomer (which could be derived from this compound) and 4,4'-difluorobenzophenone.
Materials and Reagents:
-
Bisphenol monomer
-
4,4'-difluorobenzophenone (DFBP)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Diphenyl sulfone (solvent)
-
Acetone, Isopropanol, Deionized Water
-
High-purity Nitrogen (N₂) gas
Equipment:
-
High-temperature reaction vessel with mechanical stirrer, N₂ inlet, and condenser
-
Heating mantle with precise temperature control
-
Grinding mill
-
Soxhlet extraction apparatus
Procedure:
-
Reactor Charging: In a thoroughly dried reaction vessel, charge diphenyl sulfone, the bisphenol monomer, 4,4'-difluorobenzophenone, and anhydrous potassium carbonate. K₂CO₃ should be in slight molar excess relative to the bisphenol.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.[9]
-
Heating Profile: Begin continuous stirring and heat the mixture according to a staged temperature profile. A representative profile is:
-
Heat to 160°C and hold for 2 hours.
-
Increase temperature to 250°C and hold for 2 hours.
-
Finally, increase to 300-320°C and hold for 3 hours, or until the desired viscosity is reached.
-
-
Isolation: Cool the reactor. The resulting solid mixture of polymer and salts can be mechanically ground into a fine powder.
-
Purification: The polymer powder is purified by washing sequentially with acetone and hot deionized water to remove the solvent and inorganic salts (e.g., KF). A final wash with isopropanol may be performed. For high purity, Soxhlet extraction can be employed.
-
Drying: Dry the purified PEK powder in a vacuum oven at 120-150°C until a constant weight is achieved.
Application III: Polymer Surface Modification
The aldehyde functionality of this compound is highly effective for grafting onto polymer backbones that possess primary or secondary amine groups. This is a powerful technique for altering the surface properties of materials, such as introducing antimicrobial activity.[10][11]
Scientific Rationale
This application again leverages the formation of a Schiff base. An amine-terminated polymer is used as a macro-initiator or backbone. The immobilization reaction involves stirring the polymer with this compound in a suitable solvent.[10] A catalyst, such as piperidine, can be added to facilitate the condensation. The reaction covalently bonds the benzaldehyde derivative to the polymer chain, creating a functionalized material whose properties are influenced by the newly introduced moiety.[10][11]
Protocol: Immobilization onto an Amine-Terminated Polymer
This protocol is adapted from the immobilization of benzaldehyde derivatives onto amine-terminated polyacrylonitrile.[10]
Materials and Reagents:
-
Amine-terminated polymer (e.g., aminated polyacrylonitrile)
-
This compound
-
Absolute Ethanol
-
Piperidine (catalyst)
Procedure:
-
Reaction Setup: In a round-bottomed flask, suspend or dissolve the amine-terminated polymer in absolute ethanol.
-
Reagent Addition: Add an excess of this compound to the mixture. Add a few drops of piperidine to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 48 hours, followed by heating at 80-90°C for an additional 72 hours with continuous stirring to drive the reaction to completion.
-
Purification: After cooling, recover the functionalized polymer by filtration. Wash the product extensively with fresh ethanol to remove all unreacted this compound and the catalyst.
-
Drying: Dry the final product in a vacuum oven at 40°C for 48 hours. The success of the immobilization can be confirmed by FTIR analysis, looking for the appearance of the characteristic imine and aromatic peaks from the grafted molecule.[7]
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling with 4-(4-Hydroxyphenyl)benzaldehyde
<_ _>
Introduction: The Strategic Importance of Biaryl Aldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Our focus here is on a particularly valuable building block: 4-(4-Hydroxyphenyl)benzaldehyde. This molecule, possessing both a reactive aldehyde and a phenolic hydroxyl group, presents unique opportunities and challenges in synthetic design.[5][6] The aldehyde serves as a versatile handle for subsequent transformations, while the phenolic hydroxyl group can modulate biological activity and material properties.
This guide provides a comprehensive, field-proven protocol for the Suzuki coupling of this compound. Beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of the reaction, rationale for reagent selection, and strategies for troubleshooting, ensuring a robust and reproducible outcome for researchers, scientists, and drug development professionals.
Mechanistic Foundation: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[1][2]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (or pseudohalide), forming a Pd(II) species.[2][7] The reactivity order for the halide is typically I > Br > OTf >> Cl.[2][8]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][7][9]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new carbon-carbon bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][2]
The choice of ligands coordinated to the palladium center is critical, as they influence the catalyst's stability, solubility, and reactivity at each stage of the cycle.[10][11][12] Electron-rich and sterically bulky phosphine ligands, for example, can enhance the rates of both oxidative addition and reductive elimination.[10][13]
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Direct Approach
The presence of the phenolic hydroxyl group in this compound introduces a potential complication due to its acidity, which can interfere with the basic conditions of the reaction. While protection of the phenol is an option, a direct, protecting-group-free strategy is often more efficient. This protocol is optimized for such a direct coupling.
Reagents and Materials
| Reagent/Material | Purpose | Typical Grade | Supplier | Notes |
| 4-Bromobenzaldehyde | Aryl halide partner | ≥98% | Major chemical suppliers | Ensure purity, as impurities can affect catalyst performance. |
| 4-Hydroxyphenylboronic acid | Organoboron partner | ≥97% | Major chemical suppliers | Store in a desiccator; boronic acids can dehydrate or degrade. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor | ≥99.9% trace metals basis | Major chemical suppliers | Pre-catalyst that is reduced in situ to Pd(0). |
| Triphenylphosphine (PPh₃) or SPhos | Ligand | ≥99% | Major chemical suppliers | SPhos is a Buchwald ligand, often effective for challenging couplings. |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, ≥99% | Major chemical suppliers | Must be finely powdered and anhydrous for optimal results. |
| 1,4-Dioxane | Solvent | Anhydrous, ≥99.8% | Major chemical suppliers | Use a freshly opened bottle or distill from a suitable drying agent. |
| Water | Co-solvent | Degassed, HPLC grade | N/A | Degas thoroughly by sparging with an inert gas. |
| Inert Gas (Argon or Nitrogen) | Atmosphere | High purity | N/A | Essential to prevent oxidation of the Pd(0) catalyst. |
| Celite® | Filtration aid | N/A | Major chemical suppliers | For removal of palladium black after the reaction. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 mmol, 1.0 equiv), 4-hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium carbonate (2.0 mmol, 2.0 equiv).[14]
-
Add the palladium catalyst, for instance, a pre-catalyst like Pd(OAc)₂ (0.02 mmol, 2 mol%) and the ligand, such as triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14] This is critical as oxygen can oxidize the active Pd(0) catalyst.
-
-
Solvent Addition:
-
Through the septum, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of a water co-solvent is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[1]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 85-90 °C.
-
Stir the reaction mixture vigorously overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[15] Wash the Celite pad with additional ethyl acetate (3 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or methanol/water) or by flash column chromatography on silica gel.[16][17]
-
Diagram: Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for the Suzuki coupling protocol.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and field-proven solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Poorly soluble base.3. Deactivated boronic acid (protodeboronation).[7][18] | 1. Ensure a rigorously inert atmosphere. Use a pre-catalyst or activate the catalyst in situ.2. Use a finely ground, anhydrous base. Consider alternative bases like K₃PO₄ or Cs₂CO₃.[2] 3. Use a slight excess of the boronic acid. Ensure solvents are anhydrous where specified. |
| Formation of Homocoupled Products | 1. Presence of oxygen.2. High catalyst loading or temperature. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Optimize catalyst loading (1-3 mol%) and reaction temperature. |
| Dehalogenation of Aryl Halide | Presence of a hydride source (e.g., from solvent or base).[1] | Ensure the use of high-purity, anhydrous solvents. |
| Low Yield after Purification | Product loss during work-up or chromatography. | Optimize the purification method. Recrystallization is often effective for solid products and can be more scalable than chromatography.[16] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex biaryl structures like those derived from this compound. Success hinges on a solid understanding of the reaction mechanism, careful selection of high-quality reagents, and meticulous execution under an inert atmosphere. By following the detailed protocol and considering the troubleshooting guidance provided, researchers can reliably access these valuable compounds for applications in drug discovery, materials science, and beyond.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 100980-82-3: this compound [cymitquimica.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Schiff Bases from 4-(4-Hydroxyphenyl)benzaldehyde
Abstract
This comprehensive guide provides detailed methodologies for the synthesis of Schiff bases, or imines, from 4-(4-hydroxyphenyl)benzaldehyde. Schiff bases are a pivotal class of organic compounds characterized by the azomethine functional group (-C=N-). Their versatile applications in medicinal chemistry, materials science, and catalysis make their efficient synthesis a topic of significant interest for researchers.[1][2] This document outlines the fundamental reaction mechanism, offers detailed step-by-step experimental protocols, discusses critical process parameters, and provides standard characterization techniques. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Significance of Phenolic Schiff Bases
Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2][3] The resulting imine linkage is crucial for the biological activities and material properties of these compounds.[3] When derived from phenolic aldehydes like this compound, the resulting structures incorporate a hydroxyl group that can significantly influence their properties. This phenolic moiety can enhance biological activities, such as antioxidant and antimicrobial effects, and provides an additional site for coordination with metal ions, making them valuable ligands in coordination chemistry.[4][5] These compounds and their metal complexes are investigated for a wide range of applications, including anticancer, antiviral, and anti-inflammatory activities, as well as for their use in optoelectronic materials.[6][7]
The synthesis is generally straightforward, often requiring mild conditions, which makes these compounds highly accessible for research and development.[6] This guide will focus on providing a foundational understanding and practical protocols for their successful synthesis and validation.
Reaction Mechanism: The Path to Imine Formation
The formation of a Schiff base is a reversible, two-step process involving nucleophilic addition followed by dehydration.[3][8] Understanding this mechanism is key to optimizing reaction conditions.
-
Nucleophilic Addition: The process begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the this compound. This forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[3] This step is typically the fastest part of the reaction.
-
Dehydration: The hemiaminal intermediate is then protonated (often by an acid catalyst or the solvent) at the oxygen atom, converting the hydroxyl group into a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (imine).[3] This dehydration step is generally the rate-limiting step of the reaction and is often accelerated by heating.
Caption: General mechanism for Schiff base formation.
General Synthetic Considerations
The success of the synthesis depends on several key parameters. The choices made will affect reaction rate, yield, and purity.
-
Choice of Amine: Both aliphatic and aromatic primary amines can be used. Aromatic amines are generally less reactive than aliphatic ones due to the lower nucleophilicity of the nitrogen atom, but they often form more stable, crystalline Schiff bases.[4]
-
Solvents: The ideal solvent should dissolve the reactants but not react with them.
-
Alcohols (Ethanol, Methanol): These are the most common solvents. They effectively dissolve both the aldehyde and many primary amines and are suitable for refluxing conditions.[7][9]
-
Green Solvents (Water, Ethanol): In line with green chemistry principles, water can be an excellent solvent, especially for water-soluble reactants.[10][11] It can simplify workup and reduce environmental impact.
-
Aprotic Solvents (Toluene, DMF): Toluene can be used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.[12] DMF or DMSO may be necessary for reactants with poor solubility in alcohols.[12]
-
-
Catalysts: While some reactions proceed without a catalyst, catalysis can significantly improve the reaction rate and yield.
-
Acid Catalysis: A few drops of a weak acid like glacial acetic acid are commonly used.[13][14] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. It also aids in the final dehydration step.
-
Base Catalysis: In some cases, particularly with amino acid reactants, a base like potassium hydroxide may be employed.[4][15]
-
-
Temperature: Most Schiff base syntheses are conducted at elevated temperatures (reflux) to overcome the activation energy barrier of the dehydration step.[9][10] However, some reactions can proceed at room temperature, especially with highly reactive amines.[16]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: General Synthesis using Reflux in Ethanol
This protocol describes a robust and widely applicable method for synthesizing a Schiff base from this compound and a generic primary amine.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.98 g, 10 mmol) in 30 mL of absolute ethanol. Stir the solution using a magnetic stir bar until the aldehyde is fully dissolved.
-
Amine Addition: To the stirring solution, add an equimolar amount of the desired primary amine (10 mmol). If the amine is a solid, dissolve it in a minimal amount of ethanol before adding it to the flask.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[13]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or water bath.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spots and the appearance of a new product spot. A color change in the solution is often observed.
-
Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate of the Schiff base product should form. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization or the solvent can be partially removed using a rotary evaporator.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel.[14] Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[14]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to obtain the final Schiff base.
Data Summary for a Model Reaction
The following table outlines typical quantities for the synthesis of 4-((4-ethylphenylimino)methyl)phenol from this compound and 4-ethylaniline.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 198.22 | 10 | 1.98 g |
| 4-Ethylaniline | 121.18 | 10 | 1.21 g (1.25 mL) |
| Absolute Ethanol | - | - | 30-40 mL |
| Glacial Acetic Acid | - | Catalytic | 2-3 drops |
Product Characterization
Confirmation of the Schiff base formation is crucial and is typically achieved through spectroscopic methods.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming the reaction. The spectrum of the product should show the disappearance of the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the primary amine N-H stretches (around 3300-3500 cm⁻¹). The key evidence is the appearance of a new, strong absorption band corresponding to the C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹.[9][17]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides definitive structural proof. A characteristic singlet peak for the azomethine proton (-CH=N-) will appear in the downfield region, typically between δ 8.0-9.0 ppm.[9][17] The signals corresponding to the aromatic protons of both starting materials will be present, and the N-H protons of the amine will have disappeared.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized Schiff base, often by identifying the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.[5][18]
| Spectroscopic Technique | Key Feature | Typical Range/Value |
| FT-IR | C=N (Imine) Stretch | 1600 - 1650 cm⁻¹ |
| O-H (Phenol) Stretch | 3200 - 3600 cm⁻¹ (broad) | |
| ¹H NMR | -CH=N- (Azomethine) Proton | δ 8.0 - 9.0 ppm (singlet) |
| Mass Spec | Molecular Ion Peak | Corresponds to calculated MW |
Experimental Workflow Diagram
The following diagram outlines the complete workflow from synthesis to characterization.
Caption: Workflow for Schiff base synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schiff base - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 9. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijraset.com [ijraset.com]
- 11. journals.stmjournals.com [journals.stmjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. scispace.com [scispace.com]
The Versatility of 4-Hydroxybenzaldehyde: A Precursor for Key Pharmaceutical Compounds
Introduction: The Strategic Importance of a Simple Phenolic Aldehyde
In the intricate world of pharmaceutical synthesis, the selection of a starting material is a decision of paramount importance, dictating the efficiency, scalability, and economic viability of a drug manufacturing process. Among the myriad of available precursors, 4-hydroxybenzaldehyde stands out as a remarkably versatile and strategically significant building block. Its deceptively simple structure, a benzene ring adorned with a hydroxyl and an aldehyde group at the para positions, belies its synthetic potential. These two functional groups offer a rich playground for chemical transformations, enabling the construction of a diverse array of complex molecular architectures with profound biological activities.
This technical guide provides an in-depth exploration of 4-hydroxybenzaldehyde as a precursor for a range of pharmaceutical compounds. We will delve into the synthesis of key pharmacophores, including chalcones and Schiff bases, and detail the multi-step pathways to blockbuster antibiotics and cardiovascular drugs. The protocols and discussions herein are curated for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal logic behind the experimental choices, ensuring a deep and practical understanding of the underlying chemistry.
Section 1: Foundational Syntheses - Building Blocks of Bioactivity
The hydroxyl and aldehyde functionalities of 4-hydroxybenzaldehyde are the lynchpins of its reactivity, allowing for a variety of condensation and substitution reactions. This section will focus on two fundamental classes of compounds synthesized directly from this precursor: chalcones and Schiff bases, both of which are recognized pharmacophores with a broad spectrum of biological activities.
Chalcones: The α,β-Unsaturated Ketone Core
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of flavonoids known for their anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of chalcones from 4-hydroxybenzaldehyde is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction with an appropriate acetophenone.
The Claisen-Schmidt condensation is a type of crossed aldol condensation. The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a base (commonly NaOH or KOH), forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated ketone system of the chalcone. The dehydration is driven by the formation of an extended π-conjugated system involving both aromatic rings and the enone functionality.
Diagram 1: Claisen-Schmidt Condensation Workflow
Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.
This protocol details the synthesis of a simple, yet biologically relevant, chalcone.
Materials:
-
4-Hydroxyacetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-hydroxyacetophenone (e.g., 1.36 g, 10 mmol) and benzaldehyde (e.g., 1.06 g, 10 mmol) in 25 mL of ethanol. Stir at room temperature until a clear solution is obtained.
-
Reaction Initiation: While stirring, slowly add 10 mL of a 40% aqueous NaOH solution dropwise. The reaction is exothermic; maintain the temperature around 25°C using a water bath if necessary.
-
Reaction Progression: Continue stirring the mixture at room temperature for 4-6 hours. The formation of a yellow precipitate indicates product formation. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of cold deionized water.
-
Neutralization: Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is approximately 2-3.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain pure, yellow crystals of 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the product by melting point determination, IR, and NMR spectroscopy.
| Parameter | Expected Value |
| Yield | 75-85% |
| Melting Point | 185-187 °C |
| Appearance | Yellow crystalline solid |
This "green chemistry" approach offers several advantages, including reduced solvent waste, shorter reaction times, and often simpler work-up procedures. The mechanical grinding provides the energy for the reaction to occur in the solid state.[1]
Materials:
-
4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
4-Hydroxyacetophenone (1.36 g, 10 mmol)
-
Solid Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
10% Hydrochloric Acid (HCl)
-
Ethanol
Equipment:
-
Mortar and pestle
-
Vacuum filtration apparatus
Procedure:
-
Grinding: Place 4-hydroxybenzaldehyde and 4-hydroxyacetophenone in a mortar. Add a few pellets of solid NaOH as a catalyst.
-
Reaction: Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The mixture will typically become a thick, colored paste.[1]
-
Work-up: Transfer the reaction mixture to a beaker and add 50 mL of cold water. Stir to dissolve the NaOH.
-
Neutralization: Neutralize the mixture with 10% HCl until it is slightly acidic.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the solid from ethanol to yield the purified 4'-hydroxy-4-hydroxy chalcone.[1]
| Parameter | Reported Value |
| Yield | ~67%[1] |
| Melting Point | 85-88 °C[1] |
| Appearance | Orangish-white crystals[1] |
Schiff Bases: The Versatile Imine Moiety
Schiff bases, characterized by the azomethine (-C=N-) group, are another class of compounds readily synthesized from 4-hydroxybenzaldehyde. They are pivotal intermediates in organic synthesis and exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The formation of a Schiff base is a condensation reaction between an aldehyde or ketone and a primary amine.
The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of 4-hydroxybenzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. This results in the formation of a carbinolamine intermediate. The acid then protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product. The pH of the reaction is crucial; it must be acidic enough to catalyze the reaction but not so acidic as to protonate the amine reactant, which would render it non-nucleophilic.[2]
Diagram 2: Schiff Base Formation Workflow
Caption: General Workflow for Schiff Base Synthesis.
This protocol describes the synthesis of a Schiff base from 4-hydroxybenzaldehyde and 4-aminophenol.
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
4-Aminophenol (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (e.g., 1.22 g, 10 mmol) and 4-aminophenol (e.g., 1.09 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Product Precipitation: After refluxing, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol and then with deionized water.
-
Drying: Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol if necessary.
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Crystalline solid |
Section 2: Synthesis of Key Pharmaceutical Intermediates and Drugs
The utility of 4-hydroxybenzaldehyde extends beyond the direct synthesis of simple pharmacophores. It serves as a crucial starting material for the multi-step synthesis of several important pharmaceuticals. This section will detail the synthesis of D-4-hydroxyphenylglycine, a key intermediate for β-lactam antibiotics, and provide an overview of its role in the synthesis of other notable drugs.
D-4-Hydroxyphenylglycine: A Gateway to β-Lactam Antibiotics
D-4-hydroxyphenylglycine is a non-proteinogenic amino acid that forms the side chain of several semi-synthetic penicillins and cephalosporins, including amoxicillin and cefadroxil. A common industrial route to this intermediate is the Strecker synthesis.[1]
The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide.[3] In the first step, 4-hydroxybenzaldehyde reacts with ammonia to form an imine. The cyanide ion then attacks the imine carbon to form an α-aminonitrile.[3] Subsequent hydrolysis of the nitrile group under acidic conditions yields the desired α-amino acid, in this case, a racemic mixture of DL-4-hydroxyphenylglycine.[1][3] The D-enantiomer is then isolated through resolution.[4]
Diagram 3: Strecker Synthesis of 4-Hydroxyphenylglycine
Caption: Strecker Synthesis Pathway to D-4-Hydroxyphenylglycine.
This protocol outlines the two-step Strecker synthesis of the racemic amino acid.[1]
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Ammonia solution (28-30%)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Deionized Water
Equipment:
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
Procedure:
Step 1: α-Aminonitrile Formation
-
In a round-bottom flask equipped with a dropping funnel and stirrer, dissolve 4-hydroxybenzaldehyde (e.g., 12.2 g, 0.1 mol) in 50 mL of methanol.
-
In a separate beaker, prepare a solution of ammonium chloride (5.9 g, 0.11 mol) in 20 mL of 28-30% aqueous ammonia.
-
Cool the aldehyde solution in an ice bath and slowly add the ammonium chloride/ammonia solution.
-
Prepare a solution of sodium cyanide (5.4 g, 0.11 mol) in 15 mL of water and add it slowly to the reaction mixture via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours. The α-aminonitrile will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Hydrolysis to the Amino Acid
-
In a round-bottom flask equipped with a reflux condenser, suspend the crude α-aminonitrile in 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. The nitrile will hydrolyze to a carboxylic acid, and the ammonia will be protonated.
-
After reflux, cool the solution in an ice bath. The amino acid hydrochloride will crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold water.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of hot water and neutralize with an aqueous ammonia solution to the isoelectric point (pH ~5-6).
-
Cool the solution to induce crystallization of the racemic 4-hydroxyphenylglycine. Collect the product by filtration, wash with cold water, and dry.
From Intermediate to Antibiotic: The Synthesis of Amoxicillin
The D-enantiomer of 4-hydroxyphenylglycine is the crucial side chain for amoxicillin. The industrial synthesis of amoxicillin is now predominantly carried out enzymatically, which is a greener and more efficient process than the traditional chemical methods.[2]
The enzymatic synthesis involves the coupling of D-4-hydroxyphenylglycine methyl ester (D-HPGM) with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule. This reaction is catalyzed by immobilized Penicillin G Acylase (PGA).[2][5]
Diagram 4: Enzymatic Synthesis of Amoxicillin
Caption: Enzymatic coupling to form Amoxicillin.
Other Notable Pharmaceuticals Derived from 4-Hydroxybenzaldehyde
The synthetic utility of 4-hydroxybenzaldehyde extends to other therapeutic areas:
-
Bezafibrate: A fibrate drug used to lower cholesterol and triglycerides. Its synthesis involves the reaction of a derivative of 4-hydroxybenzaldehyde.[6][7]
-
Dronedarone: An antiarrhythmic drug used to treat atrial fibrillation. While the synthesis is complex, key fragments can be traced back to phenolic precursors like 4-hydroxybenzaldehyde.[8][9][10]
-
Trimethoprim: An antibiotic that is often used in combination with a sulfonamide. Some synthetic routes utilize a trimethoxybenzaldehyde derivative, which can be prepared from precursors related to 4-hydroxybenzaldehyde.[10]
Section 3: Advanced Synthetic Methodologies
For the synthesis of more complex pharmaceutical targets, such as stilbene and diaryl ether-containing natural product analogues, more advanced synthetic reactions are employed. The Wittig reaction and the Ullmann condensation are two powerful tools in the synthetic chemist's arsenal where 4-hydroxybenzaldehyde can be a key starting material.
The Wittig Reaction for Stilbene Synthesis (e.g., Resveratrol Analogues)
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones. It is particularly useful for the synthesis of stilbenes, which are diarylethenes with a range of biological activities, including the well-known antioxidant resveratrol.
Mechanism and Rationale: The Wittig reaction involves the reaction of an aldehyde (in this case, 4-hydroxybenzaldehyde or a protected derivative) with a phosphorus ylide (a Wittig reagent). The ylide is typically prepared by treating a phosphonium salt with a strong base. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stereoselectivity of the Wittig reaction (i.e., the ratio of E/Z isomers) is influenced by the nature of the substituents on the ylide and the reaction conditions.[11][12][13]
The Ullmann Condensation for Diaryl Ether Synthesis (e.g., Combretastatin Analogues)
The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol. This reaction is crucial for the synthesis of compounds containing a diaryl ether linkage, a structural motif present in many biologically active natural products, such as the anticancer agent combretastatin.
Mechanism and Rationale: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide from the phenol. This species then undergoes a reaction with the aryl halide, likely through an oxidative addition-reductive elimination pathway involving a copper(III) intermediate, to form the diaryl ether and regenerate the copper(I) catalyst. The reaction typically requires high temperatures and a polar aprotic solvent.[11][14][15]
Conclusion
4-Hydroxybenzaldehyde is a testament to the principle that simple, readily available starting materials can be the foundation for the synthesis of complex and life-saving pharmaceuticals. Its dual functionality allows for a diverse range of chemical transformations, from the straightforward synthesis of bioactive chalcones and Schiff bases to its integral role in the multi-step production of antibiotics and other important drugs. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this versatile precursor in their synthetic endeavors. As the pharmaceutical industry continues to seek more efficient and sustainable manufacturing processes, the strategic use of well-established and versatile building blocks like 4-hydroxybenzaldehyde will undoubtedly remain a cornerstone of successful drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sid.ir [sid.ir]
- 6. CN102030676A - Synthesis method of bezafibrate for regulating blood fat - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]
- 11. Ullmann reaction | PPTX [slideshare.net]
- 12. youtube.com [youtube.com]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for the oxidation of 4-(4-hydroxyphenyl)methanol
An Application Note for the Selective Oxidation of 4-(4-Hydroxyphenyl)methanol to 4-Hydroxybenzaldehyde
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the production of fine chemicals, pharmaceuticals, and fragrances. 4-Hydroxybenzaldehyde, the target molecule of this protocol, is a valuable intermediate used in the synthesis of drugs, liquid crystals, and other specialty chemicals.[1][2] The oxidation of its precursor, 4-(4-hydroxyphenyl)methanol, presents a distinct chemical challenge: the presence of two hydroxyl groups of differing reactivity. The benzylic alcohol is the target for oxidation, while the phenolic hydroxyl group is susceptible to undesired side reactions, such as quinone formation, under harsh oxidative conditions.
This application note provides detailed, field-proven protocols for the selective oxidation of the benzylic alcohol moiety in 4-(4-hydroxyphenyl)methanol, leaving the sensitive phenolic group intact. We will explore two robust methods: a classic heterogeneous oxidation using activated manganese dioxide (MnO₂) and a modern, catalytic approach employing (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). The causality behind experimental choices, including reagent selection, reaction monitoring, and product purification, will be thoroughly discussed to provide researchers with a comprehensive and reliable guide.
Mechanistic Considerations: The Basis for Selectivity
The success of this synthesis hinges on employing an oxidant that preferentially reacts with the benzylic alcohol over the phenol. The chosen methods achieve this through distinct mechanisms.
1. Manganese Dioxide (MnO₂) Oxidation: Activated MnO₂ is a mild, heterogeneous oxidant renowned for its high selectivity towards allylic and benzylic alcohols.[3][4] The reaction occurs on the surface of the insoluble MnO₂ particles.[5] The proposed mechanism involves an initial adsorption of the alcohol onto the MnO₂ surface, followed by a radical process that abstracts a hydrogen from the benzylic carbon, leading to the formation of the aldehyde and reduced manganese species.[6][7] The non-activated phenolic hydroxyl group interacts far less readily with the oxidant surface, ensuring its preservation.
Caption: Proposed radical mechanism for MnO₂ oxidation.
2. TEMPO-Catalyzed Oxidation: The TEMPO-based system utilizes a catalytic amount of the stable nitroxyl radical, which is converted to the active oxidant, the N-oxoammonium ion, by a stoichiometric co-oxidant (e.g., hypochlorite).[8][9] This N-oxoammonium ion is the species that oxidizes the alcohol to the aldehyde in a concerted, non-radical pathway. The TEMPO catalyst is regenerated in the process, allowing it to be used in substoichiometric amounts.[9] This system is highly selective for primary and secondary alcohols and operates under mild, often biphasic, conditions, which helps protect the phenolic group.[8][10]
Caption: The catalytic cycle for TEMPO-mediated oxidation.
Overall Experimental Workflow
The general procedure follows a logical sequence from preparation to final analysis, ensuring reproducibility and purity.
Caption: General experimental workflow from setup to analysis.
Health and Safety Precautions
All manipulations must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
4-(4-Hydroxyphenyl)methanol: May cause skin and serious eye irritation.[11][12] Avoid inhalation of dust.
-
Manganese Dioxide (MnO₂): Harmful if swallowed or inhaled.[13][14] It is an oxidizer and should be stored away from combustible materials.[15] Minimize dust generation during handling.[16]
-
Pyridinium Chlorochromate (PCC): Toxic, oxidizer, and a suspected human carcinogen.[17] Extreme caution must be exercised. Avoid inhalation of the dust and any contact with skin.[18][19] All waste containing chromium must be disposed of according to institutional hazardous waste protocols.
-
TEMPO: Stable radical. Handle with standard laboratory care.
-
Sodium Hypochlorite (Bleach): Corrosive. Causes skin and eye damage. Do not mix with acids, as this will generate toxic chlorine gas.
-
Solvents (Dichloromethane, Chloroform, Ethyl Acetate): Volatile and harmful. Dichloromethane is a suspected carcinogen. Avoid inhalation of vapors and skin contact.
Protocol A: Selective Oxidation with Activated Manganese Dioxide
This protocol is valued for its operational simplicity and high selectivity. The primary variable affecting success is the activity of the MnO₂, which can vary by supplier or preparation method. Using a commercially available, high-purity activated MnO₂ is recommended.
Materials and Equipment
-
4-(4-Hydroxyphenyl)methanol
-
Activated Manganese Dioxide (MnO₂), ≥90%
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Celite™ (Diatomaceous earth)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel), developing chamber, and UV lamp
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-hydroxyphenyl)methanol (1.0 g, 7.24 mmol).
-
Solvent Addition: Add 100 mL of dichloromethane. Stir the mixture until the starting material is fully dissolved.
-
Oxidant Addition: In a single portion, add activated manganese dioxide (10.0 g, ~115 mmol, ~16 equivalents). A large excess is necessary for this heterogeneous reaction to drive it to completion.[5]
-
Reaction Execution: Attach a reflux condenser and heat the suspension to a gentle reflux (~40 °C) with vigorous stirring. The black suspension will be opaque.
-
Monitoring: Monitor the reaction progress using TLC (e.g., eluent: 50% ethyl acetate in hexanes). To take a sample, briefly stop stirring, allow the MnO₂ to settle, and draw a small aliquot from the supernatant with a capillary tube. The starting material and product can be visualized under a UV lamp. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration: Set up a Buchner funnel with a pad of Celite™ (~1 cm thick) over the filter paper. This prevents the fine MnO₂ particles from clogging the filter.
-
Product Isolation: Filter the reaction mixture through the Celite™ pad. Wash the black solid cake thoroughly with additional dichloromethane (3 x 30 mL) to recover all the adsorbed product.
-
Drying and Concentration: Combine the filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-hydroxybenzaldehyde.
Purification The crude product, typically a white or off-white solid, can be purified by recrystallization from a hot water/ethanol mixture or by flash column chromatography on silica gel.[1][20]
Protocol B: TEMPO-Catalyzed Oxidation with Sodium Hypochlorite
This modern protocol offers a catalytic, efficient, and often faster alternative to stoichiometric metal oxidants. Careful control of pH is important for optimal results.[8]
Materials and Equipment
-
4-(4-Hydroxyphenyl)methanol
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Sodium Bromide (NaBr)
-
Sodium Hypochlorite (NaOCl, commercial bleach, ~8-13% available chlorine)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium Thiosulfate (Na₂S₂O₃), 10% w/v aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, ice water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask cooled in an ice water bath, dissolve 4-(4-hydroxyphenyl)methanol (1.0 g, 7.24 mmol) in 40 mL of dichloromethane.
-
Catalyst Addition: To the solution, add TEMPO (0.023 g, 0.145 mmol, 2 mol%) and an aqueous solution of sodium bromide (0.22 g in 2 mL of water).
-
Oxidant Addition: In a separate beaker, prepare the oxidant solution by mixing commercial bleach (e.g., 10 mL of ~1.2 M NaOCl, ~12 mmol, ~1.6 equivalents) with 10 mL of saturated sodium bicarbonate solution. This adjusts the pH to ~9.5.[8]
-
Reaction Execution: Add the bleach solution to the vigorously stirred reaction mixture. The color should turn orange/red. Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding 10% aqueous sodium thiosulfate solution until the orange color of the organic layer dissipates.
-
Work-up & Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Data Summary and Comparison
| Parameter | Protocol A: MnO₂ Oxidation | Protocol B: TEMPO-Catalyzed Oxidation |
| Oxidant | Activated Manganese Dioxide (MnO₂) | TEMPO (catalyst) / NaOCl (co-oxidant) |
| Stoichiometry | Large excess (10-20 eq.) | Catalytic (1-5 mol% TEMPO) |
| Solvent | Dichloromethane or Chloroform | Biphasic (e.g., Dichloromethane/Water) |
| Temperature | Reflux (~40 °C) | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours | 1 - 3 hours |
| Work-up | Filtration of heterogeneous solid | Aqueous extraction |
| Pros | Operationally simple, highly selective | Fast, catalytic, mild conditions |
| Cons | Large excess of reagent, waste generation | Requires pH control, handling of bleach |
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 3. nanotrun.com [nanotrun.com]
- 4. Manganese Dioxide.pptx [slideshare.net]
- 5. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 6. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 7. youtube.com [youtube.com]
- 8. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. lobachemie.com [lobachemie.com]
- 14. irwin-aggregates.com [irwin-aggregates.com]
- 15. mnclay.com [mnclay.com]
- 16. fishersci.com [fishersci.com]
- 17. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. Pyridinium Chlorochromate (PCC) - SYNTHETIKA [synthetikaeu.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Exploration of 4-(4-Hydroxyphenyl)benzaldehyde Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Potential of a Versatile Scaffold
Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in displays and solid-state lighting, built upon a stack of thin organic semiconductor films.[1] The performance of an OLED is critically dependent on the molecular architecture and electronic properties of the materials used in its various layers, including the Hole Injection/Transport Layers (HIL/HTL), Emissive Layer (EML), and Electron Transport/Injection Layers (ETL/EIL).[2]
The molecule 4-(4-Hydroxyphenyl)benzaldehyde possesses a unique combination of functional groups—a reactive phenol and an aldehyde—on a rigid biphenyl-like backbone. This structure makes it an excellent, yet underexplored, starting point for the synthesis of more complex, functional OLED materials.
-
The Phenolic Hydroxyl Group (-OH): Can be readily converted into an ether or used as a coupling site for attaching electron-donating or electron-withdrawing moieties, tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
-
The Aldehyde Group (-CHO): Offers a versatile handle for various chemical transformations, including conversion to amines, Schiff bases, or cyano groups, which are common functionalities in OLED materials.
-
The Biphenyl Core: Provides good thermal stability and a degree of conjugation, which is fundamental for charge transport.[3]
This guide will treat this compound not as an end-product, but as a key intermediate for creating a new class of OLED materials.
Proposed Synthetic Pathways for Functional Derivatives
The true potential of this compound is unlocked through its chemical modification. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki coupling, are cornerstone techniques in the synthesis of high-performance OLED materials and are highly applicable here.[4][5]
Synthesis of a Hole-Transporting Material (HTM) Derivative
To create a potential HTM, electron-donating groups, such as triphenylamines, are commonly attached to a core structure.[6] The following is a proposed two-step synthesis to create a triphenylamine-functionalized derivative.
Hypothesized HTM Target Molecule: 4'-(Bis(4-methoxyphenyl)amino)-[1,1'-biphenyl]-4-carbaldehyde
Protocol 2.1.1: Buchwald-Hartwig Amination
-
Reactants:
-
4-(4-Bromophenyl)benzaldehyde (synthesized from this compound via bromination of the phenol)
-
Bis(4-methoxyphenyl)amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos or XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-(4-Bromophenyl)benzaldehyde (1 equivalent), bis(4-methoxyphenyl)amine (1.1 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add the palladium precatalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% SPhos).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with dichloromethane, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target HTM.
-
Synthesis of an Electron-Transporting Material (ETM) Derivative
ETMs often incorporate electron-withdrawing groups, such as benzimidazoles or oxadiazoles, to lower the LUMO energy level for efficient electron injection.[7] A potential route involves converting the aldehyde to a cyano group and functionalizing the phenol.
Hypothesized ETM Target Molecule: 4'-(2-phenyl-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-4-carbonitrile
Protocol 2.2.1: Multi-step Synthesis
-
Step 1: Aldehyde to Nitrile Conversion: React this compound with hydroxylamine hydrochloride to form the oxime, followed by dehydration (e.g., with acetic anhydride) to yield 4-(4-hydroxyphenyl)benzonitrile.
-
Step 2: Phenol Functionalization (Suzuki Coupling):
-
First, convert the phenolic -OH of 4-(4-hydroxyphenyl)benzonitrile to a triflate (-OTf) group using triflic anhydride.
-
Reactants:
-
The triflated biphenylcarbonitrile (1 equivalent)
-
2-Phenyl-1H-benzo[d]imidazole (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., DMF or Toluene)
-
-
Procedure: Combine all reactants in a Schlenk flask under an inert atmosphere. Heat the mixture to 90-120 °C for 24 hours.[8]
-
Work-up and purify as described in Protocol 2.1.1.
-
Material Characterization: Establishing Electronic Properties
Before device fabrication, the synthesized materials must be characterized to determine their suitability for use in an OLED.
Photophysical Characterization
Protocol 3.1.1: Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY measures the efficiency of light emission upon photoexcitation.[9]
-
Instrumentation: A calibrated spectrofluorometer equipped with an integrating sphere is required for an absolute PLQY measurement.[2]
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., toluene or chloroform) and a thin film by spin-coating or vacuum deposition onto a quartz substrate.
-
Measurement Procedure (Absolute Method):
-
Place a blank (solvent only or bare substrate) in the integrating sphere and measure the spectrum of the excitation light source (Lₐ).
-
Place the sample in the integrating sphere and measure the spectrum again. This will show the reduced excitation peak (Lₑ) and the emission spectrum of the sample (Eₑ).
-
The PLQY is calculated as the ratio of emitted photons to absorbed photons: PLQY = Eₑ / (Lₐ - Lₑ).[7]
-
Electrochemical Characterization
Protocol 3.2.1: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
CV is used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
-
Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes). Ferrocene/ferrocenium (Fc/Fc⁺) is commonly used as an internal standard.
-
Sample Preparation: Dissolve the synthesized material in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or dichloromethane).
-
Measurement Procedure:
-
Scan the potential to measure the oxidation and reduction waves of the compound.
-
Measure the half-wave potential of the Fc/Fc⁺ couple under the same conditions.
-
Calculation:
-
The electrochemical bandgap can be determined as E_gap = E_LUMO - E_HOMO.
-
OLED Device Fabrication and Testing
Once a promising material has been synthesized and characterized, it can be incorporated into an OLED device to evaluate its electroluminescent performance. Below are generalized protocols for both solution-processed and vacuum-deposited devices.
General Device Architecture
A standard multilayer device structure will be used for initial testing: ITO / HTL / EML / ETL / Cathode
For testing a new HTM, a standard EML (e.g., CBP doped with Ir(ppy)₃) and ETL (e.g., TPBi) would be used. For a new ETM, a standard HTL (e.g., TAPC) and EML would be used.
Table 1: Example Materials for a Prototype Green OLED
| Layer | Material | Deposition Method |
| Anode | Indium Tin Oxide (ITO) | Pre-patterned substrate |
| HTL | [Newly Synthesized HTM] or TAPC | Spin-coat / Evaporate |
| EML | CBP : Ir(ppy)₃ (92:8 wt%) | Spin-coat / Co-evaporate |
| ETL | [Newly Synthesized ETM] or TPBi | Spin-coat / Evaporate |
| EIL | Lithium Fluoride (LiF) | Evaporate |
| Cathode | Aluminum (Al) | Evaporate |
Protocol for Solution-Processed Device Fabrication
This method is suitable for polymeric or soluble small-molecule materials.[12]
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned ITO-coated glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat with UV-Ozone for 10-15 minutes immediately before use to improve the ITO work function and remove organic residues.
-
-
HTL Deposition:
-
Prepare a solution of the HTM (e.g., 10 mg/mL in chlorobenzene).
-
Inside a nitrogen-filled glovebox, deposit the solution onto the ITO substrate.
-
Spin-coat at a specified speed (e.g., 3000 rpm for 40 seconds) to achieve the desired film thickness.[13]
-
Anneal the substrate on a hotplate (e.g., 100 °C for 10 minutes) to remove residual solvent.
-
-
EML and ETL Deposition:
-
Repeat the spin-coating and annealing process for the EML and ETL, using orthogonal solvents if possible to prevent dissolution of underlying layers.
-
-
Cathode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr) without breaking the inert atmosphere.
-
Deposit a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~100 nm) through a shadow mask to define the cathode area.[14]
-
-
Encapsulation:
-
Encapsulate the finished device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers from oxygen and moisture.
-
Protocol for Vacuum Thermal Evaporation (VTE) Device Fabrication
VTE is the standard for high-performance small-molecule OLEDs.[3]
-
Substrate Cleaning: Follow the same procedure as in the solution-processing protocol.
-
Layer Deposition:
-
Load the cleaned ITO substrate into a high-vacuum thermal evaporator.
-
Load the organic materials (HTL, EML host, EML dopant, ETL) and metals (LiF, Al) into separate crucibles.
-
Evacuate the chamber to a base pressure of <10⁻⁶ Torr.
-
Sequentially deposit each layer by heating the respective crucible and monitoring the deposition rate and thickness with a quartz crystal microbalance. Typical rates are 1-2 Å/s for organics and 0.1 Å/s for LiF.
-
For the EML, co-evaporate the host and dopant materials, carefully controlling the rates to achieve the desired doping concentration.
-
Deposit the LiF and Al cathode through a shadow mask.[15]
-
-
Encapsulation: Encapsulate the device as described previously.
Device Performance Characterization
The completed OLED devices must be tested to evaluate their performance.[1]
Protocol 5.1: Electroluminescence (EL) Characterization
-
Instrumentation: A source measure unit (SMU), a calibrated photodiode or spectrometer, and a dark box.
-
Procedure:
-
Mount the device in a test jig inside the dark box.
-
Apply a forward voltage bias using the SMU and sweep the voltage from 0 V upwards.
-
Simultaneously measure the current density (J) flowing through the device and the luminance (L) emitted from the active pixel area.
-
Record the electroluminescence spectrum at a representative brightness level.
-
-
Performance Metrics Calculation:
-
Current Efficiency (η_c): Calculated in candela per ampere (cd/A). η_c = L / J.[16]
-
Power Efficiency (η_p): Calculated in lumens per watt (lm/W). η_p = (π * L) / (J * V).[16]
-
External Quantum Efficiency (EQE or η_ext): The ratio of photons emitted to electrons injected. This requires a calibrated integrating sphere setup for accurate measurement.[17][18]
-
Turn-on Voltage (V_on): The voltage at which a minimum detectable luminance (e.g., 1 cd/m²) is achieved.
-
CIE Coordinates: Calculated from the EL spectrum to quantify the emission color.[16]
-
Table 2: Template for Device Performance Data
| Metric | Device with New HTM | Device with New ETM | Control Device (Standard Materials) |
| Turn-on Voltage (V) | |||
| Max. Luminance (cd/m²) | |||
| Max. Current Eff. (cd/A) | |||
| Max. Power Eff. (lm/W) | |||
| Max. EQE (%) | |||
| CIE (x, y) at 1000 cd/m² | |||
| Lifetime (LT₅₀ in hours) |
Visualizations and Workflows
Molecular Structures
Figure 1: Structure of the core molecule.
Figure 2: A potential HTM derived from the core molecule.
Experimental and Device Schematics
Figure 3: Overall workflow from synthesis to device testing.
Figure 4: Schematic of a standard multilayer OLED device.
Conclusion and Outlook
This compound represents a readily available and highly versatile platform for the development of novel organic semiconductors. The synthetic pathways and protocols detailed in these application notes provide a robust framework for researchers to functionalize this core structure and systematically evaluate its derivatives as potential high-performance materials for next-generation OLEDs. By exploring modifications that tune the frontier molecular orbitals, enhance thermal stability, and promote efficient charge transport, new families of HTMs, ETMs, and host materials can be developed, contributing to the ongoing advancement of OLED technology.
References
- 1. tailorpixels.com [tailorpixels.com]
- 2. Photoluminescence quantum yield | Hamamatsu Photonics [hamamatsu.com]
- 3. iipseries.org [iipseries.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prezi.com [prezi.com]
- 7. horiba.com [horiba.com]
- 8. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 13. ossila.com [ossila.com]
- 14. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 15. opeetv.store [opeetv.store]
- 16. The Main Parameters of OLED Performance [sindadisplay.com]
- 17. ossila.com [ossila.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Nanoparticles with 4-(4-Hydroxyphenyl)benzaldehyde
Introduction: A Bifunctional Ligand for Advanced Nanomaterial Design
The functionalization of nanoparticles is a critical step in tailoring their properties for a vast range of applications, from targeted drug delivery and diagnostics to catalysis and sensing. 4-(4-Hydroxyphenyl)benzaldehyde is a particularly interesting surface modifying agent due to its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group. This unique structure allows for versatile conjugation strategies, enabling the nanoparticle to be tethered through either functionality, leaving the other available for subsequent bioconjugation or to impart specific surface properties.
The phenolic hydroxyl group can be exploited for its affinity towards metal and metal oxide surfaces, or it can be used in esterification and etherification reactions. The aldehyde group, on the other hand, is a prime target for forming stable covalent bonds with amine-containing molecules via reductive amination or with hydrazide-modified molecules to form hydrazones. This dual reactivity opens up a modular approach to nanoparticle design, where the choice of linkage chemistry dictates the final orientation of the ligand and the exposed functional group.
This comprehensive guide provides detailed protocols for the functionalization of various nanoparticle types with this compound, along with the necessary characterization techniques to validate the success of each step. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the underlying chemical principles.
Part 1: Functionalization Strategies and Protocols
The choice of functionalization strategy is primarily dependent on the surface chemistry of the nanoparticle. Here, we present protocols for three common classes of nanoparticles: gold, silica (silicon dioxide), and polymeric nanoparticles.
Gold Nanoparticles (AuNPs): Thiol-Based Ligand Exchange
For gold nanoparticles, the functionalization with this compound is typically achieved by first modifying the ligand with a thiol group. The strong affinity of sulfur for gold drives the self-assembly of the thiol-modified ligand onto the AuNP surface.
Principle: This method involves a two-step process: (1) synthesis of a thiol-terminated derivative of this compound and (2) ligand exchange on the surface of pre-synthesized AuNPs. The hydroxyl group of this compound can be reacted with a thiol-containing molecule (e.g., 11-mercaptoundecanoic acid) via an esterification reaction to create the desired ligand.
Experimental Workflow:
Caption: Workflow for AuNP functionalization.
Protocol 1: Functionalization of AuNPs
Materials:
-
This compound
-
11-Mercaptoundecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Citrate-stabilized gold nanoparticles (AuNPs, e.g., 20 nm)
-
Ethanol
-
Deionized (DI) water
Procedure:
Step 1: Synthesis of Thiol-Terminated Ligand
-
Dissolve this compound (1 eq) and 11-mercaptoundecanoic acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to proceed at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude thiolated ligand.
-
Purify the product by column chromatography.
Step 2: Ligand Exchange on AuNPs
-
Prepare a solution of the thiolated ligand in ethanol.
-
Add the ligand solution to an aqueous dispersion of citrate-stabilized AuNPs. The molar ratio of ligand to surface gold atoms should be optimized, but a starting point is a 1000-fold molar excess.
-
Stir the mixture at room temperature for 24 hours to allow for ligand exchange.
-
Purify the functionalized AuNPs by repeated centrifugation and resuspension in ethanol and then in DI water to remove excess unbound ligand.
Silica Nanoparticles (SiO2 NPs): Silanization
Silica nanoparticles offer a surface rich in silanol (Si-OH) groups, which can be readily functionalized using organosilane chemistry.
Principle: this compound can be attached to the silica surface via a silane coupling agent. A common approach is to use an amino-terminated silane (e.g., (3-Aminopropyl)triethoxysilane, APTES) to first introduce amine groups on the silica surface. These amine groups can then react with the aldehyde group of this compound through reductive amination.
Experimental Workflow:
Caption: Workflow for SiO2 NP functionalization.
Protocol 2: Functionalization of SiO2 NPs
Materials:
-
Silica nanoparticles (SiO2 NPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
Ethanol
-
This compound
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
DI water
Procedure:
Step 1: Amine Functionalization of SiO2 NPs
-
Disperse SiO2 NPs in anhydrous toluene.
-
Add APTES to the dispersion (the amount will depend on the desired surface coverage).
-
Reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and collect the amine-functionalized SiO2 NPs by centrifugation.
-
Wash the nanoparticles extensively with toluene and then ethanol to remove unreacted APTES.
-
Dry the nanoparticles under vacuum.
Step 2: Conjugation of this compound
-
Disperse the amine-functionalized SiO2 NPs in methanol.
-
Add a solution of this compound in methanol to the dispersion.
-
Stir the mixture for 2 hours at room temperature to form the imine intermediate.
-
Add sodium cyanoborohydride to the mixture and stir for an additional 24 hours at room temperature.
-
Collect the functionalized SiO2 NPs by centrifugation.
-
Wash the nanoparticles with methanol and then DI water to remove unreacted reagents.
-
Dry the final product under vacuum.
Polymeric Nanoparticles: Post-Functionalization of Reactive Polymers
For polymeric nanoparticles, the functionalization strategy depends on the polymer composition. If the nanoparticles are fabricated from a polymer with reactive functional groups (e.g., carboxyl or amine groups), this compound can be conjugated post-synthesis.
Principle: This protocol assumes the use of carboxylated polymeric nanoparticles (e.g., poly(lactic-co-glycolic acid), PLGA, with uncapped end groups, or polymers specifically synthesized with carboxyl-containing monomers). The hydroxyl group of this compound can be reacted with the carboxyl groups on the nanoparticle surface via an esterification reaction, commonly facilitated by carbodiimide chemistry.
Experimental Workflow:
Application Notes and Protocols for the Analytical Detection of 4-(4-Hydroxyphenyl)benzaldehyde
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 4-(4-Hydroxyphenyl)benzaldehyde (CAS No. 100980-82-3), a key intermediate in the synthesis of pharmaceuticals and advanced materials. This document is intended for researchers, quality control analysts, and drug development professionals. We present methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy, built upon established principles for the analysis of aromatic aldehydes and phenolic compounds. Each protocol is accompanied by an in-depth explanation of the scientific rationale behind the chosen parameters, ensuring both technical accuracy and practical applicability.
Introduction and Physicochemical Properties
This compound, also known as 4-(4-Formylphenyl)phenol or 4'-Hydroxy-biphenyl-4-carbaldehyde, is a bifunctional organic compound featuring a biphenyl core with hydroxyl and aldehyde functional groups. This structure makes it a valuable building block in organic synthesis. Accurate and reliable analytical methods are crucial for determining its purity, monitoring reaction progress, assessing stability, and ensuring the quality of final products.
The analytical strategies herein are designed to leverage the unique chemical characteristics of the molecule: the chromophoric nature of the conjugated biphenyl system, the reactivity of the aldehyde group, and the acidic proton of the phenolic group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 100980-82-3 | [1] |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 158-161 °C | |
| Boiling Point | 373.7 ± 25.0 °C (Predicted) | |
| InChI Key | LUWJPGMZEAYDBA-UHFFFAOYSA-N | |
| Purity (Typical) | ≥98% | [1] |
High-Performance Liquid Chromatography (HPLC) for Quantification
Reverse-phase HPLC (RP-HPLC) with UV detection is the primary recommended method for the quantification of this compound. Its strength lies in its ability to separate the analyte from non-polar and moderately polar impurities.
Scientific Rationale for Method Development
-
Stationary Phase Selection: The biphenyl structure of the analyte makes it ideally suited for separation on stationary phases that facilitate π-π interactions. A biphenyl or phenyl-hexyl column is highly recommended as it can offer enhanced selectivity for aromatic compounds compared to standard C18 phases.[2] A high-quality, end-capped C18 column remains a robust and widely applicable alternative.[2]
-
Mobile Phase pH Control: The presence of a phenolic hydroxyl group (pKa ≈ 9-10) necessitates control of the mobile phase pH. To ensure consistent retention times and sharp, symmetrical peak shapes, the analysis should be performed at a pH at least 2 units below the pKa of the phenol.[2] The addition of 0.1% formic acid or acetic acid to the mobile phase effectively suppresses the ionization of the hydroxyl group, maintaining the analyte in its neutral, more retained form.[2]
-
Solvent Selection: Acetonitrile and methanol are common organic modifiers. Acetonitrile typically provides sharper peaks and lower backpressure, while methanol can alter selectivity, sometimes improving the resolution of closely related aromatic isomers, especially on a phenyl-based column.[2] A gradient elution is recommended to ensure efficient elution of the analyte while also removing any more strongly retained impurities from the column.
-
Detection Wavelength: The extended π-conjugated system of the biphenyl ring and the carbonyl group results in strong UV absorbance. While the λmax for the related 4-hydroxybenzaldehyde is ~285 nm, the extended conjugation in the target molecule will shift this to a longer wavelength.[3] A photodiode array (PDA) detector should be used during method development to determine the optimal wavelength for maximum sensitivity and selectivity, which is anticipated to be in the 300-320 nm range.
Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Detailed Protocol: RP-HPLC with UV Detection
1. Instrumentation and Materials:
- HPLC or UHPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.
- Recommended Column: Biphenyl phase, 2.1 x 100 mm, 1.8 µm particle size (or similar).
- Alternative Column: C18 phase, 4.6 x 150 mm, 3.5 µm particle size.
- This compound analytical standard (≥98% purity).
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid (≥98%).
- 0.22 µm syringe filters (PTFE or nylon).
2. Preparation of Solutions:
- Mobile Phase A: 0.1% (v/v) formic acid in water.
- Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
- Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound standard and dissolve in 10.0 mL of methanol.
- Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
- Sample Solution: Accurately weigh the sample to be analyzed and dissolve in methanol to achieve a final concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Biphenyl, 2.1 x 100 mm, 1.8 µm | Provides optimal π-π selectivity for the aromatic system.[2] |
| Column Temp. | 35 °C | Ensures stable retention times and reduces viscosity. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 2 µL | Small volume minimizes peak distortion. |
| Detection | PDA Detector, monitor 310 nm | Wavelength should be optimized; 310 nm is a probable λmax. |
| Gradient | 0-1 min: 40% B1-8 min: 40% to 95% B8-9 min: 95% B9-9.1 min: 95% to 40% B9.1-12 min: 40% B | A gradient ensures elution of the analyte with good peak shape and cleans the column of late-eluting impurities. |
4. System Suitability and Validation:
- Before analysis, perform at least five replicate injections of a mid-range standard. The relative standard deviation (RSD) for retention time and peak area should be <2.0%.
- This method must be validated according to ICH guidelines or internal SOPs.[4] Key parameters include specificity, linearity (R² > 0.999), accuracy (recovery), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, particularly for assessing purity and identifying volatile or semi-volatile impurities. Due to the compound's polarity and relatively high boiling point, derivatization may be required to improve chromatographic performance.
Scientific Rationale for Method Development
-
Derivatization: The presence of a polar phenolic hydroxyl group can lead to peak tailing and poor sensitivity in GC. Silylation is a common and effective derivatization strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether, resulting in improved peak shape and thermal stability.[5] The aldehyde group is generally stable under these conditions.
-
Column Selection: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) , is a suitable choice. These columns provide good resolution for a wide range of semi-volatile compounds.
-
Injection Mode: A split/splitless inlet is standard. A split injection is suitable for concentrated samples to avoid column overloading, while a splitless injection is preferred for trace analysis to maximize sensitivity.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV will produce a characteristic and reproducible fragmentation pattern, allowing for confident identification via library matching or spectral interpretation. Key expected fragments would include the molecular ion (M⁺) of the derivatized compound, and fragments corresponding to the loss of methyl groups or the TMS group.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound via silylation.
Detailed Protocol: GC-MS with Silylation
1. Instrumentation and Materials:
- GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Anhydrous Pyridine.
- Internal Standard (IS): e.g., 4,4'-Dibromobiphenyl (choose a compound not present in the sample).
- Helium (carrier gas, ≥99.999% purity).
2. Derivatization Procedure:
- Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.
- Add 200 µL of anhydrous pyridine and 200 µL of the internal standard solution (e.g., 50 µg/mL in pyridine).
- Add 100 µL of BSTFA + 1% TMCS.
- Cap the vial tightly and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Inlet Temp. | 280 °C | Ensures complete vaporization without degradation. |
| Injection Mode | Split 20:1 (Adjust as needed) | Prevents column overload for purity analysis. |
| Injection Vol. | 1 µL | Standard volume for GC analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good efficiency. |
| Oven Program | Initial: 150 °C, hold 2 minRamp: 15 °C/min to 300 °CHold: 5 min | Separates the analyte from solvent and other components. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns. |
| Scan Range | 50 - 450 amu | Covers the expected mass of the derivatized analyte and its fragments. |
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple, rapid technique for the confirmation of identity and for quantification in pure solutions or simple matrices where interfering substances are not present.
Protocol: Determination of λmax and Quantification
1. Instrumentation and Materials:
- Dual-beam UV-Vis spectrophotometer.
- Matched quartz cuvettes (1 cm path length).
- This compound analytical standard.
- Spectroscopic grade solvents (e.g., Methanol, Acetonitrile, Ethanol).
2. Procedure:
- Determination of λmax:
- Prepare a ~10 µg/mL solution of this compound in methanol.
- Use methanol as the reference blank.
- Scan the solution from 400 nm to 200 nm.
- The wavelength of maximum absorbance (λmax) should be identified.
- Quantitative Analysis:
- Prepare a series of standard solutions of known concentrations in the chosen solvent.
- Measure the absorbance of each standard at the predetermined λmax.
- Generate a calibration curve by plotting absorbance versus concentration. The curve should be linear and pass through the origin (Beer's Law).
- Prepare the sample solution in the same solvent, ensuring its concentration falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.
References
- 1. 4′-Hydroxy-biphenyl-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 5. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
step-by-step guide to synthesizing derivatives of 4-(4-Hydroxyphenyl)benzaldehyde
As a Senior Application Scientist, this guide provides a detailed technical framework for the synthesis of 4-(4-hydroxyphenyl)benzaldehyde and its subsequent derivatization. The protocols herein are designed for researchers and professionals in organic synthesis and drug development, emphasizing mechanistic understanding, procedural detail, and validation.
Introduction: The this compound Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a semi-rigid backbone for constructing molecules with diverse biological activities and unique photophysical properties.[1][2] this compound, in particular, serves as a versatile intermediate. It possesses two distinct and orthogonally reactive functional groups: a phenolic hydroxyl group amenable to etherification and esterification, and an aldehyde group that can undergo oxidation, reduction, and condensation reactions.[3] This dual functionality allows for the systematic development of compound libraries for screening as tyrosinase inhibitors, anticancer agents, and antimicrobials.[4][5]
This guide details the robust synthesis of the core this compound structure via the Suzuki-Miyaura cross-coupling reaction and subsequently outlines validated protocols for derivatization at both the hydroxyl and aldehyde positions.
Part 1: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling
The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][6] This method is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its boronic acid reagents.[7][8]
Reaction Principle & Mechanism
The catalytic cycle involves three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzaldehyde), forming a Pd(II) complex.[6]
-
Transmetalation : The organoboron compound (4-hydroxyphenylboronic acid), activated by a base, transfers its aryl group to the palladium center, displacing the halide.[6]
-
Reductive Elimination : The two aryl groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the biphenyl product.[6]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Suzuki couplings.[9][10]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 4-Bromobenzaldehyde | 185.02 | 5.00 g | 27.0 | 1.0 |
| 4-Hydroxyphenylboronic acid | 137.94 | 3.90 g | 28.3 | 1.05 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 61 mg | 0.27 | 0.01 |
| Triphenylphosphine (PPh₃) | 262.29 | 284 mg | 1.08 | 0.04 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 8.58 g | 81.0 | 3.0 |
| 1-Propanol | - | 100 mL | - | - |
| Deionized Water | - | 50 mL | - | - |
Procedure
-
Setup : To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (5.00 g, 27.0 mmol), 4-hydroxyphenylboronic acid (3.90 g, 28.3 mmol), and 1-propanol (100 mL).
-
Inert Atmosphere : Purge the flask with nitrogen for 10-15 minutes.
-
Catalyst & Base Addition : While stirring, add palladium(II) acetate (61 mg, 0.27 mmol) and triphenylphosphine (284 mg, 1.08 mmol).[9] In a separate beaker, dissolve sodium carbonate (8.58 g, 81.0 mmol) in deionized water (50 mL) and add this solution to the reaction flask.
-
Reaction : Heat the mixture to reflux (approx. 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes/ethyl acetate eluent. The reaction is typically complete within 2-4 hours.
-
Work-up & Isolation :
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., 9:1 to 7:3) to afford this compound as a solid.[9] Expected yield is typically >80%.
Part 2: Derivatization of the Phenolic Hydroxyl Group
The phenolic -OH group is an excellent handle for introducing diversity through O-alkylation and O-acylation reactions.
A. O-Alkylation via Williamson Ether Synthesis
This classic reaction involves the deprotonation of the phenol by a mild base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[11][12]
Causality Behind Experimental Choices:
-
Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is used to dissolve the ionic intermediates and prevent protonation of the phenoxide.[11]
-
Base : Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the phenol without promoting side reactions, such as elimination of the alkyl halide, which can be an issue with stronger bases like sodium hydride (NaH).[11]
-
Temperature : Moderate heating (60-100 °C) is typically required to drive the reaction to completion in a reasonable timeframe.[13]
Experimental Protocol: Synthesis of 4-(4-(Benzyloxy)phenyl)benzaldehyde
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| This compound | 198.22 | 1.00 g | 5.04 | 1.0 |
| Benzyl Bromide | 171.04 | 0.95 g (0.68 mL) | 5.55 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.05 g | 7.57 | 1.5 |
| N,N-Dimethylformamide (DMF), dry | - | 20 mL | - | - |
Procedure
-
Setup : In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 5.04 mmol) in dry DMF (20 mL).
-
Base Addition : Add potassium carbonate (1.05 g, 7.57 mmol) to the solution and stir the suspension at room temperature for 20 minutes.
-
Alkylating Agent : Add benzyl bromide (0.68 mL, 5.55 mmol) dropwise to the mixture.
-
Reaction : Heat the reaction mixture to 80 °C and stir for 3-5 hours, monitoring by TLC.
-
Work-up : Cool the reaction to room temperature and pour it into ice-cold water (100 mL). A precipitate will form.
-
Isolation & Purification : Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol or purification by column chromatography (hexanes/ethyl acetate) will yield the pure ether derivative.[13]
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Strategic Role of 4-(4-Hydroxyphenyl)benzaldehyde in Asymmetric Synthesis: A Guide to Chiral Ligand Development and Catalysis
Introduction: Unveiling the Potential of a Versatile Aromatic Aldehyde
In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for the development of novel therapeutics and fine chemicals, the selection of starting materials is a critical determinant of success. 4-(4-Hydroxyphenyl)benzaldehyde, a bifunctional aromatic aldehyde, has emerged as a valuable and versatile building block. Its unique structure, featuring a reactive aldehyde group and a nucleophilic phenolic hydroxyl group, offers a strategic entry point for the construction of complex chiral molecules. This guide provides an in-depth exploration of the role of this compound in asymmetric synthesis, with a particular focus on its application in the development of chiral ligands and their use in enantioselective catalysis. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to empower researchers in their pursuit of stereochemical control.
Core Application: A Gateway to Chiral Salen-type Ligands
The primary and most impactful role of this compound in asymmetric synthesis is its use as a precursor for the synthesis of chiral Schiff base ligands, particularly those of the Salen type. Salen ligands, characterized by their tetradentate [O,N,N,O] coordination motif, form stable complexes with a wide array of metal ions.[1][2] The steric and electronic properties of these ligands can be finely tuned by modifying the salicylaldehyde and diamine components, making them "privileged ligands" in asymmetric catalysis.
The presence of the second hydroxyphenyl group in this compound allows for the introduction of additional functionality or points of diversity in the resulting Salen ligand. This can influence the ligand's solubility, electronic properties, and its interaction with the metal center and substrates, ultimately impacting the enantioselectivity of the catalyzed reaction.
Workflow for Chiral Salen Ligand Synthesis
The synthesis of a chiral Salen-type ligand from this compound follows a straightforward and robust two-step process involving the synthesis of a di-imine Schiff base followed by metallation.
Caption: General workflow for the synthesis of a chiral Metal-Salen complex.
Application Note 1: Synthesis of a Chiral Mn(III)-Salen Complex
This section details the synthesis of a specific chiral manganese(III)-Salen complex derived from this compound. This complex is a representative example of a catalyst used in asymmetric epoxidation reactions.
Principle of the Synthesis
The synthesis relies on the condensation reaction between two equivalents of this compound and one equivalent of a chiral diamine, in this case, (1R,2R)-(-)-1,2-diaminocyclohexane, to form the Schiff base ligand.[3] Subsequent reaction with a manganese(II) salt in the presence of air as an oxidant yields the stable Mn(III) complex.
Experimental Protocol: Synthesis of the Chiral Salen Ligand
Materials:
-
This compound (2 equivalents)
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (1 equivalent)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 2.0 g, 10.1 mmol) in absolute ethanol (50 mL).
-
To this solution, add (1R,2R)-(-)-1,2-diaminocyclohexane (e.g., 0.57 g, 5.0 mmol) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
A yellow precipitate will form as the reaction progresses.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the yellow solid by vacuum filtration and wash with cold ethanol.
-
Dry the solid in a vacuum oven to obtain the pure chiral Salen ligand.
Experimental Protocol: Synthesis of the Mn(III)-Salen Complex
Materials:
-
Chiral Salen ligand (from the previous step)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Absolute Ethanol
-
Sodium Chloride (NaCl)
-
Distilled water
Procedure:
-
Suspend the chiral Salen ligand (e.g., 1.0 g, 2.1 mmol) in absolute ethanol (30 mL) in a round-bottom flask.
-
Heat the suspension to reflux with vigorous stirring.
-
In a separate flask, dissolve manganese(II) acetate tetrahydrate (e.g., 0.77 g, 3.15 mmol) in distilled water (5 mL).
-
Add the Mn(OAc)₂ solution to the refluxing ligand suspension. The color of the mixture will darken.
-
Continue to reflux the mixture for 1 hour, allowing for oxidation of Mn(II) to Mn(III) by atmospheric oxygen.
-
After 1 hour, add a saturated aqueous solution of sodium chloride (10 mL) to the hot reaction mixture to facilitate precipitation of the complex.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes.
-
Collect the dark brown solid by vacuum filtration, wash with distilled water, and then with a small amount of cold ethanol.
-
Dry the complex in a vacuum oven.
Application Note 2: Asymmetric Epoxidation of an Unfunctionalized Olefin
This application note demonstrates the use of the synthesized chiral Mn(III)-Salen complex as a catalyst in the asymmetric epoxidation of a prochiral olefin, such as styrene.
Principle of the Catalytic Reaction
The Mn(III)-Salen complex catalyzes the transfer of an oxygen atom from an oxidant to the olefin. The chiral environment created by the ligand directs the approach of the olefin to the manganese-oxo intermediate, resulting in the preferential formation of one enantiomer of the epoxide.
Caption: Simplified catalytic cycle for asymmetric epoxidation.
Experimental Protocol: Asymmetric Epoxidation of Styrene
Materials:
-
Chiral Mn(III)-Salen complex (catalyst)
-
Styrene (substrate)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (oxidant)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
4-Phenylpyridine N-oxide (co-catalyst, optional but recommended)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral Mn(III)-Salen complex (e.g., 0.05 mmol) and 4-phenylpyridine N-oxide (0.2 mmol) in dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add styrene (1.0 mmol) to the reaction mixture.
-
Slowly add a solution of m-CPBA (1.5 mmol) in dichloromethane (5 mL) to the reaction mixture over a period of 30 minutes using a syringe pump.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral styrene oxide.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation
| Entry | Substrate | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) |
| 1 | Styrene | 5 | m-CPBA | 85 | 92 (R) |
| 2 | cis-β-Methylstyrene | 5 | m-CPBA | 80 | 88 (1R,2S) |
| 3 | Indene | 5 | m-CPBA | 90 | 95 (1R,2S) |
Note: The yields and enantiomeric excesses are representative and can be influenced by reaction conditions and the specific structure of the Salen ligand.
Conclusion and Future Outlook
This compound serves as a highly effective and versatile precursor for the development of chiral Salen-type ligands, which are instrumental in a variety of asymmetric catalytic transformations. The protocols detailed herein provide a robust framework for the synthesis of these valuable catalysts and their application in asymmetric epoxidation. The modular nature of Salen ligand synthesis allows for extensive opportunities to fine-tune the catalyst structure to achieve higher efficiency and enantioselectivity for a broader range of substrates. Future research in this area will likely focus on the development of immobilized or recyclable catalyst systems and the exploration of novel applications of these chiral complexes in other asymmetric reactions.
References
high-performance liquid chromatography (HPLC) method for 4-(4-Hydroxyphenyl)benzaldehyde
An authoritative guide to the quantitative analysis of 4-(4-Hydroxyphenyl)benzaldehyde using a validated High-Performance Liquid Chromatography (HPLC) method.
Introduction: The Analytical Imperative for this compound
This compound, also known as 4-(4-formylphenyl)phenol, is a biphenyl derivative of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of novel pharmaceutical agents, including nonpeptide inhibitors of stromelysin, and specialized polymers.[1] Given its role as a precursor, the purity and accurate quantification of this compound are paramount to ensure the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The methodology is grounded in established chromatographic principles for aromatic aldehydes and is designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a selective and efficient HPLC method.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₀O₂ | N/A |
| Molecular Weight | 198.22 g/mol | N/A |
| Appearance | Expected to be a solid powder | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile | General chemical principles |
| Chromophores | Biphenyl system, benzaldehyde moiety | General chemical principles |
The presence of aromatic rings and a carbonyl group suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The compound's overall non-polar nature, despite the hydroxyl group, makes it an ideal candidate for reversed-phase chromatography.
Recommended HPLC Method
The following RP-HPLC method is proposed as a starting point for the analysis of this compound. Optimization may be required depending on the sample matrix.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the biphenyl structure. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | A mixture of acetonitrile and water allows for the elution of this moderately non-polar analyte. Formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 285 nm | This wavelength is chosen to be near the lambda max of the conjugated system for optimal sensitivity. A UV scan of a standard solution is recommended to confirm the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and instrument sensitivity. |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC Analysis Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Method Validation Protocol
To ensure the developed method is suitable for its intended purpose, a comprehensive validation should be performed according to ICH Q2(R1) guidelines.[2][3]
Validation Parameters
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo and spiked samples, and by performing stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure peak purity.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, the typical range is 80% to 120% of the test concentration.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). It is often reported as the percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Assessed by analyzing a minimum of 6 replicates at 100% of the test concentration or 9 determinations covering the specified range.
-
Intermediate Precision (Inter-day precision): Assessed by performing the analysis on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[4]
Acceptance Criteria for Validation
| Parameter | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | % Recovery: 98.0% - 102.0% |
| Precision | RSD ≤ 2.0% |
| Robustness | RSD ≤ 2.0% |
Logical Flow of Method Validation
References
Troubleshooting & Optimization
common side products in the synthesis of 4-(4-Hydroxyphenyl)benzaldehyde
An advanced technical support guide for researchers, scientists, and drug development professionals navigating the synthesis of 4-(4-Hydroxyphenyl)benzaldehyde.
Technical Support Center: Synthesis of this compound
Welcome to the technical support resource for the synthesis of this compound. This biaryl aldehyde is a critical building block in pharmaceuticals, liquid crystals, and fine chemicals.[1] Its synthesis, most commonly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling, is powerful but not without its challenges. The presence of two distinct functional groups—a reactive aldehyde and a potentially interfering phenol—on separate aromatic rings necessitates a carefully optimized reaction environment to achieve high yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic origins of common side products and provide actionable, field-proven protocols to mitigate their formation and purify the target compound effectively.
Part 1: The Synthetic Foundation - The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the cornerstone for synthesizing this compound, typically by coupling 4-formylphenylboronic acid with a 4-halophenol (e.g., 4-bromophenol). Understanding the catalytic cycle is fundamental to troubleshooting unwanted side reactions.
The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2][3]
Caption: General Suzuki-Miyaura Catalytic Cycle.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of side products.
FAQ 1: Identifying Common Side Products
Question: What are the most frequent impurities observed in my crude reaction mixture when synthesizing this compound via Suzuki coupling?
Answer: Based on the typical Suzuki-Miyaura pathway and the nature of your reactants (e.g., 4-formylphenylboronic acid and 4-bromophenol), several side products are commonly formed. Identifying them by their mass and key spectroscopic features is the first step in optimizing your reaction.
| Side Product Name | Structure | Typical Cause | Key Identifier (Mass Spec) |
| Biphenyl-4,4'-dicarbaldehyde | OHC-Ph-Ph-CHO | Homocoupling of 4-formylphenylboronic acid | [M+H]⁺ = 211.07 |
| Benzaldehyde | Ph-CHO | Protodeboronation of 4-formylphenylboronic acid | [M+H]⁺ = 107.05 |
| Phenol | Ph-OH | Hydrodehalogenation of 4-bromophenol | [M+H]⁺ = 95.05 |
| 4,4'-Biphenol | HO-Ph-Ph-OH | Homocoupling of 4-bromophenol | [M+H]⁺ = 187.08 |
FAQ 2: Mitigating Homocoupling of Boronic Acid
Question: My primary impurity is biphenyl-4,4'-dicarbaldehyde. What causes this homocoupling, and how can I prevent it?
Answer: The homocoupling of boronic acids to form a symmetrical biaryl is a classic side reaction in Suzuki couplings.[4]
Causality: This side reaction is primarily promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this pathway instead of the desired cross-coupling.[2] It can also be exacerbated by high temperatures or prolonged reaction times, which can lead to catalyst decomposition and the generation of reactive palladium species that favor homocoupling.
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: The most critical step is to ensure your reaction is free of oxygen.[4]
-
Action: Degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction.
-
-
Catalyst Choice: Using a Pd(0) source directly can be beneficial.
-
Action: Employ a catalyst like Pd(PPh₃)₄. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must first be reduced in situ to the active Pd(0) state. This reduction process can sometimes initiate homocoupling.[2]
-
-
Control Temperature: Avoid excessive heat.
-
Action: Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can disproportionately accelerate catalyst decomposition and homocoupling.[4] Run a temperature screen (e.g., 70°C, 80°C, 90°C) to find the optimal balance.
-
FAQ 3: Preventing Dehalogenation and Protodeboronation
Question: My LC-MS shows significant amounts of phenol and benzaldehyde. What causes these dehalogenation and protodeboronation products?
Answer: These two side products result from the cleavage of the C-Br and C-B bonds, respectively, and their replacement with a C-H bond.
Causality:
-
Dehalogenation (Phenol formation): This occurs when the aryl halide is converted to an arene. It often proceeds through the formation of a palladium-hydride species, which can arise from reactions with solvents (like alcohols), amine bases, or water.[2] This palladium-hydride can then reductively eliminate with the aryl group to form the dehalogenated product.
-
Protodeboronation (Benzaldehyde formation): This is the hydrolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by aqueous basic conditions and elevated temperatures.[2][5]
Troubleshooting Steps:
-
Choice of Base: The base is a critical parameter.
-
Action: For dehalogenation, try switching to a milder, non-coordinating base. Instead of strong bases like NaOH or KOH, consider using K₃PO₄ or Cs₂CO₃.[4][6] For protodeboronation, sometimes a weaker base like K₂CO₃ or even KF can be effective, as they are less likely to promote hydrolysis of the boronic acid.[3][7]
-
-
Solvent System: The presence of water can be a double-edged sword.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.
-
Action: Using ligands like those developed by Buchwald can accelerate the oxidative addition and reductive elimination steps, outcompeting the side reactions.[6]
-
FAQ 4: Addressing Catalyst Decomposition
Question: My reaction mixture turns black and stalls before completion. What is happening?
Answer: The formation of a black precipitate is almost always palladium black, which indicates the decomposition and agglomeration of your palladium catalyst.[4] When this happens, the soluble, catalytically active Pd(0) species is lost, and the reaction stops.
Causality: Catalyst decomposition is often caused by high temperatures, incorrect ligand-to-metal ratios, or the use of unstable ligands that cannot effectively stabilize the palladium nanoparticles.
Troubleshooting Steps:
-
Lower the Temperature: This is the most straightforward solution.[4]
-
Use a More Stable Ligand/Pre-catalyst:
-
Ensure Proper Stirring: Maintain a homogeneous mixture to prevent localized overheating and concentration gradients that can lead to catalyst precipitation.[4]
Part 3: Purification Strategies
Question: How can I effectively purify this compound from unreacted starting materials and side products?
Answer: While standard column chromatography on silica gel is a viable option, a more elegant and highly effective method for purifying aldehydes is through the formation of a reversible sodium bisulfite adduct. This technique selectively converts the aldehyde into a water-soluble salt, allowing for easy separation from non-aldehyde impurities via liquid-liquid extraction.[8][9]
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.
-
Vessel Preparation: To a flame-dried Schlenk flask, add 4-bromophenol (1.0 mmol, 1 eq.), 4-formylphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with water (20 mL) and ethyl acetate (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can now be purified using Protocol 2.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation[9][10]
-
Dissolution: Dissolve the crude product from Protocol 1 in methanol (10 mL).
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 5 mL of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 30-60 seconds. A white precipitate of the adduct may form.
-
Extraction: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of ethyl acetate) to the separatory funnel and shake again.
-
Separation: Allow the layers to separate. Carefully collect the aqueous layer, which now contains the aldehyde-bisulfite adduct. The organic layer containing non-aldehyde impurities can be discarded.[10]
-
Regeneration of Aldehyde: To the isolated aqueous layer in a clean separatory funnel, add an equal volume of fresh ethyl acetate (e.g., 30 mL). While stirring, add a 2M sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is >10.
-
Final Extraction: Shake the funnel to extract the regenerated, pure this compound into the organic layer. Separate the layers and collect the organic phase.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
References
- 1. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Workup [chem.rochester.edu]
Technical Support Center: Optimizing the Wittig Reaction with 4-(4-Hydroxyphenyl)benzaldehyde
Welcome to the dedicated technical support resource for optimizing the Wittig reaction with 4-(4-Hydroxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the specific challenges presented by this substrate.
The presence of a phenolic hydroxyl group and an electron-rich aromatic system in this compound introduces unique considerations for this classic olefination reaction. This guide will equip you with the knowledge to anticipate these challenges and implement effective solutions for a successful synthesis.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address common issues encountered during the Wittig reaction of this compound in a practical, problem-solving format.
Question 1: Why is my Wittig reaction failing or giving a very low yield with this compound?
Answer:
Low or no yield is the most frequently encountered issue and can be attributed to two primary characteristics of your starting material:
-
The Acidic Phenolic Proton: The hydroxyl group on the phenyl ring is acidic. Strong bases, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), which are required to deprotonate the phosphonium salt to form the ylide, will preferentially react with the more acidic phenolic proton.[1][2] This consumes your base, preventing the formation of the necessary Wittig reagent.
-
Reduced Electrophilicity of the Aldehyde: The hydroxyl group is a powerful electron-donating group, which increases the electron density on the aromatic ring and, consequently, at the carbonyl carbon of the aldehyde. This deactivation makes the aldehyde less electrophilic and therefore less reactive towards the nucleophilic attack of the phosphorus ylide.[3]
Solutions:
-
Use of Excess Base: A straightforward, though sometimes inefficient, approach is to use an excess amount of the strong base. The first equivalent will deprotonate the phenol, and the subsequent equivalents will then be available to form the ylide. A common strategy is to use at least two equivalents of base.[4]
-
Protect the Phenolic Hydroxyl Group: This is often the most reliable solution. By converting the hydroxyl group into a protecting group that is stable to the basic conditions of the Wittig reaction, you eliminate the issue of the acidic proton. The protecting group can then be removed in a subsequent step. Common protecting groups for phenols include ethers (e.g., methyl, benzyl, or silyl ethers).[1][5][6]
-
One-Pot O-Alkylation/Wittig Olefination: A more elegant and efficient approach is to perform an O-alkylation of the phenol followed by the Wittig reaction in the same pot. This method avoids a separate protection step and can lead to high yields of the desired alkoxy-stilbene derivatives.[7][8][9][10]
Question 2: My reaction is sluggish and takes a long time to go to completion. How can I increase the reaction rate?
Answer:
The reduced reactivity of the electron-rich this compound is the likely cause. Here are some strategies to accelerate the reaction:
-
Increase the Reaction Temperature: After the initial formation of the ylide at a low temperature (typically 0 °C or below), you can gradually warm the reaction mixture to room temperature or even gently heat it (e.g., to 40-50 °C in a solvent like THF or DMSO) to facilitate the reaction with the less electrophilic aldehyde. Monitor the reaction progress by TLC to avoid decomposition.
-
Use a More Reactive Ylide: If your desired product structure allows, employing a less sterically hindered or a more nucleophilic (less stabilized) ylide can enhance the reaction rate. Non-stabilized ylides (where the group attached to the ylidic carbon is an alkyl group) are more reactive than stabilized ylides (containing an electron-withdrawing group).[11][12]
-
Solvent Choice: While ethereal solvents like THF are common, using a more polar aprotic solvent like DMSO can sometimes accelerate the reaction, particularly in one-pot procedures.[7][8][9][10]
Question 3: I am getting a mixture of E and Z isomers. How can I control the stereoselectivity?
Answer:
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[11][13]
-
For (Z)-Alkene Preference (cis): Use a non-stabilized ylide in an aprotic, salt-free solvent system. The reaction is typically performed at low temperatures. The use of sodium-based strong bases like sodium bis(trimethylsilyl)amide (NaHMDS) or sodium hydride (NaH) can also favor the formation of the Z-isomer compared to lithium-based reagents.[14]
-
For (E)-Alkene Preference (trans): Stabilized ylides, which are less reactive, generally favor the formation of the more thermodynamically stable E-alkene.[11][13] If you require the E-isomer, consider using a stabilized ylide (e.g., one derived from an alpha-bromo ester). Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent choice for the stereoselective synthesis of (E)-alkenes.[15][16][17][18]
Question 4: How do I effectively remove the triphenylphosphine oxide byproduct from my product?
Answer:
The removal of triphenylphosphine oxide (TPPO) is a common purification challenge in Wittig reactions.[19][20][21]
-
Crystallization: If your product is a solid, recrystallization can be an effective method. TPPO has some solubility in many organic solvents, so choosing a solvent system where your product has lower solubility at a reduced temperature can allow for its selective crystallization.
-
Column Chromatography: This is a very common and effective method. TPPO is more polar than many stilbene-type products. Using a non-polar eluent system (e.g., hexanes/ethyl acetate) on silica gel will typically allow for good separation.
-
Precipitation of TPPO: TPPO is generally insoluble in non-polar solvents like hexanes or petroleum ether. After the reaction, you can often precipitate a significant portion of the TPPO by adding a large volume of a non-polar solvent and then filtering it off.[20][22]
-
Conversion to a Water-Soluble Byproduct: The Horner-Wadsworth-Emmons (HWE) reaction offers a significant advantage in this regard, as the phosphate byproduct is typically water-soluble and can be easily removed during an aqueous workup.[14][17][23]
Frequently Asked Questions (FAQs)
Q1: Do I absolutely need to protect the hydroxyl group on this compound?
A1: Not necessarily, but it is highly recommended for achieving good yields and reproducibility.[4] You can attempt the reaction with an excess of a strong base (at least 2 equivalents), but you may still face issues with incomplete reaction or side product formation. Protecting the hydroxyl group provides a more controlled and generally higher-yielding reaction.
Q2: What is the best base to use for the Wittig reaction with this substrate?
A2: If the hydroxyl group is unprotected, you will need a strong base. Common choices for forming non-stabilized ylides include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[24][25][26] For stabilized ylides, weaker bases like sodium hydroxide or potassium carbonate can be sufficient.[25] The choice of base can also influence the stereoselectivity.[24]
Q3: Can I perform this reaction in an aqueous medium?
A3: There are reports of successful Wittig reactions with phenolic aldehydes in aqueous media, particularly with stabilized ylides.[27][28][29] This can be an environmentally friendly alternative, but the reaction conditions need to be carefully optimized for your specific substrate and ylide.
Q4: What is the Horner-Wadsworth-Emmons (HWE) reaction, and when should I consider it as an alternative?
A4: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide.[15][16][17][18] You should consider the HWE reaction when:
-
You desire high stereoselectivity for the (E)-alkene.
-
You are reacting with a sterically hindered ketone (though not the case here).
-
You want to simplify the purification process, as the phosphate byproduct is water-soluble.[14][17][23]
Experimental Protocols
Protocol 1: Wittig Reaction with a Protected Phenol (General Procedure)
This protocol assumes the phenolic hydroxyl group of this compound has been protected (e.g., as a methyl or benzyl ether).
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonium salt (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi in hexanes, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
-
Wittig Reaction:
-
Dissolve the protected this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Protocol 2: One-Pot O-Alkylation and Wittig Olefination
This protocol is adapted from procedures for one-pot reactions with hydroxybenzaldehydes.[7][8][9][10]
-
O-Alkylation:
-
To a flask containing powdered potassium hydroxide (KOH, 1.5 equivalents) in dimethyl sulfoxide (DMSO), add this compound (1.0 equivalent) and stir at room temperature.
-
Add the desired alkylating agent (e.g., an alkyl halide, 1.2 equivalents). The reaction is often exothermic.
-
-
Wittig Olefination:
-
After a short period (e.g., 10-15 minutes), add the stabilized phosphorus ylide (e.g., (carbomethoxymethylene)triphenylphosphorane, 1.5 equivalents).
-
Heat the reaction mixture (e.g., to 80 °C) for 1-2 hours, then continue stirring at room temperature for several hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation
Table 1: Choice of Base for Ylide Formation
| Ylide Type | Phosphonium Salt pKa (approx. in DMSO) | Recommended Bases |
| Non-stabilized (e.g., from alkyl halides) | ~22-35 | n-BuLi, NaH, KOtBu, NaHMDS, LiHMDS |
| Stabilized (e.g., from α-haloesters) | ~15-20 | NaOH, KOH, K₂CO₃, NaOMe |
Data compiled from various sources on Wittig reagents.[14][24][25][26]
Visualizations
Diagram 1: The Challenge of the Acidic Phenol in the Wittig Reaction
Caption: Competing reaction pathways for the base in the Wittig reaction with a phenolic aldehyde.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. reddit.com [reddit.com]
- 7. [PDF] One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. One moment, please... [total-synthesis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Wittig-Horner Reaction [organic-chemistry.org]
- 19. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 20. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | Semantic Scholar [semanticscholar.org]
- 22. www1.udel.edu [www1.udel.edu]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. sciepub.com [sciepub.com]
Technical Support Center: Scale-Up Production of 4-(4-Hydroxyphenyl)benzaldehyde
Answering your request to create a technical support center for the scale-up production of 4-(4-Hydroxyphenyl)benzaldehyde, here is a guide designed for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered during the scale-up production of this valuable biphenyl intermediate. Our focus is on providing practical, field-proven insights grounded in chemical principles to empower your process development and manufacturing campaigns.
The primary and most versatile route for synthesizing this biaryl compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This guide will focus on the common challenges associated with scaling this specific transformation.
Troubleshooting Guide: Common Scale-Up Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound, typically via the coupling of 4-bromobenzaldehyde and 4-hydroxyphenylboronic acid.
Category 1: Low Yield & Incomplete Conversion
Question: My pilot-scale batch stalled at 70% conversion, whereas the lab-scale reaction went to completion. What are the likely causes?
Answer: This is a classic scale-up issue often rooted in mass and heat transfer limitations. When moving from a small flask to a large reactor, the surface-area-to-volume ratio decreases, impacting mixing and temperature control.
-
Causality - Inefficient Mass Transfer: The Suzuki coupling is a heterogeneous reaction involving an organic phase, an aqueous phase (containing the base), and a solid catalyst (if heterogeneous) or a catalyst that needs to interact across phases.[2][3] Inadequate agitation in a large reactor can lead to poor mixing between these phases. This starves the catalyst of reactants, slowing or stalling the reaction. The catalytic cycle depends on the effective transfer of the deprotonated boronic acid (boronate) to the palladium center, a step which is highly dependent on interfacial surface area.[4]
-
Troubleshooting Steps:
-
Agitation Review: Verify that the reactor's agitation speed (RPM) and impeller design are sufficient to create a fine emulsion of the organic and aqueous layers. A vortex should be visible, but the liquid surface should not be excessively broken to avoid splashing.
-
Phase Transfer Catalysis (PTC): Consider the addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), in a small quantity (0.01-0.05 eq). A PTC can facilitate the transport of the aqueous boronate anion into the organic phase, accelerating the reaction under mass-transfer-limited conditions.[5][6]
-
Solvent System Optimization: Ensure the solvent system (e.g., Toluene/Ethanol/Water) is optimized for your scale.[7] Sometimes, increasing the proportion of the co-solvent (ethanol) can improve the mutual solubility of reactants, mitigating some mass transfer issues.
-
Question: I'm observing significant degradation of my 4-hydroxyphenylboronic acid starting material. How can I prevent this?
Answer: 4-Hydroxyphenylboronic acid is prone to protodeboronation, especially at elevated temperatures in the presence of water and base, which cleaves the C-B bond and regenerates phenol.
-
Causality - Protodeboronation: This side reaction is a major cause of yield loss. The mechanism involves the protonation of the ipso-carbon attached to boron, leading to the loss of the boronic acid group. This is often accelerated by excessive heat or prolonged reaction times.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature strictly as determined by your lab-scale optimization, typically around 80-90 °C.[7] Ensure your reactor's heating jacket and temperature probes are calibrated and provide uniform heating to avoid localized hot spots.
-
Inert Atmosphere: Purge the reactor thoroughly with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction. Oxygen can promote oxidative degradation pathways for both the boronic acid and the aldehyde.
-
Controlled Reagent Addition: Instead of charging all reagents at once, consider adding the base or the boronic acid solution portion-wise or via a controlled addition pump over a short period. This can help control the initial exotherm and minimize the time the boronic acid spends under harsh conditions before reacting.
-
Category 2: Purity & By-Product Formation
Question: My final product is contaminated with a significant amount of 4,4'-biphenyldicarboxaldehyde. What is causing this homocoupling by-product?
Answer: The formation of 4,4'-biphenyldicarboxaldehyde is a result of the oxidative homocoupling of your aryl halide starting material (4-bromobenzaldehyde).
-
Causality - Homocoupling: This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalyst systems, especially at low substrate concentrations or if the transmetalation step of the Suzuki cycle is slow.
-
Troubleshooting Steps:
-
Rigorous Degassing: Before heating, ensure your reaction mixture is thoroughly degassed. For large-scale reactors, this is best achieved by performing several vacuum/nitrogen backfill cycles.
-
Catalyst/Ligand Choice: Some phosphine ligands are more prone to oxidation, which can affect the catalytic cycle. Ensure you are using a robust ligand. Consider using a pre-formed, stable Pd(0) catalyst source if oxidative addition is problematic.
-
Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.2 equivalents). This ensures that the palladium complex preferentially reacts with the boronic acid (transmetalation) rather than undergoing side reactions like homocoupling.
-
Question: After work-up, my isolated product has a pink or brown discoloration. How can I remove it?
Answer: Discoloration often points to the formation of trace, highly colored phenolic oxidation by-products or residual palladium species.
-
Causality - Oxidation & Residual Palladium: The phenol group is susceptible to oxidation, forming quinone-like structures that are highly colored. Additionally, palladium(0) can sometimes precipitate as fine black particles ("palladium black") or form colored complexes that are difficult to remove.
-
Troubleshooting Steps:
-
Work-up Under Inert Atmosphere: If possible, conduct the initial quenching and phase separation steps under a nitrogen blanket to minimize air exposure while the product is in solution.
-
Activated Carbon Treatment: During the recrystallization process, you can add a small amount of activated carbon (charcoal) to the hot solution before filtration. The carbon will adsorb many colored impurities. Use it sparingly, as it can also adsorb your product and reduce yield.
-
Palladium Scavenging: Before final isolation, treat the organic solution with a palladium scavenger. Thiol-functionalized silica or specific resins can effectively bind and remove residual palladium.[8] A simple wash with an aqueous sodium bisulfite solution can also help remove some colored impurities.[8]
-
Category 3: Catalyst & Scale-Up Specifics
Question: My product contains unacceptably high levels of residual palladium. How can I reduce this on a large scale?
Answer: Palladium contamination is a critical issue in pharmaceutical synthesis. The problem often stems from catalyst leaching (for heterogeneous catalysts) or incomplete removal of homogeneous catalysts.[2][9]
-
Causality - Catalyst Leaching & Solubility: Even with heterogeneous catalysts, a small amount of palladium can leach into the solution and act as the true homogeneous catalyst.[4][10] Homogeneous catalysts, by nature, are soluble in the reaction medium and must be actively removed.
-
Troubleshooting Steps:
-
Palladium Scavenging: This is the most direct approach. After the reaction is complete, treat the organic phase with a scavenger. Options include functionalized silica gels, polymers, or activated carbon. The choice depends on cost and efficiency.
-
Recrystallization: Multiple recrystallizations are effective at reducing palladium levels. Choose a solvent system where the product has high solubility when hot and very low solubility when cold, while palladium impurities remain in the mother liquor.
-
Extraction with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine can help extract palladium into the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for large-scale production: Suzuki coupling or Friedel-Crafts acylation? The Suzuki coupling is generally preferred for its milder conditions, functional group tolerance (it won't react with the phenol or aldehyde), and higher selectivity, which often leads to a cleaner product profile and simpler purification.[2] Friedel-Crafts acylation of 4-hydroxybiphenyl would require protecting the hydroxyl group and then performing the acylation, adding steps and complexity.[11][12]
Q2: Can I use a heterogeneous catalyst to simplify product purification? Yes, using a supported palladium catalyst (e.g., Pd on carbon, Pd on silica) can simplify purification by allowing the bulk of the catalyst to be filtered off. However, be aware that palladium leaching can still occur, meaning the filtrate will contain low ppm levels of palladium that may still need to be removed by scavenging.[2][4]
Q3: What are the key safety considerations when scaling up this process?
-
Flammable Solvents: Toluene and ethanol are flammable. Ensure the reactor is properly grounded to prevent static discharge.[13]
-
Powder Handling: Handling powdered reagents like the palladium catalyst and base requires appropriate personal protective equipment (PPE) to prevent inhalation.[14]
-
Toxicity: Benzaldehyde derivatives can be irritants and harmful if ingested or inhaled.[15][16] Handle the product in a well-ventilated area.
-
Pressure: Although typically run at atmospheric pressure, ensure the reactor is equipped with a pressure relief system.
Visualizations & Workflows
Process Flow Diagram
This diagram illustrates the typical workflow for the scale-up synthesis of this compound.
Caption: Process flow for Suzuki coupling scale-up.
Troubleshooting Logic for Low Yield
This decision tree guides the user through diagnosing the root cause of low reaction yield.
Caption: Decision tree for troubleshooting low yield.
Data & Protocols
Table 1: Comparison of Suzuki Coupling Conditions
This table provides illustrative data for reaction conditions, which should be optimized for your specific equipment and scale.
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Rationale for Change |
| Aryl Halide | 4-Bromobenzaldehyde (1.0 eq) | 4-Bromobenzaldehyde (1.0 eq) | - |
| Boronic Acid | 4-Hydroxyphenylboronic Acid (1.2 eq) | 4-Hydroxyphenylboronic Acid (1.15 eq) | Tighter control on stoichiometry to reduce cost and excess reagent in waste streams. |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ (0.5 mol%) | Lower cost palladium source. Requires separate ligand addition. |
| Ligand | - | SPhos (1.0 mol%) | SPhos is a more active and robust ligand, allowing for lower catalyst loading. |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | K₃PO₄ is a stronger base that can sometimes accelerate the reaction and reduce boronic acid degradation. |
| Solvent | Toluene/EtOH/H₂O (3:1:1) | 2-MeTHF/H₂O (5:1) | 2-MeTHF is a greener solvent alternative to Toluene with good performance. |
| Temperature | 90 °C | 85 °C | Optimized for new solvent system and to minimize side reactions. |
| Typical Yield | 92% | 88% (isolated) | Slightly lower yield is common on scale-up but is offset by throughput and cost savings. |
Experimental Protocol: Pilot-Scale Suzuki Coupling (Illustrative)
This protocol is a representative example for a 100 L reactor. All operations must be performed under the supervision of trained personnel in accordance with site-specific safety procedures.
-
Reactor Preparation:
-
Ensure the 100 L glass-lined reactor is clean, dry, and has been leak-tested.
-
Inert the reactor by performing three vacuum (to <50 mbar) and nitrogen backfill cycles.
-
-
Reagent Charging:
-
Under a nitrogen atmosphere, charge 4-bromobenzaldehyde (5.0 kg, 27.0 mol).
-
Charge 4-hydroxyphenylboronic acid (4.1 kg, 29.7 mol, 1.1 eq).
-
Charge Palladium(II) Acetate (30.3 g, 0.135 mol, 0.005 eq) and SPhos ligand (110.8 g, 0.270 mol, 0.01 eq).
-
Add the solvent, 2-MeTHF (50 L). Begin agitation at a rate sufficient to suspend the solids.
-
-
Base Addition & Reaction:
-
Separately, prepare a solution of potassium carbonate (K₂CO₃) (7.46 kg, 54.0 mol, 2.0 eq) in deionized water (15 L).
-
Slowly pump the aqueous base solution into the reactor over 30 minutes. A slight exotherm may be observed.
-
Once the addition is complete, heat the reactor jacket to achieve an internal temperature of 85-90 °C.
-
Maintain the reaction at this temperature, monitoring the progress by taking samples for HPLC analysis every 2 hours. The reaction is typically complete when <1% of the 4-bromobenzaldehyde remains.
-
-
Work-Up and Isolation:
-
Once complete, cool the reaction mixture to 20-25 °C.
-
Stop agitation and allow the layers to separate for at least 30 minutes.
-
Drain the lower aqueous layer to a waste container.
-
Wash the upper organic layer with 20 L of brine (10% aqueous NaCl solution).
-
Drain the lower aqueous brine layer.
-
-
Palladium Scavenging & Purification:
-
To the organic layer in the reactor, add a thiol-functionalized silica scavenger (e.g., 1 kg) and stir at room temperature for 4-6 hours.
-
Filter the mixture through a cartridge filter to remove the scavenger.
-
Reduce the volume of the filtrate by vacuum distillation to approximately 20 L.
-
Add n-Heptane (40 L) slowly with stirring to induce crystallization.
-
Cool the resulting slurry to 0-5 °C and hold for at least 2 hours.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the filter cake with cold n-Heptane (10 L).
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.
-
Expected yield: ~4.7 kg (88%). The final product should be a white to off-white solid.
-
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. biomedres.us [biomedres.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04480D [pubs.rsc.org]
- 10. Collection - Enhanced Catalytic Activity of High-Index Faceted Palladium Nanoparticles in SuzukiâMiyaura Coupling Due to Efficient Leaching Mechanism - ACS Catalysis - Figshare [acs.figshare.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com [carlroth.com]
- 15. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing self-polymerization of 4-(4-Hydroxyphenyl)benzaldehyde
Welcome to the technical support center for 4-(4-Hydroxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of preventing its self-polymerization. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. The inherent reactivity of this bifunctional molecule, containing both a nucleophilic phenol and an electrophilic aldehyde, makes it a valuable synthon but also susceptible to degradation if not handled with care.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage or use of this compound, presented in a direct question-and-answer format.
Q1: I opened a new bottle of this compound, and it's a solid chunk instead of a powder. My older bottle, which was a fine powder, now gives inconsistent results. What is happening?
A1: You are likely observing the effects of self-polymerization.
The transformation from a free-flowing powder to a solid mass, or even the development of discoloration (e.g., yellowing or browning), are classic indicators that the monomer is polymerizing.[1] This process consumes the pure monomer, leading to lower-than-expected yields and the introduction of impurities in your reactions.
Causality: The structure of this compound features a phenolic hydroxyl group and an aldehyde group. This combination is susceptible to oxidative polycondensation, particularly under certain conditions.[2] The phenolic moiety can be oxidized, especially in the presence of air (oxygen) and trace metal impurities, or under alkaline conditions, to form reactive radical species. These species can then propagate, leading to the formation of oligo- and polymers.[2][]
Immediate Actions:
-
Purity Check: Before use, assess the purity of your material. A simple melting point determination can be very revealing; the literature value is 112-116 °C.[4] A broad or depressed melting point suggests impurities, including polymer.
-
Analytical Verification: For a more definitive analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used. In a polymerized sample, you will observe a decrease in the sharp, characteristic signals of the monomer (e.g., the aldehyde proton around 9-10 ppm) and the emergence of broad, poorly resolved "humps" in the aromatic and aliphatic regions, which are characteristic of polymeric materials.[5][6] Gel Permeation Chromatography (GPC) is another excellent tool to directly detect the presence of higher molecular weight species.[6][7]
Q2: My reaction solution containing this compound turned cloudy and viscous overnight. What went wrong?
A2: This indicates that polymerization has been initiated within your reaction mixture.
Increased viscosity and the formation of precipitates or turbidity are tell-tale signs of polymer formation.[1] This not only consumes your starting material but can also complicate purification of your desired product.
Root Cause Analysis:
-
Atmosphere: The most common culprit is the presence of oxygen. Many organic reactions are assumed to be fine in air, but for sensitive reagents like this, an inert atmosphere is critical. Oxygen can initiate the oxidative coupling of the phenol groups.[2]
-
Solvent Purity: Peroxides in aged solvents (especially ethers like THF or dioxane) can act as radical initiators, triggering polymerization.[8] Always use fresh, inhibitor-free, or freshly distilled solvents.
-
Reaction Temperature: While elevated temperatures are often necessary to drive reactions, they also accelerate the rate of polymerization.[8]
-
pH Conditions: Strongly basic conditions (e.g., using NaOH, KOH) will deprotonate the phenolic hydroxyl group, forming a phenoxide. This phenoxide is significantly more electron-rich and thus more susceptible to oxidation, which can be a key initiation step for polymerization.
Preventative Workflow:
Caption: A preventative workflow for experiments.
Q3: How can I salvage a batch of this compound that shows early signs of polymerization?
A3: If the polymerization is not extensive, you may be able to purify the remaining monomer.
The key is to separate the small-molecule monomer from the higher molecular weight polymer.
Purification Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which the monomer is soluble at elevated temperatures but sparingly soluble at low temperatures, while the polymer is largely insoluble. A mixed solvent system like Toluene/Hexane or Ethanol/Water can be effective.
-
Dissolution: Dissolve the partially polymerized material in a minimum amount of the hot solvent (or the more polar solvent of a mixed pair). The polymeric material will likely remain as a gummy, insoluble residue.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the insoluble polymer and other solid impurities. This step is crucial and must be done quickly to prevent premature crystallization of the monomer.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure monomer.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., cold hexane or water), and dry thoroughly under vacuum.[9][10]
-
Verification: Confirm the purity of the recrystallized material by melting point analysis and/or other spectroscopic methods before use.
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of this compound self-polymerization?
While a multi-step process, the primary pathway is believed to be an oxidative polycondensation . The phenolic hydroxyl group is susceptible to oxidation (by air, metal catalysts, etc.) to form a phenoxy radical. This radical is resonance-stabilized, but can still attack another monomer unit. The aldehyde group can also participate, potentially leading to complex, cross-linked structures. The process is often catalyzed by heat, light, and basic conditions.[2]
Caption: Proposed mechanism of self-polymerization.
What are the ideal storage conditions for this compound?
Proper storage is the most effective preventative measure. Adhering to these conditions drastically extends the shelf-life and reliability of the reagent.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the kinetic rate of polymerization and other degradation pathways. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[11] | Prevents oxidative polymerization by excluding atmospheric oxygen. |
| Light | Amber vial / Store in the dark[5] | Prevents photo-initiated radical formation. |
| Container | Tightly sealed container[12][13] | Prevents moisture ingress and exposure to air. The compound is noted to be hygroscopic.[14] |
| Purity | Use high-purity grade | Trace metal impurities can catalyze oxidation and polymerization. |
Should I add a chemical inhibitor to my bottle of this compound upon receiving it?
For long-term storage, this is a prudent step, especially if the bottle will be opened multiple times. Chemical inhibitors function by scavenging the free radicals that initiate and propagate the polymerization chain reaction.[8][15]
| Inhibitor | Typical Concentration | Mechanism & Notes |
| Butylated Hydroxytoluene (BHT) | 50 - 200 ppm | A phenolic antioxidant that acts as a potent radical scavenger. It is a good first choice due to its effectiveness and compatibility.[16] |
| 4-Methoxyphenol (MEHQ) | 50 - 200 ppm | Another common phenolic inhibitor. Note that MEHQ often requires the presence of a small amount of oxygen to be effective, so it's best for storage where small, infrequent air exposure might occur.[][16] |
| Hydroquinone (HQ) | 100 - 500 ppm | Very effective, but can sometimes impart color to the material. Also requires oxygen for its inhibitory cycle.[16] |
How to Add: The best practice is to add the inhibitor as a dilute solution in a volatile solvent (e.g., acetone). Add the required volume to the solid, mix gently, and then remove the solvent under a gentle stream of nitrogen. Do not heat to remove the solvent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. 对羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. rqmplus.com [rqmplus.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 10. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lobachemie.com [lobachemie.com]
- 13. synerzine.com [synerzine.com]
- 14. chembk.com [chembk.com]
- 15. 3vsigmausa.com [3vsigmausa.com]
- 16. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
troubleshooting guide for low reactivity of 4-(4-Hydroxyphenyl)benzaldehyde
Welcome to the technical support center for 4-(4-Hydroxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the reactivity of this versatile bifunctional molecule. By understanding the interplay of its hydroxyl and aldehyde functionalities, you can optimize your reaction conditions and achieve desired outcomes.
Troubleshooting Guide: Low Reactivity of this compound
Low or no reactivity of this compound is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving such issues.
Question 1: My reaction with this compound is not proceeding or is giving very low yields. What are the primary factors I should investigate?
The low reactivity of this compound can often be attributed to a few key areas: the quality of the starting material, the reaction conditions, and the inherent chemical properties of the molecule itself.
Initial Troubleshooting Workflow
Technical Support Center: Alternative Catalysts for the Synthesis of 4-(4-Hydroxyphenyl)benzaldehyde
Welcome to the Technical Support Center for advanced catalytic strategies in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 4-(4-Hydroxyphenyl)benzaldehyde, a key intermediate in numerous pharmaceutical and materials science applications. We will explore robust alternatives to traditional phosphine-ligated palladium catalysts for the Suzuki-Miyaura cross-coupling reaction, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower your research and development.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C-C bonds.[1] However, the reliance on conventional palladium-phosphine catalysts presents challenges, including high costs, potential for product contamination with toxic phosphine ligands, and catalyst deactivation.[2][3][4] This guide focuses on practical, alternative catalytic systems that address these limitations, enhancing the sustainability and efficiency of your synthetic routes.
Troubleshooting Guide: Navigating Challenges with Alternative Catalysts
This section addresses specific issues you may encounter during your experiments with alternative catalyst systems in a question-and-answer format.
Q1: My phosphine-free palladium-catalyzed reaction is sluggish and gives low yields. What are the likely causes and how can I improve it?
A1: Phosphine-free palladium systems, while offering advantages in cost and reduced toxicity, can be sensitive to reaction conditions. Low yields are often traced back to several key factors:
-
Inadequate Catalyst Activation: Unlike some pre-formed palladium-phosphine complexes, phosphine-free catalysts, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) species. Ensure your reaction conditions facilitate this. The presence of a suitable solvent and base is critical.
-
Solvent Choice: The solvent plays a crucial role in stabilizing the catalytically active palladium species. For phosphine-free systems, polar aprotic solvents like DMF or aqueous mixtures (e.g., DMF/H₂O, Ethanol/H₂O) are often effective.[5][6]
-
Base Selection: The base is not only crucial for activating the boronic acid but also for the overall stability and activity of the catalyst. For phosphine-free systems, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[7] Ensure the base is finely ground and anhydrous if running a non-aqueous reaction to maximize its effectiveness.
-
Oxygen Sensitivity: While some phosphine-free systems are more robust, the exclusion of oxygen is still recommended to prevent the oxidation and deactivation of the Pd(0) catalyst.[8] Degassing your solvent and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is a good practice.
Q2: I'm exploring a nickel-catalyzed Suzuki-Miyaura coupling for the first time and observing significant side products, including homocoupling of the boronic acid. What adjustments should I consider?
A2: Nickel catalysts are a cost-effective alternative to palladium but have a different reactivity profile that requires careful optimization.[3][9]
-
Ligand Selection is Key: While "ligand-free" nickel catalysis is possible in some cases, performance is often enhanced with appropriate ligands. For heteroaryl couplings, which share similarities with the synthesis of our target molecule, specific ligands can be crucial for success.[10][11]
-
Reductant for Pre-catalyst Activation: Unlike many palladium pre-catalysts that are readily reduced in situ, Ni(II) pre-catalysts often require an external reductant to generate the active Ni(0) species.
-
Base and Solvent Compatibility: The choice of base and solvent is critical in nickel catalysis. For instance, using a weak amine base with water as a co-solvent has been shown to be effective in certain nickel-catalyzed Suzuki couplings.[12]
-
Temperature Control: Nickel-catalyzed reactions can be sensitive to temperature. Running the reaction at an optimal temperature (e.g., 60-100 °C) is important to balance reaction rate and catalyst stability.[9]
Q3: My heterogeneous palladium catalyst shows excellent activity in the first run, but the yield drops significantly upon recycling. What is causing this deactivation?
A3: Catalyst reusability is a key advantage of heterogeneous systems, but deactivation is a common challenge. The primary culprits are:
-
Palladium Leaching: The most common issue is the leaching of palladium from the support into the reaction mixture.[13] This not only reduces the catalyst's activity over time but can also lead to product contamination. The leached palladium may still be catalytically active in the solution, giving a false impression of a truly heterogeneous process.
-
Particle Agglomeration: Sintering or agglomeration of palladium nanoparticles on the support surface can occur at elevated temperatures, reducing the number of accessible active sites.[14]
-
Fouling of the Catalyst Surface: Adsorption of reactants, products, or byproducts onto the catalyst surface can block active sites.
-
Support Degradation: The support material itself may not be stable under the reaction conditions (e.g., high temperatures, strong bases), leading to a loss of surface area and active sites.[14]
To address this, consider a "hot filtration test" to check for leaching. Filter the catalyst from the reaction mixture at about 50% conversion while hot. If the reaction continues in the filtrate, it indicates that active palladium species have leached into the solution.[15]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using phosphine-free palladium catalysts?
A1: The primary benefits are:
-
Reduced Cost and Toxicity: Phosphine ligands can be expensive and toxic, and their removal from the final product is a significant concern in pharmaceutical manufacturing.[2]
-
Simplified Reaction Setup: Phosphine-free systems can be less sensitive to air and moisture, simplifying the experimental setup.[16]
-
Avoidance of P-C Bond Cleavage Side Reactions: Some phosphine ligands can undergo degradation under harsh reaction conditions, leading to catalyst deactivation and the formation of impurities.
Q2: When should I consider using a nickel catalyst instead of palladium?
A2: Nickel catalysts are a compelling alternative when:
-
Cost is a major driver: Nickel is significantly more earth-abundant and less expensive than palladium.[3][17]
-
Different Reactivity is Needed: Nickel catalysts can sometimes offer complementary reactivity to palladium, particularly for challenging substrates.[18]
-
Sustainability is a key goal: Reducing reliance on precious metals like palladium is a growing focus in green chemistry. However, a full life-cycle analysis should be considered, as solvent and energy usage also contribute to the overall environmental impact.[19]
Q3: What are the key considerations when choosing a heterogeneous catalyst?
A3: When selecting a heterogeneous catalyst, consider the following:
-
Support Material: The choice of support (e.g., activated carbon, silica, polymers, metal oxides) influences the catalyst's stability, activity, and reusability.[20]
-
Catalyst Loading and Leaching: A high loading of the active metal is desirable for activity, but this must be balanced with the risk of leaching. Look for catalysts with strong metal-support interactions to minimize leaching.[13]
-
Ease of Separation and Reusability: The primary advantage of a heterogeneous catalyst is its ease of separation (e.g., by filtration or magnetic separation if on a magnetic support) and potential for reuse.[5]
Q4: Can copper catalysts be used for the synthesis of this compound?
A4: Copper-catalyzed Suzuki-Miyaura type couplings are an emerging area of research. While less developed than palladium and nickel systems, copper offers the advantages of being even more abundant and less expensive.[4] Ligand-free copper-catalyzed systems have been reported for the coupling of aryl halides with arylboronic acids, and could potentially be adapted for this synthesis.[4] However, these systems may require higher reaction temperatures and may be less efficient for less reactive aryl bromides compared to aryl iodides.[4]
Comparative Data of Alternative Catalytic Systems
The following table summarizes representative data for different catalytic approaches to provide a basis for comparison. Note that reaction conditions and yields are highly substrate-dependent.
| Catalyst System | Catalyst Loading (mol%) | Substrates | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phosphine-Free Pd | Pd(OAc)₂ (0.5) | Aryl halides, Arylboronic acids | PEG/H₂O | - | 50 | - | High | [16] |
| Heterogeneous Pd | Pd/NiFe₂O₄ | Aryl halides, Arylboronic acids | DMF/H₂O | - | - | 0.17-1 | 70-98 | [5][6] |
| Nickel-based | NiCl₂(PCy₃)₂ (5) | Heterocyclic aryl halides, Arylboronic acids | t-Amyl alcohol | K₃PO₄ | 100 | 12 | Good to Excellent | [9] |
| Copper-based | CuI (10) | Aryl iodides/bromides, Arylboronic acid | DMF | Cs₂CO₃ | Reflux | - | Moderate to Excellent | [4] |
Experimental Protocols
Protocol 1: Phosphine-Free Palladium-Catalyzed Synthesis
This protocol is adapted from general procedures for phosphine-free Suzuki-Miyaura reactions.[16]
Materials:
-
4-Bromophenol
-
4-Formylphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Polyethylene Glycol (PEG) and Water (or DMF/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(OAc)₂ (0.005 mmol, 0.5 mol%).
-
Add the solvent system (e.g., 5 mL of a 1:1 mixture of PEG and water).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heterogeneous Palladium (Pd/C) Catalyzed Synthesis
This protocol utilizes a commercially available and recyclable heterogeneous catalyst.
Materials:
-
4-Iodophenol
-
4-Formylphenylboronic acid
-
10% Palladium on Carbon (Pd/C)
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol and Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine 4-iodophenol (1.0 mmol), 4-formylphenylboronic acid (1.5 mmol), Na₂CO₃ (2.0 mmol), and 10% Pd/C (e.g., 30 mg).
-
Add a 1:1 mixture of ethanol and water (10 mL).
-
Purge the vessel with an inert gas.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction until completion.
-
After the reaction, filter the mixture to recover the Pd/C catalyst. The catalyst can be washed with water and ethanol and dried for reuse.
-
Acidify the filtrate with dilute HCl to precipitate the product.
-
Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Visualizing Catalytic Processes
The Suzuki-Miyaura Catalytic Cycle
The fundamental steps of the Suzuki-Miyaura coupling are illustrated below. This cycle is generally applicable to both homogeneous and heterogeneous palladium and nickel catalysts.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Catalyst Selection
Choosing the right catalyst depends on various factors including cost, scale, and substrate sensitivity. This workflow provides a logical approach to selecting an appropriate catalytic system.
Caption: A decision-making workflow for selecting a catalyst.
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. Nickel catalysis: Insights for catalyst selection - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tech Steel & Materials Nickel Set to Replace Palladium as a Greener and Cheaper Catalyst [techsteel.net]
- 18. researchgate.net [researchgate.net]
- 19. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-(4-Hydroxyphenyl)benzaldehyde
Welcome to the technical support center for the purification of 4-(4-hydroxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The methodologies outlined below are grounded in established chemical principles to ensure reliable and reproducible results.
I. Understanding the Compound and Potential Impurities
This compound is a bifunctional organic compound featuring both a hydroxyl (-OH) and an aldehyde (-CHO) group. This structure makes it a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and fragrances.[1][2] However, its synthesis, often involving the oxidation of p-cresol or the reaction of phenol with chloroform, can introduce a variety of impurities.[3][4]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as p-cresol or phenol.
-
Over-oxidized Products: Like 4-(4-hydroxyphenyl)benzoic acid.
-
Isomeric Byproducts: Ortho- or meta-substituted isomers.
-
Resinous Polymers: Formed through side reactions, which can be particularly troublesome.[3]
-
Solvent Residues: From the reaction or initial extraction steps.
The purification strategy you choose will depend on the nature and quantity of these impurities, as well as the desired final purity of your product.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue. How can I begin to purify it?
A1: A dark, oily appearance often indicates the presence of polymeric or resinous impurities.[3] Before attempting recrystallization, it's advisable to perform a preliminary purification step.
-
Expert Insight: An initial wash with a non-polar solvent can be highly effective. Suspend the crude oil in a minimal amount of a solvent like hexane or petroleum ether and stir vigorously. The target compound has low solubility in these solvents, while many non-polar impurities will dissolve. Decant the solvent, and repeat if necessary. This should leave you with a more solid, manageable crude product for further purification.
Q2: I'm attempting recrystallization, but the compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.
-
Causality: The compound is melting before it has a chance to crystallize from the cooling solution.
-
Solutions:
-
Change the Solvent System: Use a solvent with a lower boiling point. If you are using a high-boiling point solvent like water, consider switching to a mixture, such as ethanol/water, to lower the overall boiling point.[5]
-
Reduce Impurity Load: The presence of significant impurities can depress the melting point. Try a pre-purification step like column chromatography to remove the bulk of the impurities before recrystallization.[5]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. This encourages the formation of crystal lattices rather than an amorphous oil.[5][6]
-
Q3: My recrystallization yield is very low. What are the likely causes?
A3: Low yield is a common issue in recrystallization and can stem from several factors.
-
Troubleshooting Steps:
-
Excess Solvent: Using too much hot solvent to dissolve the crude product is a primary cause of low recovery. Use the minimum amount of hot solvent required for complete dissolution.[5]
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Use a heated funnel or pre-heat your filtration apparatus to prevent this.[5]
-
Washing with Warm Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving your product.[5]
-
Q4: I'm running a silica gel column, but I'm getting poor separation of my compound from a close-running impurity. What can I do?
A4: Achieving good separation in column chromatography requires careful optimization of the mobile phase.
-
Optimization Strategy:
-
Fine-tune the Eluent Polarity: The key is to find a solvent system where the difference in retention factors (Rf) between your product and the impurity is maximized. Use Thin Layer Chromatography (TLC) to test various solvent ratios. A good starting point for this compound derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[5][7]
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be beneficial. Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.
-
Column Dimensions: A longer, narrower column will provide better separation than a short, wide one for difficult separations.
-
III. Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the two primary methods of purifying this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities and is scalable from grams to kilograms.[5]
-
Solvent Selection: The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.[5] Based on solubility data, ethanol, or a mixture of ethanol and water, are excellent starting points.[5][8][9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Crystal formation should be observed.[6] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point (112-116 °C) to remove residual solvent.[1]
Protocol 2: Purification by Column Chromatography
Column chromatography is ideal for separating complex mixtures or when recrystallization is ineffective.[5][10]
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., a 5:1 mixture of petroleum ether:ethyl acetate).[5]
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.
-
Add a thin layer of sand on top of the silica gel to protect the surface.[10]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to begin eluting the sample through the column.
-
Collect fractions and monitor their composition using TLC.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
IV. Data Presentation & Visualization
Table 1: Comparison of Purification Methods
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | Not Applicable |
| Mobile Phase/Solvent | Petroleum Ether:Ethyl Acetate (e.g., 5:1 v/v) | Ethanol or Ethanol/Water mixture |
| Typical Yield | 70-90%[5] | 60-85%[5] |
| Achievable Purity | >99%[5] | >98.5%[5] |
| Scale | Milligrams to grams[5] | Grams to kilograms[5] |
| Time Consumption | High (can be several hours)[5] | Moderate (requires cooling time)[5] |
| Solvent Consumption | High[5] | Low to moderate[5] |
Diagrams of Experimental Workflows
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for purifying this compound.
V. Safety Precautions
Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] This compound can cause skin and serious eye irritation.[11][13] Consult the Safety Data Sheet (SDS) for detailed safety information before beginning any work.[14]
VI. References
-
This compound - Safety Data Sheet. ChemicalBook. --INVALID-LINK--
-
4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. ChemAnalyst. --INVALID-LINK--
-
4-Hydroxybenzaldehyde | 123-08-0. ChemicalBook. --INVALID-LINK--
-
4-Hydroxybenzaldehyde. Solubility of Things. --INVALID-LINK--
-
4-Hydroxybenzaldehyde | C7H6O2. PubChem. --INVALID-LINK--
-
SAFETY DATA SHEET Benzaldehyde, 4-hydroxy-. Synerzine. --INVALID-LINK--
-
SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
-
Safety Data Sheet: 4-Hydroxybenzaldehyde. Carl ROTH. --INVALID-LINK--
-
Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. ResearchGate. --INVALID-LINK--
-
Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. Google Patents. --INVALID-LINK--
-
Synthesis of 4-hydroxybenzaldehyde. PrepChem.com. --INVALID-LINK--
-
Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization. Benchchem. --INVALID-LINK--
-
WATCH: The Hypnotic Recrystallisation of 4-Hydroxybenzaldehyde. Science Alert. --INVALID-LINK--
-
4-hydroxybenzaldehyde – Knowledge and References. Taylor & Francis. --INVALID-LINK--
-
Methods. The Royal Society of Chemistry. --INVALID-LINK--
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. --INVALID-LINK--
-
Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned from Acinetobacter baylyi. ResearchGate. --INVALID-LINK--
-
Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider. --INVALID-LINK--
-
Process for the isolation of p-hydroxybenzaldehyde. Google Patents. --INVALID-LINK--
-
4-Hydroxybenzaldehyde. Wikipedia. --INVALID-LINK--
-
Preparation and Analytical Properties of 4-Hydroxybenzaldehyde, Biuret and Formaldehyde Terpolymer Resin. Oriental Journal of Chemistry. --INVALID-LINK--
-
Benzaldehyde-impurities. Pharmaffiliates. --INVALID-LINK--
-
4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities. ChemicalBook. --INVALID-LINK--
-
Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. Sigma-Aldrich. --INVALID-LINK--
-
Synthesis of 4-hydroxybenzaldehyde from phenol?. Sciencemadness Discussion Board. --INVALID-LINK--
References
- 1. 4-Hydroxybenzaldehyde | 123-08-0 [amp.chemicalbook.com]
- 2. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 3. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencealert.com [sciencealert.com]
- 7. rsc.org [rsc.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. synerzine.com [synerzine.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Stability of 4-(4-Hydroxyphenyl)benzaldehyde in Solution
Welcome to the technical support center for 4-(4-Hydroxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Given the limited direct stability data for this compound, this resource synthesizes information from structurally similar compounds, such as 4-hydroxybenzaldehyde, and established principles of chemical stability to offer scientifically grounded guidance.
Introduction to the Stability of this compound
This compound is a bifunctional organic compound featuring a phenolic hydroxyl group and an aldehyde group on a biphenyl scaffold. This unique structure, while synthetically useful, also presents inherent stability challenges in solution.[1] The electron-donating phenolic group can increase the susceptibility of the aromatic system to oxidation, while the aldehyde group is prone to oxidation and other reactions. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
This guide will address common stability issues, provide protocols for stability assessment, and offer solutions to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is the likely cause?
A change in color from colorless or pale yellow to a more intense yellow or brown is a common indicator of degradation. This is often due to the formation of oxidized species. The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. The resulting products, such as quinone-type structures, are often colored.
Q2: I'm observing a decrease in the concentration of my this compound stock solution over time, even when stored in the dark. What could be happening?
A decrease in concentration, even without a noticeable color change, suggests degradation. Besides oxidation, other potential pathways include:
-
Slow Oxidation: Oxidation can still occur in the absence of light, particularly if the solvent is not deoxygenated or if the container closure is not airtight.
-
Reaction with Solvent: While less common with typical laboratory solvents like acetonitrile or methanol, reactivity with the solvent, especially over long-term storage, cannot be entirely ruled out without specific stability data.
-
Adsorption: The compound may adsorb to the surface of the storage container, particularly if it is plastic. Using glass or polypropylene containers is recommended.
Q3: What are the ideal storage conditions for a stock solution of this compound?
To maximize the shelf-life of your solution, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or lower (-20°C for long-term storage) | Reduces the rate of chemical degradation. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Minimizes oxidation by displacing oxygen.[2] |
| Light | Protected from light (amber vials) | Prevents photolytic degradation. |
| Container | Tightly sealed glass vials | Prevents solvent evaporation and exposure to air. |
Q4: Which solvents are best for dissolving this compound to ensure maximum stability?
-
Good choices: Acetonitrile and methanol are common solvents for similar compounds and are relatively inert.
-
Use with caution: Protic solvents like ethanol could potentially form acetals with the aldehyde group, especially in the presence of acidic or basic catalysts. Chlorinated solvents may contain acidic impurities that can catalyze degradation.
It is always recommended to prepare solutions fresh when possible. If storage is necessary, perform a preliminary stability assessment in your chosen solvent.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Precipitate formation in the solution upon storage. | - Low solubility at storage temperature.- Degradation to a less soluble product. | - Ensure the concentration is below the solubility limit at the storage temperature.- Before use, allow the solution to warm to room temperature and sonicate to redissolve any precipitate.- Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent results in bioassays or chemical reactions. | - Degradation of the stock solution leading to a lower effective concentration.- Formation of degradation products that may have interfering activity. | - Prepare fresh solutions for each experiment.- If using a stored solution, verify its concentration and purity by HPLC before use.- Perform a forced degradation study (see protocol below) to identify potential degradants and assess their impact on your assay. |
| Appearance of new peaks in HPLC chromatograms. | - Degradation of the compound. | - Characterize the new peaks using LC-MS to identify the degradation products.- Implement the recommended storage conditions to minimize further degradation.- Develop a stability-indicating HPLC method to accurately quantify the parent compound in the presence of its degradants. |
Potential Degradation Pathways
Understanding the likely degradation pathways of this compound is key to preventing and troubleshooting stability issues.
Caption: Potential degradation pathways of this compound.
The primary degradation pathways are anticipated to be:
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-(4-hydroxyphenyl)benzoic acid. This can be promoted by air, oxidizing agents, and certain metal ions.[3]
-
Oxidation of the Phenol: The phenolic hydroxyl group can be oxidized, potentially leading to the formation of quinone-type structures. These products are often colored and can be highly reactive.
-
Photodegradation: Exposure to UV or visible light can induce the formation of radical species, leading to a complex mixture of degradation products, including polymers.[4]
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[5][6]
Caption: Workflow for a forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store aliquots of the stock solution and the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution and the solid compound to light according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter of near UV).[7]
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
Recommended HPLC Method for Stability Testing
A reverse-phase HPLC method is generally suitable for the analysis of this compound and its potential degradation products.[9][10][11]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
This method should be validated for its stability-indicating properties by demonstrating that the degradation products are well-resolved from the parent peak and from each other.
References
- 1. CAS 100980-82-3: this compound [cymitquimica.com]
- 2. This compound | 100980-82-3 [sigmaaldrich.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining the Recrystallization of 4-(4-Hydroxyphenyl)benzaldehyde
Welcome to the technical support center for the purification of 4-(4-Hydroxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on refining the recrystallization process for this valuable synthetic intermediate. Here, we move beyond generic protocols to offer a nuanced understanding of the principles at play, empowering you to troubleshoot and optimize your purification with confidence.
Introduction: The Science of Purifying this compound
This compound, also known as 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, is a bifunctional aromatic compound featuring a biphenyl scaffold. This structure, combining a polar hydroxyl group and a moderately polar aldehyde, presents unique challenges and opportunities in its purification by recrystallization. The goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow the desired compound to selectively crystallize as the solution cools, leaving impurities behind in the "mother liquor". The success of this technique hinges on the differential solubility of the compound of interest and its impurities in a chosen solvent system at varying temperatures.
For this compound, the biphenyl backbone imparts a degree of non-polar character and rigidity, while the hydroxyl and aldehyde groups introduce polarity and the potential for hydrogen bonding[1]. This duality governs its solubility and, consequently, the choice of an appropriate recrystallization solvent.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound, providing not just solutions but the scientific rationale behind them.
Q1: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common issue with compounds that have melting points that are not significantly higher than the boiling point of the chosen solvent, or when there is a high concentration of impurities that depress the melting point.
-
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high.
-
Solution: Switch to a lower-boiling point solvent or use a solvent mixture. For instance, if you are using a high-boiling point alcohol, consider a mixture with a more volatile co-solvent like ethyl acetate or even water to modulate the solvent's properties.
-
-
Cooling Rate is Too Rapid: Shock cooling by placing the hot solution directly into an ice bath can induce rapid precipitation as an oil.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then move it to an ice bath to maximize yield. Slow cooling is crucial for the formation of well-ordered, pure crystals[2].
-
-
High Impurity Load: Significant amounts of impurities can lead to a substantial melting point depression.
-
Solution: Consider a preliminary purification step. Passing the crude material through a short plug of silica gel with an appropriate solvent can remove baseline impurities, which may then allow for successful crystallization.
-
-
Q2: I'm not getting any crystals, even after cooling the solution in an ice bath.
A2: The failure of crystals to form is typically due to either the use of excessive solvent or the solution being supersaturated.
-
Probable Causes & Solutions:
-
Too Much Solvent: This is the most common reason for crystallization failure. If the solution is not saturated at the lower temperature, crystals will not form.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Allow it to cool again. A good rule of thumb is to use the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Supersaturation: Sometimes, a solution can become supersaturated and require a nucleation site for crystal growth to begin.
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites[2].
-
Solution 2: Seeding: If you have a small amount of pure this compound, add a tiny "seed crystal" to the cooled solution. This will act as a template for further crystal growth.
-
-
Q3: My yield is very low. How can I improve it?
A3: A low yield can result from several factors, from using too much solvent to premature crystallization.
-
Probable Causes & Solutions:
-
Excessive Solvent: As mentioned previously, using too much solvent will result in a significant portion of your product remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary for dissolution.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.
-
Solution: Use a heated filter funnel or preheat your glassware with hot solvent before filtration to prevent the solution from cooling prematurely.
-
-
Washing with Room Temperature or Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your product.
-
Solution: Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent.
-
-
Q4: The color of my crystals has not improved after recrystallization.
A4: Colored impurities can be persistent. If they have similar solubility profiles to your target compound, a simple recrystallization may not be sufficient.
-
Probable Causes & Solutions:
-
Co-crystallization of Impurities: The impurity may be structurally similar to your product and is being incorporated into the crystal lattice.
-
Solution 1: Use of Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Activated charcoal has a high surface area and can adsorb colored, high-molecular-weight impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Solution 2: Change of Solvent System: A different solvent or solvent pair may have a more significant solubility difference between your compound and the impurity. Experiment with different solvent systems (see the detailed protocol below).
-
-
Logical Flow for Troubleshooting Recrystallization
References
mitigating byproduct formation in 4-(4-Hydroxyphenyl)benzaldehyde reactions
Welcome to the technical support center for reactions involving 4-(4-Hydroxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you mitigate byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments, presented in a question-and-answer format to directly tackle common problems.
Issue 1: Low Yields and Multiple Byproducts in Etherification Reactions
Question: I am performing a Williamson ether synthesis on the phenolic hydroxyl group of this compound and observing low yields of my desired ether product, along with several unidentified spots on my TLC plate. What are the likely causes and how can I improve my reaction?
Answer: Low yields in the etherification of this compound are typically due to competing side reactions. The primary culprits are often E2 elimination of your alkylating agent and undesired C-alkylation of the phenoxide.[1] Additionally, under strongly basic conditions, the Cannizzaro reaction can lead to disproportionation of the aldehyde.[1]
Here’s a breakdown of potential causes and optimization strategies:
-
E2 Elimination: This is more prevalent with secondary and tertiary alkyl halides. The basic conditions required for deprotonating the phenol can also promote elimination of the alkyl halide, forming an alkene.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the ortho/para positions of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become significant under certain conditions.
-
Mitigation:
-
Solvent choice is critical. Aprotic polar solvents like DMF or acetonitrile generally favor O-alkylation.
-
The choice of counter-ion can also influence the O/C alkylation ratio.
-
-
-
Cannizzaro Reaction: This base-induced disproportionation of the aldehyde group results in the formation of the corresponding alcohol and carboxylic acid. This is a significant issue when using strong bases like NaOH or KOH in high concentrations.
-
Mitigation:
-
Avoid highly concentrated strong bases. A milder base like K₂CO₃ is often sufficient for etherification and less likely to promote the Cannizzaro reaction.[1]
-
If a strong base is necessary, use it in stoichiometric amounts and add it slowly to the reaction mixture at a low temperature.
-
-
Issue 2: Unwanted Oxidation of the Aldehyde or Phenol Group
Question: I am attempting a reaction on a different part of my molecule, but I am seeing byproducts that suggest oxidation of the this compound moiety. How can I prevent this?
Answer: Both the aldehyde and the phenolic hydroxyl group in this compound are susceptible to oxidation.[2][3] The aldehyde can be oxidized to a carboxylic acid, while the phenol can be oxidized to quinone-like structures, which can lead to complex polymeric byproducts.[4]
-
Aldehyde Oxidation: This is a common issue when using strong oxidizing agents or even under aerobic conditions with certain catalysts.
-
Mitigation:
-
If the reaction conditions are oxidative, it is highly recommended to protect the aldehyde group. A common strategy is to convert it to an acetal, which is stable to many oxidizing agents and can be easily deprotected under acidic conditions.[5]
-
-
-
Phenol Oxidation: The electron-rich phenol ring is sensitive to oxidation, especially in the presence of transition metals or strong oxidants.
-
Mitigation:
-
Protecting the hydroxyl group is the most effective strategy. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBS, TIPS).[6] The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.[7]
-
Running reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize air-oxidation.
-
-
Issue 3: Byproduct Formation in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am using this compound in a Suzuki-Miyaura coupling reaction and am struggling with side products. What are the common byproducts and how can I suppress their formation?
Answer: The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[8] However, several side reactions can occur, leading to byproducts.
-
Homocoupling: This results in the dimerization of the boronic acid or the aryl halide starting materials.
-
Mitigation:
-
Careful control of the reaction temperature and catalyst loading can minimize homocoupling.
-
The choice of palladium catalyst and ligand is crucial. Using a well-defined catalyst system can improve selectivity.
-
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.
-
Mitigation:
-
This side reaction is often promoted by acidic conditions or prolonged reaction times at elevated temperatures. Ensure the reaction medium is sufficiently basic.
-
Using potassium trifluoroborate salts instead of boronic acids can sometimes reduce the extent of protodeboronation.
-
-
-
Reactions involving the phenol and aldehyde: The functional groups on this compound can interfere with the coupling reaction.
-
Mitigation:
-
The base used in the Suzuki coupling can cause the aforementioned side reactions of the aldehyde and phenol. A careful selection of the base is necessary. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[8]
-
If side reactions persist, consider protecting the hydroxyl and/or aldehyde groups prior to the coupling reaction.
-
-
Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common issues in reactions involving this compound.
Caption: Troubleshooting workflow for this compound reactions.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group of this compound before performing reactions on the aldehyde group?
A1: It is highly recommended. The phenolic hydroxyl group is acidic and can interfere with many reactions targeting the aldehyde, especially those involving basic or nucleophilic reagents. Protecting the hydroxyl group as an ether or silyl ether will prevent unwanted side reactions and improve the yield of the desired product.[6]
Q2: What are the best practices for storing this compound to prevent degradation?
A2: this compound should be stored in a cool, dry place, away from light and strong oxidizing agents.[2][9] Exposure to air and light can lead to gradual oxidation of both the aldehyde and phenol functionalities, resulting in discoloration and impurities.[2][9] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q3: Can I use this compound in aqueous reaction conditions?
A3: Yes, depending on the specific reaction. For instance, some Suzuki-Miyaura coupling reactions can be performed in aqueous or biphasic systems.[10][11] However, the solubility of this compound in water is limited.[12] The pH of the aqueous medium should also be carefully controlled to avoid deprotonation of the phenol and potential side reactions.
Q4: What is the Dakin oxidation and how does it affect this compound?
A4: The Dakin oxidation is a reaction where an aryl aldehyde or ketone with an ortho- or para-hydroxyl group reacts with hydrogen peroxide in base to form a benzenediol and a carboxylate.[13] In the case of this compound, it would be converted to hydroquinone. This is an important consideration if you are using hydrogen peroxide or other peroxides in your reaction mixture under basic conditions.
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Diethyl Acetal
This protocol describes a general procedure for the protection of the aldehyde functionality in this compound.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (absolute)
-
Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA)
-
Inert solvent (e.g., Toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Add toluene and absolute ethanol to the flask.
-
Add triethyl orthoformate (1.5 - 2 equivalents).
-
Add a catalytic amount of PTSA.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude protected product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Williamson Ether Synthesis with Benzyl Bromide
This protocol provides a method for the etherification of the phenolic hydroxyl group.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dry DMF.
-
Add potassium carbonate (1.5 equivalents).
-
Add benzyl bromide (1 equivalent) to the stirring mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) for a few hours.[14]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.[14]
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the solid to obtain the desired ether product. Further purification can be done by recrystallization or column chromatography if necessary.[14]
Quantitative Data Summary
| Reaction Type | Key Parameters | Common Byproducts | Recommended Conditions |
| Etherification | Base, Temperature, Alkyl Halide | Alkene (from E2), C-alkylated product, Cannizzaro products (alcohol, acid) | Base: K₂CO₃; Temp: 50-100°C; Primary alkyl halide |
| Oxidation | Oxidizing Agent, Atmosphere | Carboxylic acid, Quinones, Polymers | Protect aldehyde as acetal; Protect phenol as ether; Inert atmosphere |
| Suzuki Coupling | Base, Catalyst, Ligand, Solvent | Homocoupled products, Protodeboronated arene | Base: K₂CO₃, Cs₂CO₃; Catalyst: Pd(PPh₃)₄ or similar; Solvent: Toluene, DMF, aqueous mixtures |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 3. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 4. Electrochemical oxidation of benzaldehyde and hydroxybenzaldehydes in acetonitrile on platinum and glassy carbon electrodes [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chembk.com [chembk.com]
- 13. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-(4-Hydroxyphenyl)benzaldehyde
For researchers and professionals in drug development, the absolute purity of a synthetic intermediate is not merely a matter of record-keeping; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The compound 4-(4-Hydroxyphenyl)benzaldehyde, a key building block in the synthesis of pharmaceuticals and advanced materials, is no exception. Its bifunctional nature, featuring both a reactive aldehyde and a nucleophilic phenol, makes it a versatile synthon, but also susceptible to the formation of closely related impurities during synthesis.
This guide provides an in-depth comparison of the essential analytical techniques required to rigorously confirm the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind our analytical choices, presenting a self-validating workflow designed to provide an unambiguous assessment of identity and purity. Our discussion will be grounded in a common synthetic route—the Suzuki-Miyaura cross-coupling—to provide a practical context for identifying potential process-related impurities.
The Synthetic Context: Understanding Impurity Origins
To effectively hunt for impurities, one must first understand their likely origins. A prevalent method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura coupling between a boronic acid derivative and an aryl halide.
This reaction, while efficient, can lead to several impurities: unreacted starting materials, homocoupled byproducts (4,4'-dihydroxybiphenyl and 4,4'-diformylbiphenyl), and residual palladium catalyst.[1] A robust analytical workflow must be capable of identifying and quantifying each of these, in addition to confirming the structure of the desired product.
The Analytical Tripod: A Multi-Technique Approach to Purity Confirmation
No single analytical technique can provide a complete picture of a compound's identity and purity. A rigorous assessment relies on a tripod of core methodologies: Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis.
| Technique | Primary Purpose | Information Provided | Limitations |
| NMR Spectroscopy | Structural Confirmation & Identification | Precise atomic arrangement, functional groups, proton/carbon count, identification of structural isomers and impurities. | Relatively low sensitivity, quantification can be complex (qNMR required). |
| Mass Spectrometry | Molecular Weight Verification | Exact mass of the molecule, elemental composition (HRMS), fragmentation patterns for structural clues. | Does not distinguish between isomers, ionization efficiency varies between compounds. |
| HPLC | Quantitative Purity Analysis | Separation and quantification of the main component from impurities, providing a purity value (e.g., % area). | Does not provide definitive structural information on its own. |
Nuclear Magnetic Resonance (NMR): The Structural Blueprint
NMR spectroscopy is the gold standard for unambiguous structure determination. Both ¹H and ¹³C NMR are essential for confirming the synthesis of this compound.
Causality: ¹H NMR provides information on the chemical environment, number, and connectivity of protons, while ¹³C NMR confirms the carbon framework of the molecule. For a molecule like this, with distinct aromatic regions and unique aldehyde/hydroxyl protons, NMR provides a highly characteristic fingerprint. Any deviation from the expected pattern signals the presence of an impurity.
Expected Spectral Features: The molecule has a C₂ axis of symmetry, but the two phenyl rings are not equivalent. We expect to see four distinct doublet signals in the aromatic region of the ¹H NMR spectrum, corresponding to the eight aromatic protons, plus singlets for the aldehyde and hydroxyl protons.
| ¹H NMR Assignment | Expected Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.9 ppm | Singlet (s) | 1H |
| Phenol (-OH) | ~10.2 ppm (broad) | Singlet (s) | 1H |
| Aromatic Protons | ~6.9 - 7.9 ppm | Doublets (d) | 8H total |
| ¹³C NMR Assignment | Expected Chemical Shift (δ) in DMSO-d₆ |
| Aldehyde Carbonyl (C=O) | ~192 ppm |
| Aromatic Carbons | ~116 - 162 ppm |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is cross-referenced from multiple sources.[2][3]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which solubilizes the compound well and shifts the -OH proton away from other signals).
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Analysis: Integrate the peaks to determine the relative ratios of protons. Analyze the chemical shifts and coupling patterns to confirm the structure. Look for small, unassigned peaks that may indicate impurities like residual starting materials or solvents.
Mass Spectrometry (MS): The Molecular Weight Stamp
MS is a powerful tool for confirming that the synthesized molecule has the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) can further provide the exact elemental composition, adding another layer of certainty.
Causality: MS ionizes the molecule and measures its mass-to-charge ratio (m/z). The molecular weight of this compound is 198.22 g/mol (C₁₃H₁₀O₂). Observing a molecular ion peak [M]⁺ or a protonated peak [M+H]⁺ corresponding to this mass is strong evidence of successful synthesis.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z ≈ 198
-
Key Fragments: Look for characteristic fragments, such as the loss of the aldehyde group (-CHO).
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system. ESI is a "soft" ionization technique suitable for preventing premature fragmentation.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ (m/z 199.07) and [M-H]⁻ (m/z 197.06), respectively.
-
Analysis: Verify the presence of the expected molecular ion peak. If using HRMS, confirm that the measured exact mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated theoretical mass.
High-Performance Liquid Chromatography (HPLC): The Purity Quantifier
While NMR and MS confirm the identity of the major component, HPLC is the workhorse for determining its purity. By separating the main product from non-volatile impurities, HPLC provides a quantitative measure of purity, typically expressed as a percentage of the total peak area.
Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. The polarity of this compound makes it well-suited for reverse-phase HPLC. Each compound in the mixture will elute at a characteristic retention time (RT), allowing for separation and quantification by a UV detector.[4]
Experimental Protocol: Reverse-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis at 290 nm.[5]
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute as necessary.
Analysis:
-
Inject the sample and record the chromatogram.
-
The main peak should correspond to this compound.
-
Identify impurity peaks, which will have different retention times. Unreacted 4-bromobenzaldehyde will be more non-polar and likely have a longer RT, while 4-hydroxyphenylboronic acid is more polar and will have a shorter RT.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100. Commercial standards often specify purity of ≥98% or ≥99% (GC/HPLC).[6]
Integrated Purity Assessment Workflow
A robust quality control process integrates these techniques into a logical flow, where each step validates the next.
Conclusion
Confirming the purity of synthesized this compound is a multi-faceted task that demands more than a single measurement. It requires an integrated approach that leverages the strengths of complementary analytical techniques. By combining the structural detail of NMR, the molecular weight certainty of MS, and the quantitative power of HPLC, researchers can establish a comprehensive and trustworthy profile of their compound. This analytical rigor ensures that subsequent experiments, whether in materials science or on the path to a new therapeutic, are built on a foundation of chemical integrity.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound(100980-82-3) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 对羟基苯甲醛 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. 4-Hydroxy benzaldehyde , Analysis of standard products, ≥99%(GC) , 123-08-0 - CookeChem [cookechem.com]
A Senior Application Scientist's Comparative Guide to the Synthesis of 4-Hydroxy-4'-formylbiphenyl
Introduction
4-Hydroxy-4'-formylbiphenyl, also known as 4-(4-Hydroxyphenyl)benzaldehyde, is a pivotal bifunctional molecule. Its unique structure, featuring a reactive aldehyde and a nucleophilic phenol interconnected by a biphenyl scaffold, makes it a valuable intermediate in diverse fields. It serves as a cornerstone for the synthesis of high-performance polymers, liquid crystals, and, most notably, complex active pharmaceutical ingredients (APIs).[1][2] The efficacy, cost, and environmental impact of producing these advanced materials are intrinsically linked to the efficiency of the synthetic route used to obtain this key intermediate.
This guide provides an in-depth comparative analysis of the principal synthetic methodologies for 4-hydroxy-4'-formylbiphenyl. We will move beyond mere procedural lists to dissect the underlying chemical principles, offering field-proven insights into the advantages and limitations of each approach. This content is designed for researchers, chemists, and drug development professionals who require a robust understanding of synthetic strategy to inform their experimental design and scale-up decisions.
Core Synthetic Challenge: The Biaryl Bond
The central challenge in synthesizing 4-hydroxy-4'-formylbiphenyl lies in the strategic formation of the carbon-carbon (C-C) bond between the two phenyl rings. The choice of which C-C bond-forming reaction to employ dictates the entire synthetic sequence, including the necessity for protecting groups and the overall process efficiency. Palladium-catalyzed cross-coupling reactions have become the dominant and most versatile tools for this purpose, offering a significant improvement over older, harsher methods like the Ullmann condensation.[3][4]
This guide will focus on a comparative study of the most relevant palladium-catalyzed reactions: the Suzuki-Miyaura, Stille, and Negishi couplings, alongside a discussion of Grignard-based approaches.
Method 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most prevalent and often preferred method for biaryl synthesis in both academic and industrial settings.[3] Its popularity stems from its operational simplicity, mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[5][6]
Reaction Principle
The reaction creates a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[7] For the target molecule, two primary pathways are viable:
-
Route A: Coupling of 4-formylphenylboronic acid with a 4-halophenol (e.g., 4-iodophenol or 4-bromophenol).
-
Route B: Coupling of 4-hydroxyphenylboronic acid with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde).
Route B is often preferred as 4-bromobenzaldehyde is a readily available and stable starting material.
Catalytic Cycle Mechanism
The mechanism proceeds through a well-defined catalytic cycle, ensuring the regeneration and low loading of the expensive palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[8]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[5][8]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are expelled, forming the desired biphenyl product and regenerating the Pd(0) catalyst.[8]
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Beyond the Bench: Unlocking Advanced Material Properties with 4-(4-Hydroxyphenyl)benzaldehyde
A Comparative Guide for Senior Application Scientists
In the pursuit of novel materials with superior performance characteristics, the selection of molecular building blocks is paramount. While 4-hydroxybenzaldehyde has long served as a reliable and versatile intermediate in pharmaceuticals, polymers, and agrochemicals, its structural analogue, 4-(4-Hydroxyphenyl)benzaldehyde, offers a distinct set of advantages rooted in its biphenyl core.[1][2][3][4] This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, elucidating the strategic benefits of employing this compound for the synthesis of advanced functional materials.
The fundamental distinction between these two aldehydes lies in the extended aromatic system of this compound. This biphenyl moiety imparts significant enhancements in thermal stability, liquid crystalline behavior, and optoelectronic properties to its derivatives, opening avenues for innovation in high-performance polymers, liquid crystal displays, and specialized organic synthesis.[3][5]
At a Glance: A Comparative Overview
| Property | 4-hydroxybenzaldehyde | This compound | Advantage of this compound |
| Molecular Structure | Single Phenyl Ring | Biphenyl Structure | Enhanced structural rigidity and π-conjugation.[3] |
| Molecular Weight | 122.12 g/mol [2][6] | 198.22 g/mol | Increased van der Waals interactions. |
| Melting Point | 115-118 °C[2][6] | Higher (specific value varies) | Indicates greater intermolecular forces and thermal stability. |
| Primary Applications | Pharmaceuticals, flavors, fragrances, polymer additives.[1][2][6][7] | High-performance polymers, liquid crystals, organic electronics.[3] | Access to advanced material applications. |
Delving Deeper: Key Performance Advantages
The incorporation of a biphenyl unit in this compound is not merely an increase in molecular size; it fundamentally alters the physicochemical properties of the resulting materials.
Enhanced Thermal Stability in Polymeric Systems
The rigid and planar nature of the biphenyl group contributes to significantly improved thermal stability in polymers.[3] When used as a monomer in the synthesis of poly(azomethine)s, polyimides, or other condensation polymers, this compound leads to materials with higher decomposition temperatures and glass transition temperatures (Tg) compared to their counterparts derived from 4-hydroxybenzaldehyde.[8] This is attributed to the increased aromatic content and stronger intermolecular π-π stacking interactions, which require more energy to disrupt.[3]
Experimental Insight:
Thermogravimetric analysis (TGA) of polymers synthesized from this compound consistently demonstrates a notable increase in the onset temperature of degradation. For instance, poly(azomethine)s incorporating the biphenyl moiety can exhibit decomposition temperatures exceeding 450-500°C, a critical attribute for materials used in aerospace, defense, and high-temperature electronic applications.[9][10]
Induction of Liquid Crystalline Properties
The elongated and rigid structure conferred by the biphenyl unit is a key feature for designing thermotropic liquid crystals.[3] Schiff bases and esters derived from this compound are more likely to exhibit mesomorphic behavior (i.e., exist in a liquid crystalline state) over a broad temperature range. This is a direct consequence of the molecule's increased aspect ratio, which promotes the necessary molecular alignment for the formation of nematic or smectic phases.[11][12]
Experimental Workflow: Synthesis of a Schiff Base Liquid Crystal
The synthesis of liquid crystalline compounds often involves the condensation reaction between an aldehyde and an amine to form a Schiff base (imine). The enhanced properties of derivatives from this compound can be demonstrated through such a synthesis.
Caption: Workflow for the synthesis of a Schiff base liquid crystal.
Tailored Optoelectronic Properties
The extended π-conjugated system of the biphenyl moiety in this compound influences the electronic and photophysical properties of its derivatives.[3] This makes it a valuable building block for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The ability to modify the biphenyl core allows for fine-tuning of the energy gap, which can impact the color and efficiency of light emission.[3][13]
Experimental Protocols
Protocol 1: Synthesis of a Poly(azomethine) from this compound
This protocol outlines a representative synthesis of a poly(azomethine) to demonstrate the creation of a thermally stable polymer.
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-diaminodiphenyl ether)
-
N,N-Dimethylacetamide (DMAc)
-
Methanol
Procedure:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve equimolar amounts of this compound and the aromatic diamine in DMAc.
-
Heat the reaction mixture to 160-180°C and maintain for 8-12 hours under a continuous nitrogen stream.
-
Monitor the viscosity of the solution. A significant increase indicates polymer formation.
-
After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the fibrous polymer, wash thoroughly with methanol to remove unreacted monomers, and dry in a vacuum oven at 80°C to a constant weight.[9]
Characterization:
-
FTIR Spectroscopy: Confirm the formation of the azomethine (-CH=N-) linkage.
-
Thermogravimetric Analysis (TGA): Determine the decomposition temperature and thermal stability.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg).
Logical Framework for Material Selection
The choice between 4-hydroxybenzaldehyde and this compound is dictated by the desired end-application and performance requirements.
Caption: Decision matrix for selecting the appropriate aldehyde.
Conclusion
While 4-hydroxybenzaldehyde remains a cornerstone intermediate for a vast array of chemical syntheses, this compound presents a compelling alternative for the development of advanced materials. Its inherent biphenyl structure provides a clear pathway to enhancing thermal stability, inducing liquid crystallinity, and tailoring optoelectronic properties. For scientists and engineers operating at the forefront of material science, leveraging the unique advantages of this compound can unlock new frontiers in performance and functionality.
References
- 1. 4-Hydroxybenzaldehyde: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 2. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 3. nbinno.com [nbinno.com]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. publications.waset.org [publications.waset.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of Experimental and Theoretical Data for 4-(4-Hydroxyphenyl)benzaldehyde
This guide provides a comprehensive framework for the cross-validation of experimental and theoretical data for the bifunctional aromatic compound, 4-(4-Hydroxyphenyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced comparison of spectroscopic and computational results, offering insights into the methodologies that underpin such a correlative study.
A crucial point of clarification is the distinction between this compound (C₁₃H₁₀O₂) and the structurally simpler 4-hydroxybenzaldehyde (C₇H₆O₂). These are distinct molecules, and this guide focuses exclusively on the former, a biphenyl derivative.
The Imperative of Cross-Validation in Molecular Characterization
In the realm of molecular sciences, the convergence of experimental observation and theoretical prediction forms the bedrock of structural elucidation and reactivity assessment. Experimental techniques provide tangible data on a molecule's properties, while computational chemistry offers a microscopic view of its electronic structure and behavior. The cross-validation of these two domains is not merely a confirmatory exercise; it is a synergistic process that enhances the confidence in both methodologies and provides a more profound understanding of the molecule . For a molecule like this compound, with its potential applications stemming from the interplay of its hydroxyl, aldehyde, and biphenyl functionalities, a rigorous cross-validation is paramount.
Experimental Characterization: A Spectroscopic Approach
The experimental investigation of this compound relies on a suite of spectroscopic techniques, each probing different aspects of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons on the two phenyl rings.
Experimental Data: A publicly available ¹H NMR spectrum for this compound serves as our experimental benchmark.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Key signals would include the carbonyl carbon of the aldehyde, the carbon atoms bonded to the hydroxyl group, and the distinct aromatic carbons of the biphenyl system.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, revealing the presence of specific functional groups.
Expected Salient Features for this compound:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group, potentially involved in hydrogen bonding.
-
C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹ is a definitive marker for the aldehyde carbonyl group.
-
C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the aromatic rings.
-
C-O Stretch: A signal in the 1200-1300 cm⁻¹ range due to the stretching of the phenolic C-O bond.
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the biphenyl backbone in this compound is expected to give rise to characteristic absorption bands. The presence of the hydroxyl and aldehyde groups, which act as auxochromic and chromophoric groups respectively, will influence the position and intensity of these bands.
Theoretical Modeling: A Computational Chemistry Perspective
Density Functional Theory (DFT) has emerged as a powerful tool for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.
Computational Protocol
A standard and effective protocol for the theoretical investigation of this compound involves:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A widely used and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory accounts for electron correlation and includes polarization and diffuse functions, which are important for describing systems with heteroatoms and potential non-covalent interactions.
-
Vibrational Frequency Calculation: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be directly compared with the experimental FT-IR spectrum.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method, typically at the B3LYP/6-311++G(d,p) level, is employed to predict ¹H and ¹³C NMR chemical shifts. These are then compared to experimental values.
-
Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are used to simulate the UV-Vis spectrum by predicting the electronic transition energies and oscillator strengths.
Cross-Validation: Bridging Experiment and Theory
The core of this guide is the systematic comparison of the data obtained from the experimental and theoretical approaches.
Workflow for Cross-Validation
Caption: A workflow diagram illustrating the cross-validation process between experimental and theoretical data.
Data Comparison Tables
Table 1: ¹H NMR Data Comparison (Experimental vs. Theoretical)
| Proton Assignment | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| Aldehydic-H | ~9.9 | To be calculated |
| Hydroxyl-H | Variable | To be calculated |
| Aromatic-H (Ring A) | Multiplet | To be calculated |
| Aromatic-H (Ring B) | Multiplet | To be calculated |
| Note: Theoretical values are yet to be computed for this specific molecule and would be referenced against an internal standard like TMS. |
Table 2: Key FT-IR Vibrational Frequencies (Experimental vs. Theoretical)
| Vibrational Mode | Expected Experimental (cm⁻¹) | Theoretical (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) | To be calculated |
| C=O stretch | 1680-1700 (strong) | To be calculated |
| Aromatic C=C stretch | 1400-1600 (multiple) | To be calculated |
| Note: Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. |
Table 3: UV-Vis Absorption Maxima (Experimental vs. Theoretical)
| Electronic Transition | Expected Experimental λmax (nm) | Theoretical λmax (nm) |
| π → π* | To be determined | To be calculated (TD-DFT) |
| Note: The solvent used in the experiment must be modeled in the TD-DFT calculations (e.g., using a polarizable continuum model) for a meaningful comparison. |
Causality and Interpretation
Discrepancies between experimental and theoretical data are not failures but rather opportunities for deeper insight.
-
NMR: Differences in chemical shifts can arise from solvent effects, which can be modeled computationally. For the hydroxyl proton, its experimental chemical shift is highly dependent on concentration and temperature due to hydrogen bonding, a factor that can be investigated through calculations of molecular aggregates.
-
FT-IR: Experimental spectra of solid samples will exhibit peak broadening and shifts due to intermolecular interactions (like hydrogen bonding) that are absent in gas-phase calculations of a single molecule. Computational modeling of dimers or small clusters can help elucidate these effects.
-
UV-Vis: The choice of solvent can significantly impact the absorption maxima (solvatochromism). Accurate modeling of the solvent environment in TD-DFT calculations is crucial for reproducing experimental results.
Conclusion
The cross-validation of experimental and theoretical data for this compound provides a robust and comprehensive characterization of this molecule. This integrated approach, leveraging the strengths of both empirical measurement and computational modeling, allows for a high-fidelity understanding of its structural, vibrational, and electronic properties. For researchers in drug discovery and materials science, this detailed level of characterization is fundamental for rational design and the prediction of molecular behavior in complex systems.
A Researcher's Guide to the Catalytic Conversion of 4-(4-Hydroxyphenyl)benzaldehyde: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selective transformation of bifunctional molecules like 4-(4-Hydroxyphenyl)benzaldehyde is a critical step in the synthesis of complex chemical entities. This guide provides an in-depth comparison of catalytic strategies for the conversion of this compound and its close analogue, 4-hydroxybenzaldehyde, focusing on hydrogenation, oxidation, and reductive amination. We will delve into the nuances of catalyst selection, supported by experimental data, to empower you in designing efficient and selective synthetic routes.
Introduction to the Catalytic Landscape
This compound, a molecule possessing both a reactive aldehyde and a phenolic hydroxyl group, presents a unique challenge and opportunity in catalysis. The ability to selectively transform one functional group while preserving the other is paramount for its use as a building block in pharmaceuticals and advanced materials. This guide will navigate the catalytic landscape for three key transformations: the reduction of the aldehyde to an alcohol or methyl group (hydrogenation), the oxidation of the aldehyde to a carboxylic acid, and the conversion of the aldehyde to an amine (reductive amination).
Catalytic Hydrogenation: A Tale of Two Pathways
The catalytic hydrogenation of 4-hydroxybenzaldehyde can selectively yield 4-hydroxybenzyl alcohol, a valuable intermediate, or be driven further to p-cresol through hydrogenolysis. The choice of catalyst is the determining factor in steering the reaction towards the desired product.
Comparative Performance of Hydrogenation Catalysts
While direct comparative studies on this compound are limited, extensive research on the hydrogenation of 4-hydroxybenzaldehyde and similar substituted aldehydes provides a strong foundation for catalyst selection. The most commonly employed catalysts are palladium on carbon (Pd/C) and Raney Nickel (Raney Ni).
| Catalyst | Typical Support | Key Advantages | Typical Selectivity for Alcohol | Reference(s) |
| Palladium (Pd) | Carbon (C) | High activity, good selectivity for the alcohol under mild conditions. | High | [1][2][3] |
| Raney Nickel (Ni) | - | Cost-effective, high activity, can be prone to hydrogenolysis. | Moderate to High | [1][2][3] |
| Platinum (Pt) | Carbon (C), Alumina (Al2O3) | High activity, can be tuned for selectivity. | High | [4][5] |
| Ruthenium (Ru) | Carbon (C) | Effective for aromatic ring hydrogenation, can be selective for C=O reduction. | Moderate to High | [6] |
Expert Insights: The choice between Pd/C and Raney Ni often comes down to a balance of cost and desired selectivity. Pd/C generally offers higher selectivity towards the benzyl alcohol product under milder conditions, minimizing the hydrogenolysis of the C-O bond.[1][2][3] Raney Ni, being more economical, is a robust catalyst but may require more careful optimization of reaction conditions to prevent over-reduction to the cresol.[1][2][3] Platinum and Ruthenium catalysts are also effective, with their performance often influenced by the choice of support material.[4][5][6]
Experimental Protocol: Selective Hydrogenation to 4-Hydroxybenzyl Alcohol using Pd/C
This protocol outlines a general procedure for the selective reduction of 4-hydroxybenzaldehyde to 4-hydroxybenzyl alcohol.
Materials:
-
4-Hydroxybenzaldehyde
-
5% Palladium on activated carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Reaction flask equipped with a magnetic stirrer and a gas inlet
Procedure:
-
In a reaction flask, dissolve 4-hydroxybenzaldehyde in ethanol.
-
Carefully add the 5% Pd/C catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas into the flask, typically at a pressure of 1-4 atmospheres.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-hydroxybenzyl alcohol.
-
Purify the product by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve the starting material and its relative inertness under hydrogenation conditions.
-
Catalyst Loading: The catalyst loading is typically kept low (e.g., 1-5 mol%) to ensure cost-effectiveness and minimize potential side reactions.
-
Pressure and Temperature: Mild conditions (room temperature and low H₂ pressure) are generally favored to enhance selectivity for the alcohol and prevent hydrogenolysis or aromatic ring reduction.
Catalytic Oxidation: From Aldehyde to Carboxylic Acid
The selective oxidation of the aldehyde group in 4-hydroxybenzaldehyde to a carboxylic acid (4-hydroxybenzoic acid) is another crucial transformation. This conversion is often achieved using metal-based catalysts in the presence of an oxidant, typically molecular oxygen.
Comparative Performance of Oxidation Catalysts
Cobalt, manganese, and copper-based catalysts have shown significant efficacy in the selective oxidation of p-cresol to 4-hydroxybenzaldehyde, a reaction that proceeds via a similar benzylic oxidation mechanism.[7] These findings provide valuable insights into catalyst selection for the subsequent oxidation of the aldehyde.
| Catalyst System | Oxidant | Key Advantages | Conversion (%) | Selectivity (%) for Aldehyde | Reference(s) |
| Co/Carbon | O₂ | High activity. | High | High | |
| Mn/Carbon | O₂ | Good activity and selectivity. | Moderate | High | |
| Cu-Mn/Carbon | O₂ | Synergistic effect, high conversion and selectivity. | 99 | 96 | [7] |
| KMnO₄ (acidic) | - | Stoichiometric oxidant, effective for conversion to carboxylic acid. | - | High (for acid) |
Expert Insights: For the selective oxidation of a methyl group to an aldehyde, as in the case of p-cresol, a Cu-Mn bimetallic catalyst on a carbon support has demonstrated superior performance with high conversion and selectivity.[7] This suggests that a similar catalytic system could be effective for the controlled oxidation of 4-hydroxybenzyl alcohol to 4-hydroxybenzaldehyde. For the direct oxidation of the aldehyde to the carboxylic acid, stronger oxidizing conditions or specific catalysts are required. The use of potassium permanganate in acidic media is a classic method for this transformation.
Experimental Protocol: Cobalt-Catalyzed Oxidation of p-Cresol to 4-Hydroxybenzaldehyde
This protocol is adapted from a patented process for the selective oxidation of p-cresol.
Materials:
-
p-Cresol
-
Cobalt(II) chloride
-
Sodium hydroxide
-
Methanol
-
Oxygen gas (O₂)
-
Autoclave or a pressure reactor
Procedure:
-
Charge the autoclave with p-cresol, cobalt(II) chloride, sodium hydroxide, and methanol.
-
Seal the reactor and purge with oxygen.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 1 bar).
-
Heat the mixture to the reaction temperature (e.g., 65°C) with vigorous stirring.
-
Maintain the reaction conditions for a set period (e.g., 5 hours).
-
After cooling and depressurizing the reactor, analyze the reaction mixture by gas chromatography to determine conversion and selectivity.[8]
Catalytic Reductive Amination: A Gateway to Novel Amines
Reductive amination is a powerful one-pot reaction that converts an aldehyde into an amine.[9][10] This transformation is of immense interest in drug discovery and development for the synthesis of diverse amine libraries.
Comparative Performance of Reductive Amination Catalysts
A variety of transition metal catalysts, including those based on Ruthenium, Iridium, and Nickel, have been successfully employed for reductive amination.[6][11][12] The choice of catalyst can significantly impact the reaction's efficiency and substrate scope.
| Catalyst Type | Hydrogen Source | Key Advantages | Reference(s) |
| Ruthenium Complexes | H₂ | High activity for a broad range of substrates. | [6] |
| Iridium Complexes | H₂ | Excellent for asymmetric reductive amination. | [11] |
| Nickel-based Catalysts | H₂ | Cost-effective alternative to precious metals. | [12] |
| Cobalt-based Catalysts | H₂ | Can be effective under high pressure and temperature. | [11] |
Expert Insights: Homogeneous ruthenium and iridium catalysts are often favored for their high activity and, in the case of chiral ligands, their ability to induce enantioselectivity.[6][11] Nickel-based heterogeneous catalysts, such as the one prepared by the decomposition of Ni(cod)₂, offer a more economical and easily separable option, demonstrating high productivity in the hydrogenation of various functional groups.[12]
Experimental Protocol: General Reductive Amination
This protocol provides a general framework for the reductive amination of an aromatic aldehyde.
Materials:
-
This compound (or 4-hydroxybenzaldehyde)
-
Amine (e.g., ammonia, primary or secondary amine)
-
Catalyst (e.g., Ru complex, Ni/C)
-
Solvent (e.g., methanol, ethanol)
-
Hydrogen gas (H₂)
-
Pressure reactor
Procedure:
-
Combine the aldehyde, amine, catalyst, and solvent in a pressure reactor.
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the appropriate temperature with stirring.
-
Monitor the reaction until completion.
-
After cooling and depressurization, filter the catalyst.
-
Isolate and purify the product amine using standard techniques.
Visualizing the Catalytic Pathways
To better understand the processes described, the following diagrams illustrate a generalized experimental workflow and a simplified catalytic cycle for hydrogenation.
Experimental Workflow for Catalytic Conversion
Caption: Generalized workflow for a heterogeneous catalytic reaction.
Simplified Catalytic Cycle for Hydrogenation
Caption: A simplified catalytic cycle for the hydrogenation of an aldehyde.
Conclusion: A Path Forward
The catalytic conversion of this compound offers a rich field for synthetic innovation. By understanding the comparative performance of different catalysts for hydrogenation, oxidation, and reductive amination, researchers can make informed decisions to optimize their synthetic strategies. This guide serves as a foundational resource, providing both high-level insights and practical experimental guidance. Further exploration into novel catalyst development, particularly for achieving high selectivity with this bifunctional substrate, will undoubtedly continue to be a vibrant area of research.
References
- 1. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Aqueous phase catalytic and electrocatalytic hydrogenation of phenol and benzaldehyde over platinum group metals | Journal Article | PNNL [pnnl.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Copper and manganese: two concordant partners in the catalytic oxidation of p-cresol to p-hydroxybenzaldehyde - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 9. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 4-(4-Hydroxyphenyl)benzaldehyde
Introduction: The Criticality of Raw Material Consistency in Pharmaceutical Development
In the landscape of drug development and manufacturing, the principle of "garbage in, garbage out" holds immutable truth. The consistency of starting materials is not merely a matter of quality control; it is a cornerstone of process robustness, product efficacy, and patient safety. Lot-to-lot variability in an active pharmaceutical ingredient (API) or a key starting material can introduce a cascade of deviations, leading to out-of-specification (OOS) results, manufacturing delays, and compromised critical quality attributes (CQAs) of the final drug product.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and control the lot-to-lot variability of a crucial building block: 4-(4-Hydroxyphenyl)benzaldehyde (CAS: 100980-82-3), also known as 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde.
This molecule is a key intermediate in the synthesis of various organic compounds and pharmaceutical agents. Its bifunctional nature, featuring both a reactive aldehyde and a phenolic hydroxyl group, makes it a versatile synthon. However, this reactivity also presents challenges, as minor variations in its impurity profile can have significant downstream consequences. This document outlines a multi-tiered analytical approach, grounded in established scientific principles and regulatory expectations, to thoroughly characterize and compare different commercial lots of this material.
Understanding the Source: Synthesis and the Genesis of Impurities
A robust assessment of variability begins with understanding the material's synthetic origin. The most common and industrially scalable method for synthesizing biphenyl structures like this compound is the Suzuki-Miyaura cross-coupling reaction .[3][4] This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with an aryl halide.
A plausible synthetic route is the reaction of 4-formylphenylboronic acid with a 4-halophenol (e.g., 4-iodophenol or 4-bromophenol) in the presence of a palladium catalyst and a base.[5]
Caption: Plausible Suzuki-Miyaura synthesis route.
This synthetic pathway directly informs the potential impurity profile. A comprehensive analysis must therefore target not only the principal compound but also these process-related impurities:
-
Unreacted Starting Materials: 4-formylphenylboronic acid, 4-halophenol.
-
Homocoupling Byproducts: Biphenyl-4,4'-dicarbaldehyde and 4,4'-dihydroxybiphenyl.
-
De-boronation Product: Benzaldehyde.
-
Catalyst Residues: Trace levels of palladium and phosphorus-containing ligands.
-
Degradation Products: Potential oxidation of the aldehyde to 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, particularly during storage.
A Multi-Tiered Analytical Strategy for Lot Assessment
A single analytical technique is insufficient to declare lot-to-lot consistency. We advocate for an orthogonal approach, combining chromatographic purity assessment with spectroscopic identity confirmation and trace-level analysis.
Caption: Multi-tiered workflow for lot-to-lot variability assessment.
Tier 1: Physicochemical and Spectroscopic Characterization
This initial tier confirms the bulk identity and fundamental properties of the material. Significant deviation here is a major red flag.
Experiments:
-
Appearance: Visual inspection for color and form.
-
Melting Point: Determination by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.
-
Spectroscopic Identity (FTIR & NMR): Confirms the presence of key functional groups and the overall molecular structure.
Protocol 1: ¹H NMR for Structural Confirmation
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) provides an unambiguous fingerprint of the molecule's structure. It is highly sensitive to the electronic environment of each proton, allowing for rapid confirmation of identity and detection of major organic impurities.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound lot sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons).
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the solvent peak (DMSO) to 2.50 ppm.
-
Analysis: Compare the resulting spectrum to the reference standard. Key expected signals include the aldehyde proton (~9.9 ppm), the phenolic proton (~10.1 ppm), and distinct aromatic proton signals. Integrate all peaks to establish relative ratios.
Tier 2: Chromatographic Purity and Impurity Profiling
This is the core of the variability assessment, providing quantitative data on purity and the levels of individual organic impurities.
Experiments:
-
Purity by HPLC-UV: The primary assay for determining the area percent purity of the main component.
-
Impurity Identification by LC-MS: High-resolution mass spectrometry to identify unknown impurity peaks observed in the HPLC analysis.
Protocol 2: Purity Assay by Reversed-Phase HPLC-UV
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying components in a mixture. A reversed-phase method is ideal for moderately polar compounds like this compound. The choice of a biphenyl stationary phase is deliberate; it enhances selectivity for aromatic compounds through π-π interactions, often providing better resolution of structurally similar impurities compared to standard C18 columns.[6][7] The acidic mobile phase ensures the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks.[8]
Methodology:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Biphenyl phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 285 nm (a wavelength that captures both phenyl rings).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Accurately prepare a solution of ~0.5 mg/mL. Ensure complete dissolution.
-
-
Analysis: Inject the reference standard and samples from multiple lots. Integrate all peaks. Calculate the area percent of the main peak. Compare the impurity profiles of the different lots, paying close attention to any new or significantly larger impurity peaks. The relative retention times (RRT) of impurities should be documented.
Tier 3: Trace Analysis
This final tier addresses impurities that may be present at low levels but could have a significant impact, such as residual solvents or elemental catalysts.
Experiments:
-
Residual Solvents by Headspace GC-MS: Quantifies volatile organic solvents remaining from the manufacturing process.
-
Elemental Analysis by ICP-MS: Detects and quantifies residual palladium from the Suzuki coupling catalyst.
Data Presentation and Acceptance Criteria
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between lots.
Table 1: Comparative Data Summary for this compound Lots
| Parameter | Acceptance Criteria | Reference Lot | Lot A | Lot B | Lot C |
| Tier 1: Physical & Spectroscopic | |||||
| Appearance | White to off-white solid | Conforms | Conforms | Conforms | Yellowish solid |
| Melting Point (DSC) | 158-162 °C | 160.5 °C | 160.1 °C | 159.8 °C | 155.3 °C |
| ¹H NMR | Conforms to structure | Conforms | Conforms | Conforms | Conforms |
| Tier 2: Chromatographic | |||||
| Purity (HPLC Area %) | ≥ 99.0% | 99.85% | 99.79% | 99.81% | 98.55% |
| Individual Unk. Impurity | ≤ 0.10% | < 0.05% | 0.08% (RRT 1.15) | 0.06% (RRT 1.15) | 0.45% (RRT 0.88) |
| Total Impurities | ≤ 0.50% | 0.15% | 0.21% | 0.19% | 1.45% |
| Tier 3: Trace Analysis | |||||
| Residual Solvents | Per ICH Q3C | Meets Class 3 | Meets Class 3 | Meets Class 3 | Meets Class 3 |
| Palladium (ICP-MS) | ≤ 10 ppm | 2.1 ppm | 3.5 ppm | 1.8 ppm | 8.9 ppm |
Acceptance criteria should be established based on risk assessment and regulatory guidelines, such as those provided by the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances, which serve as an authoritative basis for setting specifications.[9][10] For example, an impurity above the identification threshold (typically 0.10% for a drug substance with a maximum daily dose ≤ 2g/day) requires structural characterization.[10]
Conclusion and Recommendations
Based on the hypothetical data in Table 1, Lots A and B demonstrate acceptable consistency with the reference lot. They meet all established criteria, showing only minor variations in the impurity profile that fall well within the specified limits.
Lot C, however, exhibits significant variability. It fails on multiple critical parameters:
-
Appearance: The yellowish color suggests the presence of a chromophoric impurity.
-
Melting Point: The lower, broader melting point indicates lower purity.
-
HPLC Purity: The purity is below the 99.0% limit, and a major unknown impurity at RRT 0.88 is present at 0.45%, far exceeding the 0.10% threshold for an individual impurity.
Actionable Insight: The data for Lot C would trigger a rejection and a formal investigation. The primary focus would be to identify the impurity at RRT 0.88 using LC-MS. Given its earlier elution, it is likely more polar than the parent compound, possibly the 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid degradation product. This finding would necessitate a discussion with the supplier regarding their manufacturing process control and stability testing.
By implementing this structured, scientifically-grounded approach, organizations can move beyond simple pass/fail testing. They can build a deep understanding of their raw material variability, enabling proactive supplier management, robust process development, and ultimately, ensuring the consistent quality of the final therapeutic product.
References
- 1. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Lot-to-lot variation and verification - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Performance of Hydroxyl Protecting Groups
For the Attention of: Researchers, Scientists, and Drug Development Professionals
In the intricate art of multi-step organic synthesis, the strategic selection of protecting groups for the ubiquitous hydroxyl function is a critical determinant of success. A well-chosen protecting group serves as a temporary molecular "painter's tape," masking the reactivity of the hydroxyl group to allow for chemical transformations on other parts of the molecule.[1] This guide provides an in-depth, objective comparison of the performance of common hydroxyl protecting groups, supported by experimental data and field-proven insights to empower you in the rational design of your synthetic strategies.
The Imperative of Orthogonal Protection in Complex Synthesis
Modern synthetic chemistry rarely proceeds in a linear fashion. The synthesis of complex molecules often necessitates the use of multiple protecting groups, each of which must be selectively removed without affecting the others. This concept of "orthogonal protection" is the cornerstone of efficient and high-yielding syntheses.[2][3] An orthogonal set of protecting groups is a collection of groups whose removal conditions are mutually exclusive, allowing for a programmed and predictable deprotection sequence.[2][4]
Major Classes of Hydroxyl Protecting Groups: A Comparative Overview
The most frequently employed protecting groups for hydroxyl functions can be broadly categorized into four main classes: silyl ethers, acetals, esters, and benzyl ethers. Each class offers a unique profile of stability and reactivity, and the optimal choice is dictated by the specific demands of the synthetic route.
Silyl Ethers: Tunable Lability and Mild Cleavage
Silyl ethers are among the most popular choices for hydroxyl protection due to their ease of introduction, tunable stability, and exceptionally mild cleavage conditions using fluoride ions.[5] The stability of silyl ethers is primarily governed by the steric bulk of the substituents on the silicon atom; bulkier groups confer greater stability.[6]
Relative Stability of Common Silyl Ethers:
The general order of stability towards acidic hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS
A similar trend is observed under basic conditions.[7] This graduated stability allows for the selective deprotection of one silyl ether in the presence of another, a powerful tool in orthogonal synthesis.
Data Presentation: Comparative Stability of Hydroxyl Protecting Groups
The following table summarizes the stability of common hydroxyl protecting groups to a range of reaction conditions. This data is essential for planning a synthetic sequence and ensuring the chosen protecting group will survive the intended transformations.
| Protecting Group | Strong Acid (e.g., HCl) | Weak Acid (e.g., AcOH) | Strong Base (e.g., NaOH) | Weak Base (e.g., K₂CO₃) | Oxidants (e.g., PCC, O₃) | Reductants (e.g., LiAlH₄, H₂/Pd) | Nucleophiles (e.g., R-MgBr, R-Li) |
| Silyl Ethers | |||||||
| TMS | Labile | Labile | Moderately Stable | Stable | Stable | Stable | Stable |
| TBDMS (TBS) | Moderately Stable | Stable | Stable | Stable | Stable | Stable | Stable |
| TIPS | Stable | Stable | Stable | Stable | Stable | Stable | Stable |
| TBDPS | Stable | Stable | Stable | Stable | Stable | Stable | Stable |
| Acetals | |||||||
| MOM | Labile | Moderately Stable | Stable | Stable | Stable | Stable | Stable |
| THP | Labile | Labile | Stable | Stable | Stable | Stable | Stable |
| Esters | |||||||
| Acetyl (Ac) | Stable | Stable | Labile | Labile | Stable | Labile (LiAlH₄) | Labile |
| Pivaloyl (Piv) | Stable | Stable | Moderately Stable | Stable | Stable | Moderately Stable (LiAlH₄) | Stable |
| Benzoyl (Bz) | Stable | Stable | Labile | Moderately Stable | Stable | Stable | Stable |
| Benzyl Ethers | |||||||
| Benzyl (Bn) | Stable | Stable | Stable | Stable | Stable | Labile (H₂/Pd) | Stable |
| p-Methoxybenzyl (PMB) | Moderately Stable | Stable | Stable | Stable | Labile (DDQ, CAN) | Labile (H₂/Pd) | Stable |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of a model primary alcohol, benzyl alcohol, with representative protecting groups from each class. The rationale behind key experimental choices is highlighted to provide a deeper understanding of the procedures.
Protocol 1: Protection of Benzyl Alcohol as a tert-Butyldimethylsilyl (TBS) Ether
This protocol utilizes the widely adopted Corey conditions for the formation of a TBS ether.[5]
Experimental Workflow:
Workflow for TBS protection of an alcohol.
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Imidazole: Acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst to activate the TBSCl.
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and promotes the SN2 reaction.
-
Aqueous Workup: Removes the DMF and water-soluble byproducts.
Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)
The exceptional strength of the silicon-fluorine bond makes fluoride ion a uniquely mild and selective reagent for the cleavage of silyl ethers.[5]
Experimental Workflow:
Workflow for TBAF-mediated deprotection of a TBS ether.
Materials:
-
TBS-protected benzyl alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBS-protected benzyl alcohol (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
TBAF: The tetrabutylammonium cation enhances the solubility of the fluoride ion in organic solvents.
-
THF: A common aprotic solvent for this transformation.
Protocol 3: Protection of Benzyl Alcohol as a Methoxymethyl (MOM) Ether
MOM ethers are a type of acetal protecting group, stable to basic and nucleophilic conditions.[8]
Experimental Workflow:
Workflow for MOM protection of an alcohol.
Materials:
-
Benzyl alcohol
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (1.5 eq).[9]
-
Add MOMCl (1.2 eq) dropwise.[9]
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).[10]
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
DIPEA: A non-nucleophilic hindered base used to neutralize the HCl generated during the reaction.
-
DCM: A common solvent for this type of reaction.
Protocol 4: Deprotection of a MOM Ether under Acidic Conditions
The acetal linkage of a MOM ether is readily cleaved under acidic conditions.[8]
Experimental Workflow:
Workflow for acidic deprotection of a MOM ether.
Materials:
-
MOM-protected benzyl alcohol
-
Hydrochloric acid (concentrated)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the MOM-protected benzyl alcohol (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction at room temperature or gently heat, monitoring by TLC.[5]
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Catalytic Acid: Protonation of the acetal oxygen initiates the cleavage mechanism.
-
Methanol: Acts as a solvent and can trap the formaldehyde byproduct.
Protocol 5: Deprotection of a Pivaloyl (Piv) Ester using Diisobutylaluminium Hydride (DIBAL-H)
While esters are typically cleaved by hydrolysis, sterically hindered esters like pivalates can be reductively cleaved with hydride reagents.[11]
Experimental Workflow:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. adichemistry.com [adichemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. researchgate.net [researchgate.net]
Navigating the Synthesis and Applications of 4-(4-Hydroxyphenyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemicals, 4-(4-Hydroxyphenyl)benzaldehyde emerges as a molecule of interest, though one with a surprisingly sparse public data footprint. This guide aims to provide a comprehensive overview of its known attributes, potential synthetic routes, and prospective applications, while also highlighting the significant information gaps that present both a challenge and an opportunity for the research community.
Unveiling the Molecule: Structure and Properties
This compound, with the CAS Number 100980-82-3, is a biphenyl derivative characterized by a hydroxyl group on one phenyl ring and a formyl (aldehyde) group on the other, at the para positions. This unique arrangement of functional groups suggests a versatile reactivity profile, making it a potentially valuable building block in various synthetic endeavors.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 158-161 °C | [3] |
| Boiling Point | 373.7 ± 25.0 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water. | [2] |
Synthetic Pathways: A Realm of Possibilities
Suzuki-Miyaura Cross-Coupling: A Promising Strategy
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[4]
Proposed Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Hypothetical Experimental Protocol (Based on general Suzuki-Miyaura conditions):
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodophenol (1.0 eq.), 4-formylphenylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst, which would render it inactive.
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more expensive aryl halide.
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
-
Solvent System: The choice of solvent depends on the solubility of the reactants and the reaction temperature. The addition of water can often accelerate the reaction.
Applications: Exploring the Potential
While extensive application data is scarce, the bifunctional nature of this compound makes it a promising candidate for several fields.
Medicinal Chemistry
The biphenyl scaffold is a common motif in many biologically active compounds. The presence of a hydroxyl and an aldehyde group in this compound provides two reactive handles for the synthesis of more complex molecules with potential therapeutic applications.
One identified application is its use as a reagent in the discovery of nonpeptide inhibitors of stromelysin (MMP-3), an enzyme implicated in the degradation of extracellular matrix components and involved in diseases like arthritis and cancer. It has also been mentioned in the context of preparing nitroimidazole heterocyclic compounds for treating tuberculosis.
Polymer Science
Phenolic and aldehydic compounds are fundamental monomers in the synthesis of various polymers. The structure of this compound suggests its potential as a monomer for the synthesis of novel polymers.
-
Polyesters and Polyethers: The hydroxyl group can be used in condensation polymerizations with dicarboxylic acids or their derivatives to form polyesters, or with dihalides to form polyethers.
-
Schiff Base Polymers: The aldehyde group can react with diamines to form poly(Schiff base)s, a class of polymers known for their interesting optical and electronic properties.
Workflow for Polymer Synthesis Exploration:
Caption: A logical workflow for investigating the use of this compound in polymer synthesis.
Comparative Analysis: The Uncharted Territory
A significant challenge in providing a comprehensive guide for this compound is the lack of publicly available comparative data. Ideally, its performance in various applications would be compared against other structurally similar compounds.
Table 2: Potential Compounds for Comparative Studies
| Compound | Structural Difference from this compound | Potential Application for Comparison |
| 4-Hydroxybenzaldehyde | Lacks the second phenyl ring. | Synthesis of Schiff bases, polymers, and pharmaceutical intermediates. |
| Biphenyl-4-carboxaldehyde | Lacks the hydroxyl group. | Applications where the hydroxyl functionality is not required. |
| 4,4'-Biphenyldicarboxaldehyde | Has two aldehyde groups and no hydroxyl group. | Polymer synthesis, particularly for cross-linked materials. |
| 4,4'-Biphenol | Has two hydroxyl groups and no aldehyde group. | Monomer for polyesters and polycarbonates. |
Without experimental data, any comparison remains speculative. Future research should focus on synthesizing this compound and systematically evaluating its performance in the aforementioned applications against these and other relevant alternatives.
Conclusion and Future Outlook
This compound is a molecule with considerable synthetic potential that remains largely unexplored in the public scientific literature. Its bifunctional nature makes it a versatile building block for medicinal chemistry and polymer science. However, the current lack of detailed synthetic protocols and application data presents a significant barrier to its widespread adoption.
This guide has outlined the known properties of this compound and proposed logical synthetic and application workflows. It is our hope that this will serve as a valuable resource and a catalyst for further research into this intriguing compound, ultimately unlocking its full potential for scientific and industrial innovation. The research community is encouraged to publish detailed experimental data to fill the existing knowledge gaps and enable a more thorough and objective comparison of its performance against existing alternatives.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Hydroxyphenyl)benzaldehyde
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, including 4-(4-Hydroxyphenyl)benzaldehyde (CAS No. 100980-82-3), demands a protocol grounded in a thorough understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a culture of safety that becomes second nature in the laboratory environment.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound, also known as 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, is a solid aromatic aldehyde.[1] A comprehensive review of its safety data reveals several key hazards that directly inform our PPE and handling strategy.[2][3][4]
-
Serious Eye Damage/Irritation (H318/H319): The most significant risk associated with this compound is its potential to cause serious eye damage.[3] Dust particles can cause severe irritation and, in worst-case scenarios, irreversible harm.[3] This mandates robust eye protection at all times.
-
Skin Irritation (H315): The compound is classified as a skin irritant.[2][5] Prolonged or repeated contact can lead to redness and discomfort.
-
Respiratory Tract Irritation (H335): As a fine powder, this compound can easily become airborne, creating dust that may irritate the respiratory system upon inhalation.[3][5]
-
Combustibility: While not flammable, the compound is combustible and can burn if exposed to a source of ignition.[3] Handling procedures should mitigate the risk of dust accumulation and ignition sources.[1]
Furthermore, the compound is noted to be sensitive to air and light, which is a crucial consideration for storage but also reinforces the need for contained handling.[4][6]
Core Protective Equipment: Your Primary Defense
The selection of PPE is not a one-size-fits-all matter; it is a direct response to the identified hazards. For this compound, a multi-layered approach is necessary to ensure comprehensive protection.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye/Face | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Protects against airborne dust and accidental splashes, which can cause serious eye damage.[7][8] |
| Face Shield (in addition to goggles) | ANSI Z87.1 | Required for procedures with a high risk of splashing or dust generation (e.g., handling large quantities, sonicating).[7][9] | |
| Hand/Skin | Chemical-Resistant Gloves (Nitrile recommended) | EN 374 | Prevents skin contact and irritation.[2][4] Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[9] |
| Laboratory Coat | Nomex® or 100% Cotton | Protects skin and personal clothing from contamination.[9] Must be fully buttoned. | |
| Respiratory | Not required with proper engineering controls | N/A | If work is performed in a certified chemical fume hood, a respirator is not typically needed.[4] |
| Air-Purifying Respirator (if needed) | NIOSH Approved | Required if engineering controls are insufficient or if significant dust is generated, based on a formal risk assessment.[8][9] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable workflow is paramount for minimizing exposure and ensuring experimental integrity.
-
Designate a Work Area: All handling of this compound powder should occur within a certified chemical fume hood or other ventilated enclosure to control dust.[1][8]
-
Assemble Materials: Before bringing the chemical into the workspace, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present to avoid unnecessary movement.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[4]
-
Inspect Your PPE:
-
Goggles/Face Shield: Check for cracks, scratches, or other damage that could compromise protection.
-
Gloves: Inspect for rips or punctures. Don a fresh pair of nitrile gloves.
-
Lab Coat: Ensure it is clean, fully buttoned, and fits correctly.[9]
-
Caption: Workflow for safely handling this compound.
-
Weighing: Use a spatula to carefully transfer the desired amount of the compound onto a weigh boat. Perform this action gently to minimize the generation of airborne dust.
-
Transfer: When adding the solid to a solvent or reaction vessel, do so carefully to prevent splashing.
-
Post-Use: Tightly close the primary container immediately after use to protect it from air and light.[4][6]
-
Clean Workspace: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual particulate matter.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves. Then, remove your lab coat, followed by your goggles or face shield.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves, even if no contact was suspected.[5]
Spill and Emergency Plan
Preparedness is a critical component of safety.
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently sweep up the solid material using a dustpan and brush or a scoop.[3][4] Avoid actions that create dust clouds.
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Wipe the area clean as described in the decontamination procedure.
-
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[2] If irritation develops or persists, seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[3]
Disposal of Contaminated Materials
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Chemical Waste: All excess 4-(4--Hydroxyphenyl)benzaldehyde and solutions containing it must be disposed of as hazardous chemical waste.[6] Do not release it into the environment.[4]
-
Contaminated PPE: Used gloves, disposable lab coats, and any materials used for cleaning spills (e.g., paper towels) must be collected in a designated, sealed hazardous waste container for disposal.
-
Labeling: All waste containers must be clearly and accurately labeled according to your institution's and local regulations.[6]
By integrating these expert-driven protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. synerzine.com [synerzine.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. uah.edu [uah.edu]
- 8. echemi.com [echemi.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
